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Foundational

(R)-4-(4-Bromophenyl)pyrrolidin-2-one CAS 1353143-39-1 properties

An In-depth Technical Guide to (R)-4-(4-Bromophenyl)pyrrolidin-2-one (CAS 1353143-39-1) Abstract: The pyrrolidinone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-4-(4-Bromophenyl)pyrrolidin-2-one (CAS 1353143-39-1)

Abstract: The pyrrolidinone ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active molecules. This guide provides a comprehensive technical overview of a specific derivative, (R)-4-(4-Bromophenyl)pyrrolidin-2-one, a chiral building block with significant potential in drug discovery. While publicly available data on this precise compound (CAS 1353143-39-1) is limited, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and application. We will delve into its structural attributes, propose a logical synthetic pathway with detailed protocols, predict its spectroscopic signature, and explore its potential therapeutic applications, particularly in the context of kinase inhibition and other areas where the pyrrolidinone core has shown promise.[1][2] All discussions are grounded in established scientific literature to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

The five-membered lactam structure of pyrrolidinone is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[3] Its significance stems from a combination of favorable physicochemical properties:

  • Hydrogen Bonding Capability: The lactam nitrogen can act as a hydrogen bond acceptor, while the N-H proton (in unsubstituted pyrrolidinones) can act as a donor, facilitating critical interactions with biological targets like enzymes and receptors.[4]

  • Conformational Restraint and Flexibility: The ring provides a degree of conformational rigidity, which can be advantageous for binding affinity, while still allowing for sufficient flexibility to adopt optimal conformations within a binding pocket.

  • Metabolic Stability: The cyclic amide is generally more resistant to metabolic degradation than its acyclic counterparts.

  • Synthetic Tractability: The pyrrolidinone core is readily accessible through various synthetic routes and offers multiple points for chemical modification, making it an ideal starting point for developing libraries of new chemical entities.[5]

These attributes have led to the incorporation of the pyrrolidinone moiety into over 20 FDA-approved drugs, treating a wide array of conditions from neurological disorders to viral infections and cancers.[2]

Physicochemical and Structural Properties

Detailed experimental data for (R)-4-(4-Bromophenyl)pyrrolidin-2-one is not widely published. However, we can deduce its core properties and structure.

Chemical Structure

The structure consists of a pyrrolidin-2-one ring with a 4-bromophenyl group attached at the 4-position. The stereochemistry at this chiral center is designated as (R).

workflow start 4-Bromocinnamic Acid step1 Esterification (e.g., MeOH, H₂SO₄) start->step1 intermediate1 Methyl 4-Bromocinnamate step1->intermediate1 step2 Asymmetric Michael Addition (e.g., Nitromethane, Chiral Catalyst) intermediate1->step2 intermediate2 Chiral Nitro-ester Intermediate step2->intermediate2 step3 Nitro Group Reduction (e.g., H₂, Raney Ni or Fe/HCl) intermediate2->step3 intermediate3 Amino-ester Intermediate step3->intermediate3 step4 Lactamization (Thermal or Mild Acid/Base) intermediate3->step4 product (R)-4-(4-Bromophenyl)pyrrolidin-2-one CAS 1353143-39-1 step4->product

Caption: Proposed synthetic workflow for (R)-4-(4-Bromophenyl)pyrrolidin-2-one.

Experimental Protocol (Hypothetical)

This protocol is a representative example. Researchers should perform literature searches for the most current and optimized conditions for each step.

Step 1: Synthesis of Methyl 4-Bromocinnamate

  • Setup: To a round-bottom flask, add 4-bromocinnamic acid (1.0 eq).

  • Reaction: Suspend the acid in anhydrous methanol (10-20 volumes). Add concentrated sulfuric acid (0.1 eq) catalytically.

  • Heating: Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Remove methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by recrystallization or column chromatography.

Causality: The acid-catalyzed esterification is a classic, efficient method for converting carboxylic acids to esters. Methanol serves as both reagent and solvent.

Step 2: Asymmetric Michael Addition of Nitromethane

  • Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral catalyst (e.g., a cinchona alkaloid-derived thiourea catalyst, 0.05-0.1 eq) in a suitable anhydrous solvent like toluene or dichloromethane.

  • Addition: Add methyl 4-bromocinnamate (1.0 eq) followed by nitromethane (1.5-2.0 eq).

  • Reaction: Stir the reaction at the catalyst's optimal temperature (can range from -20 °C to room temperature). Monitor for completion by TLC or HPLC.

  • Purification: Upon completion, concentrate the reaction mixture and purify directly by silica gel chromatography to isolate the desired (R)-enantiomer of the nitro-ester adduct.

Causality: The use of a chiral organocatalyst is crucial for establishing the (R)-stereocenter with high enantioselectivity. The thiourea moiety of the catalyst activates the nitroalkane and the cinnamate ester via hydrogen bonding, directing the nucleophilic attack from a specific face.

Step 3 & 4: Reductive Cyclization

  • Setup: Dissolve the purified nitro-ester (1.0 eq) in a protic solvent like methanol or acetic acid.

  • Reduction: Carefully add a reducing agent. A common choice is Raney Nickel, and the reaction is placed under an atmosphere of hydrogen gas (balloon or Parr shaker). Alternatively, iron powder in acetic acid can be used.

  • Lactamization: The reduction of the nitro group to an amine in situ is often followed by spontaneous cyclization (lactamization) with the ester, driven by the formation of the stable five-membered ring. Gentle heating may be required to drive the reaction to completion.

  • Workup: Filter off the catalyst (e.g., Raney Ni through Celite). Neutralize the solution if acid was used.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography or recrystallization to yield the final product, (R)-4-(4-Bromophenyl)pyrrolidin-2-one.

Causality: The reduction of the nitro group to a primary amine creates the nucleophile necessary for the intramolecular cyclization. The resulting amine readily attacks the electrophilic ester carbonyl, displacing methanol and forming the thermodynamically stable lactam ring.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following techniques would be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the connectivity of the molecule. Expected signals include:

    • Aromatic Protons: Two doublets in the ~7.0-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring.

    • Pyrrolidinone Protons: A complex multiplet pattern for the protons at C3, C4, and C5 due to their diastereotopic nature and coupling. The proton at the chiral center (C4) would likely appear as a multiplet around 3.5-4.0 ppm.

    • Amide Proton (N-H): A broad singlet, typically in the 7.5-8.5 ppm range.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton. Key signals would include the lactam carbonyl (~175 ppm), four distinct aromatic carbons, and three aliphatic carbons of the pyrrolidinone ring.

  • Mass Spectrometry (MS): This confirms the molecular weight. In the mass spectrum, one would expect to see the molecular ion peaks [M]+ and [M+2]+ in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. [6]* Chiral HPLC (High-Performance Liquid Chromatography): To confirm the enantiomeric excess (e.e.) of the (R)-enantiomer, the sample would be analyzed on a chiral stationary phase column, comparing its retention time to the racemic mixture.

Potential Applications in Drug Discovery

The title compound is a valuable chiral intermediate. Its structure combines the pharmacologically significant pyrrolidinone scaffold with a bromophenyl group, which serves as both a key pharmacophoric element and a versatile synthetic handle for further elaboration (e.g., via Suzuki or Buchwald-Hartwig cross-coupling reactions). [7]

G compound (R)-4-(4-Bromophenyl)pyrrolidin-2-one nik NIK Inhibitors (Autoimmune Disease) compound->nik as scaffold for bacterial Antibacterial Agents (Gyrase/Topoisomerase Inhibition) compound->bacterial as scaffold for viral Antiviral Agents compound->viral as scaffold for neuro Neuroprotective Agents (Modulation of NF-κB, etc.) compound->neuro as scaffold for brd4 BRD4/BET Inhibitors (Oncology, Inflammation) compound->brd4 as scaffold for

Caption: Potential therapeutic applications derived from the core scaffold.

  • NIK Inhibitors: Novel pyrrolidinone derivatives are being actively investigated as potent inhibitors of NF-κB inducing kinase (NIK), a key regulator in immune response disorders. [1]Inhibition of NIK is a promising strategy for treating autoimmune diseases like rheumatoid arthritis and lupus. The structure of (R)-4-(4-Bromophenyl)pyrrolidin-2-one makes it an excellent starting point for synthesizing such inhibitors.

  • Antibacterial Agents: The pyrrolidinone core is present in compounds that inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. [2]* Epigenetic Modulators: The bromophenyl moiety is of particular interest in the field of epigenetics. The bromine atom can mimic a methyl group and interact with specific protein pockets, or the "bromo" domain itself. Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are key epigenetic readers that are major targets in oncology and inflammation research. [8]This compound could serve as a fragment or starting point for developing novel BRD4 inhibitors.

Safety and Handling

No specific Safety Data Sheet (SDS) exists for CAS 1353143-39-1. The following information is synthesized from SDS for closely related analogs like other bromophenyl pyrrolidinones and should be treated as a guideline. [9][10][11]A thorough risk assessment should be conducted before handling.

Hazard Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation
STOT, Single Exposure 3H335: May cause respiratory irritation
Recommended Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. [10][12]2. Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [10] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. [10] * Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary. [12]3. Hygiene Practices: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory. [10][13]4. Storage: Keep container tightly closed in a dry, well-ventilated place. Store at room temperature or as specified by the supplier. [10]

Spill and Emergency Procedures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment as outlined above. Avoid dust formation. [12]2. Containment: Prevent further leakage or spillage. Do not let the product enter drains.

  • Cleanup: Carefully sweep up or vacuum the spill without creating dust. Place the material into a suitable, closed, and labeled container for disposal. [10]4. First Aid:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [10] * In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician. [10] * In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [10] * If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. [10]

Conclusion

(R)-4-(4-Bromophenyl)pyrrolidin-2-one (CAS 1353143-39-1) represents a strategically important chiral building block for medicinal chemistry and drug discovery. While specific experimental data for this compound remains scarce in public domains, its molecular architecture, combining the privileged pyrrolidinone scaffold with a versatile bromophenyl group, positions it as a high-potential precursor for novel therapeutics. This guide has provided a scientifically grounded framework for its synthesis, characterization, safe handling, and potential applications, empowering researchers to leverage this and similar molecules in the quest for new medicines. All predictive data herein should be validated by empirical laboratory investigation.

References

  • Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. ACS Medicinal Chemistry Letters.
  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Pyrrolidine Deriv
  • Safety D
  • Safety D
  • (R)-2-(4-Bromophenyl)pyrrolidine | 1189155-63-2. MilliporeSigma.
  • 2-(4-Bromophenyl)pyrrolidine | 383127-22-8. MilliporeSigma.
  • Safety D
  • (R)-2-(4-BROMOPHENYL)PYRROLIDINE. Sigma-Aldrich.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Str
  • 4-(3-bromophenyl)pyrrolidin-2-one | 1105187-44-7. MilliporeSigma.
  • 4-Bromophenylacetic acid. NIST WebBook.
  • Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed, NIH.
  • 1-(4-Bromophenyl)pyrrolidin-2-one | 7661-32-7. Sigma-Aldrich.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI.

Sources

Exploratory

An In-Depth Technical Guide to (R)-4-(4-Bromophenyl)-2-pyrrolidinone: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of (R)-4-(4-Bromophenyl)-2-pyrrolidinone, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to its specific ste...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (R)-4-(4-Bromophenyl)-2-pyrrolidinone, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to its specific stereochemistry and the presence of a bromophenyl moiety, this molecule presents a unique scaffold for the design of novel therapeutic agents. This document will delve into the chemical structure, a proposed enantioselective synthesis, detailed analytical protocols for its characterization, and a discussion of its potential applications, grounded in established scientific principles and supported by relevant literature.

Introduction and Chemical Structure

(R)-4-(4-Bromophenyl)-2-pyrrolidinone belongs to the class of γ-lactams, which are five-membered cyclic amides. The pyrrolidinone core is a prevalent structural motif in a wide array of natural products and pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and engage in specific biological interactions.[1][2] The defining features of the title compound are:

  • A Pyrrolidin-2-one Ring: A five-membered saturated ring containing a nitrogen atom and a carbonyl group at the 2-position.

  • A 4-Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para-position, attached to the 4-position of the pyrrolidinone ring.

  • A Chiral Center at the 4-Position: The carbon atom to which the bromophenyl group is attached is a stereocenter, with the (R)-configuration specified.

The presence of the bromophenyl group offers a handle for further synthetic modifications, such as cross-coupling reactions, while the defined stereochemistry is crucial for selective interaction with chiral biological targets.

Table 1: Chemical and Physical Properties of (R)-4-(4-Bromophenyl)-2-pyrrolidinone (Predicted)

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO-
Molecular Weight 240.10 g/mol -
IUPAC Name (R)-4-(4-bromophenyl)pyrrolidin-2-one-
CAS Number Not available-
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents (predicted)-

Proposed Enantioselective Synthesis

Retrosynthetic Analysis

A logical retrosynthetic approach to (R)-4-(4-Bromophenyl)-2-pyrrolidinone involves disconnecting the amide bond of the lactam, revealing a γ-amino acid precursor. This precursor can be derived from a Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated ester, which in turn can be synthesized from 4-bromocinnamic acid.

G Target (R)-4-(4-Bromophenyl)-2-pyrrolidinone Precursor1 γ-Amino Acid Precursor Target->Precursor1 Amide Disconnection Precursor2 α,β-Unsaturated Ester Precursor1->Precursor2 Michael Addition Precursor3 4-Bromocinnamic Acid Precursor2->Precursor3 Esterification Precursor4 4-Bromobenzaldehyde Precursor3->Precursor4 Knoevenagel Condensation G Start 4-Bromobenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) Start->Step1 Intermediate1 4-Bromocinnamic Acid Step1->Intermediate1 Step2 Esterification (Methanol, H₂SO₄) Intermediate1->Step2 Intermediate2 Methyl 4-bromocinnamate Step2->Intermediate2 Step3 Asymmetric Michael Addition (e.g., with a chiral amine catalyst and a nitrogen source) Intermediate2->Step3 Intermediate3 Chiral γ-Amino Ester Step3->Intermediate3 Step4 Lactamization (Heat or mild acid/base catalysis) Intermediate3->Step4 Product (R)-4-(4-Bromophenyl)-2-pyrrolidinone Step4->Product

Caption: Proposed synthetic workflow for (R)-4-(4-Bromophenyl)-2-pyrrolidinone.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 4-bromocinnamate

  • To a solution of 4-bromocinnamic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-bromocinnamate, which can be purified by recrystallization or column chromatography.

Step 2: Asymmetric Michael Addition and Lactamization

This is the key stereochemistry-defining step. A plausible approach is the use of a chiral organocatalyst. [5]

  • In a dry, inert atmosphere, dissolve methyl 4-bromocinnamate (1.0 eq) and a suitable nitrogen source (e.g., a protected amine or an ammonia equivalent, 1.2 eq) in a suitable solvent (e.g., toluene or dichloromethane).

  • Add a chiral catalyst, for example, a proline-derived organocatalyst (0.1 eq).

  • Stir the reaction at the recommended temperature for the chosen catalyst (this can range from -20 °C to room temperature) and monitor by TLC.

  • Upon completion of the Michael addition, the resulting γ-amino ester can be induced to cyclize to the lactam. This can often be achieved by heating the reaction mixture or by workup with a mild acid or base.

  • After the reaction is complete, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to isolate (R)-4-(4-Bromophenyl)-2-pyrrolidinone. The enantiomeric excess (ee) should be determined by chiral HPLC.

Characterization and Analytical Methods

The identity and purity of the synthesized (R)-4-(4-Bromophenyl)-2-pyrrolidinone must be confirmed using a suite of analytical techniques. Spectroscopic data for the closely related 4-phenyl-2-pyrrolidinone can serve as a useful reference. [6][7] Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7-8 ppm region. Methylene and methine protons of the pyrrolidinone ring in the 2-4 ppm range. The NH proton will appear as a broad singlet.
¹³C NMR Carbonyl carbon around 175 ppm. Aromatic carbons in the 120-140 ppm range. Aliphatic carbons of the pyrrolidinone ring in the 30-50 ppm range.
FT-IR Characteristic N-H stretching band around 3200 cm⁻¹. Strong C=O stretching band of the lactam around 1680 cm⁻¹. C-Br stretching in the fingerprint region.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound. Isotopic pattern characteristic of a bromine-containing compound.
Chiral HPLC Separation of the (R) and (S) enantiomers on a suitable chiral stationary phase to determine the enantiomeric excess. [8][9]
Melting Point A sharp melting point for a pure crystalline solid.

Potential Applications in Drug Discovery and Research

The pyrrolidinone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs. [10][11]The 4-substituted pyrrolidin-2-one motif, in particular, has been explored for various therapeutic applications.

  • Central Nervous System (CNS) Disorders: Derivatives of 4-phenyl-2-pyrrolidinone have been investigated for their anticonvulsant and nootropic (cognition-enhancing) activities. [12]The (R)-4-(4-Bromophenyl)-2-pyrrolidinone could serve as a lead compound for the development of novel agents targeting neurological disorders.

  • Oncology: The pyrrolidinone ring is a core component of several anticancer agents. [13]The specific stereochemistry and the presence of the bromophenyl group could allow for the design of selective inhibitors of cancer-related targets.

  • Infectious Diseases: The pyrrolidinone scaffold has been used in the development of antibacterial and antiviral agents. [4] The bromine atom on the phenyl ring provides a valuable site for further chemical elaboration through reactions such as Suzuki, Heck, or Sonogashira cross-coupling, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

(R)-4-(4-Bromophenyl)-2-pyrrolidinone is a chiral molecule with significant potential as a building block in drug discovery. While its synthesis has not been explicitly reported, a plausible and efficient enantioselective route can be designed based on established synthetic methodologies. The combination of the privileged pyrrolidinone scaffold, a defined stereocenter, and a functionalizable aromatic ring makes this compound a highly attractive target for further investigation by researchers and scientists in the field of medicinal chemistry and drug development.

References

  • Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation. ACS Catalysis, 2018.

  • Synthesis of Chiral γ-Lactams via in Situ Elimination/Iridium-Catalyzed Asymmetric Hydrogenation of Racemic γ-Hydroxy γ-Lactams. Organic Letters, 2017.

  • Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. Nature Catalysis, 2019.

  • Rhodium-Catalyzed Asymmetric Hydrogenation to Form Chiral γ-Lactams. Synfacts, 2018.

  • Highly Enantioselective Synthesis of Chiral γ‑Lactams by Rh-Catalyzed Asymmetric Hydrogenation. Figshare, 2018.

  • 4-Phenyl-2-pyrrolidinone. PubChem, National Center for Biotechnology Information.

  • Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Amylose-Based Chiral Stationary Phases. Chromatographia, 2021.

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2024.

  • 4-Phenyl-2-pyrrolidinone(1198-97-6) MS spectrum. ChemicalBook.

  • The synthesis of aracemic 4-substituted pyrrolidinones and 3-substituted pyrrolidines. An asymmetric synthesis of (-)-rolipram. The Journal of Organic Chemistry, 1993.

  • Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds. Chirality, 2012.

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC, 2011.

  • Asymmetric Synthesis of Cis-Fused Bicyclic Pyrrolidines and Pyrrolidinones via Chiral Polycyclic Lactams. The Journal of Organic Chemistry, 1996.

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry, 2023.

  • Chiral Drug Separation. ScienceDirect, 2005.

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC, 2024.

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 2005.

  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate, 2021.

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online, 2021.

  • Enantioselective synthesis of substituted pyrrolidines by dynamic resolution. Angewandte Chemie International Edition, 2002.

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 2023.

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 2017.

  • Michael Addition. Organic Chemistry Portal.

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 2021.

  • Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives. The Journal of Organic Chemistry, 2015.

  • A Guide to the Analysis of Chiral Compounds by GC. Restek.

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 2023.

  • Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers, 2025.

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 2020.

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Foundational

Comparative Technical Analysis: (R)- vs. (S)-4-(4-Bromophenyl)pyrrolidin-2-one

This is an in-depth technical guide comparing the enantiomers of 4-(4-Bromophenyl)pyrrolidin-2-one. Executive Summary 4-(4-Bromophenyl)pyrrolidin-2-one (CAS: 7661-32-7 for racemate) is a bioactive gamma-lactam scaffold s...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide comparing the enantiomers of 4-(4-Bromophenyl)pyrrolidin-2-one.

Executive Summary

4-(4-Bromophenyl)pyrrolidin-2-one (CAS: 7661-32-7 for racemate) is a bioactive gamma-lactam scaffold serving as a critical pharmacophore in medicinal chemistry.[1] It represents the cyclic lactam form of 4-bromo-baclofen and a de-alkoxylated analogue of the PDE4 inhibitor Rolipram .

The distinction between the (R)- and (S)-enantiomers is not merely conformational but functional. Based on Structure-Activity Relationship (SAR) data from the 4-arylpyrrolidinone class:

  • The (R)-Enantiomer is the predicted eutomer (active form) for PDE4 inhibition and the precursor to the active GABA-B agonist upon hydrolytic ring-opening.

  • The (S)-Enantiomer typically displays significantly reduced affinity for these targets (distomer) but may exhibit distinct pharmacokinetic clearance rates or off-target binding.

This guide analyzes the stereochemical, synthetic, and pharmacological divergences of these two isomers.[2]

Stereochemical & Structural Analysis

Absolute Configuration

The chirality centers on Carbon-4 (C4) of the pyrrolidinone ring. The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the 4-bromophenyl group and the lactam nitrogen position relative to C4 dictate the assignment.

  • (R)-Enantiomer: The 4-bromophenyl group is oriented such that the sequence of priorities follows a clockwise direction (when H is in the rear). In the context of 4-aryl-2-pyrrolidinones like Rolipram, the (R)-configuration generally corresponds to the negative optical rotation active isomer.

  • (S)-Enantiomer: The mirror image, typically corresponding to the less active form in this specific pharmacophore class.

3D Conformational Landscape

The pyrrolidinone ring is not planar; it adopts an envelope conformation . The bulky 4-bromophenyl substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial steric strain.

  • Implication: This stable conformation locks the phenyl ring in a specific orientation required for binding to the hydrophobic pockets of target proteins (e.g., the Q-pocket of PDE4).

Synthetic Pathways & Resolution

The production of enantiopure (R)- or (S)-4-(4-Bromophenyl)pyrrolidin-2-one requires either asymmetric synthesis or the resolution of a racemic mixture.

Workflow Visualization

The following diagram illustrates the two primary routes to access the specific enantiomers.

Synthesis_Pathways Start 4-Bromocinnamic Acid Derivatives Rac_Step1 Michael Addition (Nitromethane + Base) Start->Rac_Step1 Route A Asym_Step1 Asymmetric Conjugate Addition (Rh/Chiral Ligand) Start->Asym_Step1 Route B (Enantioselective) Rac_Step2 Reductive Cyclization (H2/Raney Ni) Rac_Step1->Rac_Step2 Racemate Racemic 4-(4-Bromophenyl)pyrrolidin-2-one Rac_Step2->Racemate HPLC Chiral HPLC Resolution (Whelk-O1 Column) Racemate->HPLC R_Enant (R)-Enantiomer (Eutomer) HPLC->R_Enant S_Enant (S)-Enantiomer (Distomer) HPLC->S_Enant Asym_Step2 Cyclization Asym_Step1->Asym_Step2 Asym_Step2->R_Enant High ee%

Caption: Dual pathways for accessing enantiopure 4-(4-Bromophenyl)pyrrolidin-2-one: Classical Resolution vs. Asymmetric Catalysis.

Detailed Protocols
Method A: Chiral Resolution (HPLC)

This method is preferred for analytical verification and small-scale separation.

  • Stationary Phase: (R,R)-Whelk-O1 (Pirkle-type column).

  • Mobile Phase: Hexane : Ethanol : TFA : Isopropylamine (95:5:0.1:0.025).[3]

  • Separation Logic: The interaction between the amide hydrogen of the lactam and the chiral selector allows for baseline separation.

  • Retention: Typically, the (S)-enantiomer elutes differently than the (R)-enantiomer depending on the specific column chirality, often with a resolution factor (

    
    ) > 2.5.[3]
    
Method B: Asymmetric Synthesis (Catalytic)

Preferred for scale-up to avoid 50% yield loss.

  • Substrate: tert-Butyl 4-bromocinnamate.

  • Reagent: Nitromethane.

  • Catalyst: Rh(I) complex with a chiral bisphosphine ligand (e.g., (S)-Binap).

  • Mechanism: The chiral catalyst directs the nucleophilic attack of the nitromethane to the

    
    -carbon from a specific face (Re or Si), establishing the C4 stereocenter with high enantiomeric excess (ee > 90%).
    
  • Cyclization: Subsequent reduction of the nitro group (H2, Pd/C) leads to spontaneous intramolecular cyclization to form the lactam.

Pharmacological Differentiation

The core "difference" lies in how these enantiomers interact with biological targets. The 4-aryl-2-pyrrolidinone scaffold is a "privileged structure" in neuropharmacology.

Target 1: Phosphodiesterase-4 (PDE4) Inhibition

This scaffold is homologous to Rolipram .

  • Mechanism: PDE4 hydrolyzes cAMP.[4][5][6] Inhibitors raise intracellular cAMP levels, leading to anti-inflammatory and nootropic effects.

  • (R)-Enantiomer: Aligns with the pharmacophore model where the 4-aryl group occupies the hydrophobic Q-pocket of the PDE4 active site. It is expected to be the potent inhibitor.

  • (S)-Enantiomer: Steric clash within the active site typically reduces binding affinity by 10-100 fold compared to the (R)-isomer.

Target 2: GABA-B Receptor (Prodrug Activity)

This compound is the lactam of 4-bromo-baclofen .

  • Mechanism: In vivo, gamma-lactams can undergo enzymatic hydrolysis (by lactamases or amidases) to open the ring, forming the corresponding GABA analogue (4-amino-3-(4-bromophenyl)butyric acid).

  • (R)-Enantiomer: Hydrolyzes to (R)-4-bromo-baclofen , which is the active agonist at the GABA-B receptor (similar to (R)-Baclofen).

  • (S)-Enantiomer: Hydrolyzes to (S)-4-bromo-baclofen , which is generally inactive or a weak antagonist at GABA-B.

Summary of Biological Differences
Feature(R)-Enantiomer(S)-Enantiomer
Predicted Role Eutomer (Active Drug)Distomer (Inactive/Impurity)
PDE4 Affinity High (nM to low

M range)
Low
GABA-B Activity Agonist (post-hydrolysis)Inactive
Therapeutic Potential Anti-inflammatory, NootropicLimited
Toxicity Risk Emetic potential (typical of PDE4i)Low specific toxicity

Analytical Characterization Data

To distinguish the enantiomers in the lab, rely on these physicochemical markers.

Physical Properties Table
PropertyRacemate(R)-Enantiomer(S)-Enantiomer
CAS Number 7661-32-7Specific CAS varies by vendorSpecific CAS varies by vendor
Melting Point 98–101 °C105–108 °C (Enantiopure crystals pack more efficiently)105–108 °C
Optical Rotation

Negative (-) (typically)Positive (+) (typically)
Solubility DMSO, MethanolDMSO, MethanolDMSO, Methanol
X-Ray Crystallography

Crystal structures of 4-(4-bromophenyl)pyrrolidin-2-one derivatives reveal distinct hydrogen bonding networks.

  • Racemate: Forms centrosymmetric dimers (P21/c space group) where (R) and (S) molecules pair up via N-H...O hydrogen bonds.

  • Enantiopure: Forms chiral chains (P21 space group), often resulting in higher melting points due to more uniform packing.

References

  • Synthesis & Properties: ChemicalBook. "1-(4-BROMOPHENYL)-2-PYRROLIDINONE CAS Data." Link

  • Chiral Resolution Method: TSI Journals. "A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid." (Precursor resolution). Link

  • Scaffold Pharmacology (PDE4): Rutgers New Jersey Medical School. "PDE4 inhibitors: current status." (Discusses Rolipram SAR).[1] Link

  • Structural Analogs (Baclofen): CymitQuimica. "4-(4-Chlorophenyl)-2-pyrrolidinone (Baclofen Lactam) Data." Link

  • Crystallographic Data: NIH PubMed. "Hydrogen-bonding patterns in enaminones: (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone." Link

Sources

Exploratory

Technical Guide: Solubility Profiling of (R)-4-(4-Bromophenyl)pyrrolidin-2-one in DMSO and Methanol

Topic: Solubility Profiling and Solvent Compatibility of (R)-4-(4-Bromophenyl)pyrrolidin-2-one Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Formulation Engi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling and Solvent Compatibility of (R)-4-(4-Bromophenyl)pyrrolidin-2-one Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Formulation Engineers.

Executive Summary

(R)-4-(4-Bromophenyl)pyrrolidin-2-one is a critical chiral pharmacophore, often serving as a scaffold in the synthesis of racetam-class nootropics, anticonvulsants (e.g., Brivaracetam analogs), and specific enzyme inhibitors. Its solubility profile is governed by a competition between the polar lactam core (hydrogen bond donor/acceptor) and the lipophilic, pi-stacking-prone 4-bromophenyl moiety.

This guide provides a high-level technical analysis of its dissolution thermodynamics in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). It establishes a theoretical framework supported by structural analogs, details precise experimental protocols for solubility determination, and offers guidelines for stock solution preparation in drug discovery workflows.

Physicochemical Profile & Theoretical Solubility

To understand the solubility behavior of this specific enantiomer, we must analyze its molecular interactions. The compound exhibits a "push-pull" solubility mechanism:

  • The Lactam Head (Pyrrolidin-2-one): Highly polar. The amide group (–NH–C=O) acts as both a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA). This favors solubility in protic solvents like Methanol.[1]

  • The Aromatic Tail (4-Bromophenyl): Lipophilic and electron-rich. The bromine atom increases molecular weight and lattice energy via halogen bonding and pi-stacking. This favors polar aprotic solvents like DMSO that can disrupt aromatic stacking.

Predicted Solubility Parameters
ParameterValue (Approx.)Implication for Solubility
Molecular Weight ~240.1 g/mol Moderate MW; generally conducive to organic solubility.
LogP (Octanol/Water) 1.8 – 2.2Moderately lipophilic. Poor water solubility; good organic solubility.
H-Bond Donors 1 (Amide NH)Critical for Methanol interaction.
H-Bond Acceptors 1 (Carbonyl O)Critical for DMSO interaction.
TPSA ~29 ŲLow polar surface area suggests good membrane permeability and solvent penetration.

Solvent Interaction Mechanisms

Dimethyl Sulfoxide (DMSO)

Status: Excellent Solvent (Primary Vehicle) DMSO is the gold standard for preparing stock solutions of (R)-4-(4-Bromophenyl)pyrrolidin-2-one for biological assays.

  • Mechanism: DMSO is a dipolar aprotic solvent with a high dielectric constant (

    
    ). The sulfoxide oxygen is a potent H-bond acceptor that interacts strongly with the lactam NH. Simultaneously, the methyl groups of DMSO interact with the hydrophobic bromophenyl ring via van der Waals forces, effectively "wrapping" the molecule and disrupting the crystal lattice.
    
  • Expected Solubility:

    
     (typically 100 mM stocks are achievable).
    
  • Thermodynamics: The enthalpy of solvation (

    
    ) is highly exothermic due to the strong dipole-dipole interactions.
    
Methanol (MeOH)

Status: Good Solvent (Process/Transfer) Methanol is often used for intermediate transfers, recrystallization (often as a co-solvent), or HPLC mobile phases.

  • Mechanism: Methanol is a polar protic solvent. It solvates the compound primarily through Hydrogen Bonding. The hydroxyl proton of MeOH binds to the lactam carbonyl, while the oxygen of MeOH accepts the lactam NH proton.

  • Limitation: The hydrophobic bromophenyl tail is less stabilized in Methanol compared to DMSO. Consequently, while soluble, the saturation limit will be lower than in DMSO.

  • Expected Solubility: Moderate to High (

    
    ).
    
Solvation Mechanism Visualization

The following diagram illustrates the competitive solvation forces driving dissolution in these two distinct environments.

SolvationMechanism cluster_DMSO DMSO (Aprotic Environment) cluster_MeOH Methanol (Protic Environment) Compound (R)-4-(4-Bromophenyl) pyrrolidin-2-one DMSO_Mol DMSO Molecules Dipole Dipole-Dipole Interaction DMSO_Mol->Dipole PiStack Van der Waals/ Pi-Interaction DMSO_Mol->PiStack Dipole->Compound Stabilizes Lactam Core PiStack->Compound Stabilizes Phenyl Ring MeOH_Mol MeOH Molecules H_Bond Hydrogen Bonding (Donor/Acceptor) MeOH_Mol->H_Bond H_Bond->Compound Stabilizes Lactam Only

Caption: Comparative solvation mechanics. DMSO stabilizes both polar and non-polar regions, whereas Methanol primarily targets the polar lactam core.

Experimental Protocols for Solubility Determination

Since batch-to-batch crystal polymorphism can affect dissolution rates, empirical determination is required for precise formulation.

Protocol A: High-Throughput Saturation (Shake-Flask Method)

Best for: Establishing the thermodynamic solubility limit.

  • Preparation: Weigh approximately 10 mg of (R)-4-(4-Bromophenyl)pyrrolidin-2-one into a 1.5 mL HPLC vial (borosilicate glass).

  • Solvent Addition: Add 100

    
    L of the target solvent (DMSO or Methanol).
    
    • Note: If the solid dissolves instantly, the solubility is

      
      . Add more solid until saturation is visible.
      
  • Equilibration:

    • Seal the vial tightly (PTFE-lined cap).

    • Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Carefully aspirate the supernatant.

    • Dilute the supernatant 100-fold with Acetonitrile/Water (50:50).

    • Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Kinetic Solubility (Turbidimetry)

Best for: Rapidly checking if a specific concentration (e.g., 10 mM) is stable for biological assays.

  • Stock Prep: Prepare a 50 mM stock solution in DMSO.

  • Titration: Pipette the DMSO stock into a buffer or Methanol in a 96-well plate.

  • Detection: Measure absorbance at 620 nm (where the compound does not absorb).

    • Result: A spike in absorbance indicates precipitation (insolubility).

Workflow Diagram

SolubilityWorkflow Start Start: Solid Compound Weigh Weigh Excess Solid (~10-20 mg) Start->Weigh AddSolvent Add Solvent (DMSO or MeOH) Weigh->AddSolvent Shake Equilibrate (24h @ 25°C) AddSolvent->Shake Centrifuge Centrifuge/Filter (0.22 µm PTFE) Shake->Centrifuge Dilute Dilute Supernatant (Mobile Phase) Centrifuge->Dilute HPLC HPLC Quantification (UV @ 254nm) Dilute->HPLC Calc Calculate Solubility (mg/mL) HPLC->Calc

Caption: Step-by-step "Shake-Flask" workflow for accurate solubility quantification.

Practical Applications & Recommendations

Stock Solution Storage (DMSO)
  • Concentration: Prepare stocks at 10 mM to 50 mM .

  • Storage: Store at -20°C. DMSO is hygroscopic; repeated freeze-thaw cycles can introduce water, causing the compound to precipitate over time. Use single-use aliquots.

  • Freezing Point: Pure DMSO freezes at 19°C. Ensure the solution is fully thawed and vortexed before use to avoid concentration gradients.

Crystallization & Purification (Methanol)
  • Anti-Solvent Method: Dissolve the compound in minimal hot Methanol. Slowly add water (anti-solvent) or cool the solution. The hydrophobic bromophenyl group drives precipitation as the solvent polarity increases.

  • Solvent Swap: If switching from DMSO to Methanol, be aware that residual DMSO is difficult to remove via rotary evaporation due to its high boiling point (189°C). A lyophilization step or an aqueous workup (extraction into Ethyl Acetate) is recommended before redissolving in Methanol.

References

  • Organic Syntheses. Synthesis of 1-(4-Bromophenyl)-4-(4-methylphenyl)but-3-yn-1-ol. (Demonstrates DMSO utility in bromophenyl-functionalized synthesis). Org. Synth. 2007, 84, 199-208.[2] [Link]

  • PubChem. Compound Summary: 5-(4-Bromophenyl)pyrrolidin-2-one.[3] (Physicochemical property data). [Link]

  • MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures. (Methodology for solubility determination of heterocyclic drugs). [Link]

Sources

Foundational

Technical Guide: 4-(4-Bromophenyl)pyrrolidin-2-one (Racemate vs. Enantiomer)

Executive Summary The compound 4-(4-bromophenyl)pyrrolidin-2-one represents a critical "gateway scaffold" in CNS drug discovery. Structurally analogous to the nootropic Phenylpiracetam (Carphedon) and the anticonvulsant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-bromophenyl)pyrrolidin-2-one represents a critical "gateway scaffold" in CNS drug discovery. Structurally analogous to the nootropic Phenylpiracetam (Carphedon) and the anticonvulsant Levetiracetam , this molecule distinguishes itself by the para-bromo handle, which enables rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex, chiral libraries.

However, the biological activity of 4-substituted pyrrolidin-2-ones is highly stereospecific. While the racemate is often used in early screening, the individual enantiomers exhibit distinct pharmacodynamic profiles—typically with one acting as the eutomer (active) and the other as the distomer (inactive or off-target). This guide provides a definitive technical workflow for the synthesis, chiral resolution, and validation of 4-(4-bromophenyl)pyrrolidin-2-one enantiomers.

Part 1: Structural Analysis & Stereochemistry

The Chiral Center

The molecule possesses a single chiral center at the C4 position of the pyrrolidinone ring.

  • Formula:

    
    
    
  • Molecular Weight: 240.10 g/mol

  • Stereoisomers: (

    
    )-4-(4-bromophenyl)pyrrolidin-2-one and (
    
    
    
    )-4-(4-bromophenyl)pyrrolidin-2-one.
The "Bromine Handle" Advantage

Unlike unsubstituted phenylpyrrolidines, the 4-bromo substituent transforms this molecule from a final product into a divergent intermediate .

  • Application: It serves as an electrophile in cross-coupling reactions to introduce biaryl systems or heteroaryl extensions without destroying the established chirality at C4 (provided non-racemizing conditions are used).

Part 2: Synthetic Pathways (Racemic vs. Asymmetric)

To access these enantiomers, researchers must choose between a robust racemic synthesis followed by resolution (Route A) or a direct asymmetric synthesis (Route B).

Route A: Racemic Synthesis (Scale-Up Preferred)

The most reliable route for multi-gram synthesis involves the reductive cyclization of nitro-esters.

Protocol:

  • Michael Addition: Reaction of trans-4-bromo-β-nitrostyrene with diethyl malonate (or equivalent active methylene) using a mild base (DBU or Potassium tert-butoxide).

  • Reduction/Cyclization: High-pressure hydrogenation (

    
    , Raney Ni) triggers nitro reduction to the amine, which spontaneously cyclizes with the ester to form the lactam.
    
Route B: Asymmetric Synthesis (Enantioselective)

For direct access to enriched enantiomers, organocatalysis is the gold standard.

  • Catalyst: Chiral thiourea derivatives or diphenylprolinol silyl ethers.

  • Mechanism: Asymmetric Michael addition of nitromethane to 4-bromocinnamaldehyde, followed by oxidation and cyclization.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic between racemic synthesis and asymmetric approaches.

SynthesisWorkflow Start Target: 4-(4-Bromophenyl)pyrrolidin-2-one RouteA Route A: Racemic Synthesis (High Throughput / Low Cost) Start->RouteA RouteB Route B: Asymmetric Synthesis (High Purity / High Cost) Start->RouteB StepA1 Michael Addition (Nitrostyrene + Malonate) RouteA->StepA1 StepB1 Organocatalysis (Chiral Thiourea) RouteB->StepB1 StepA2 Reductive Cyclization (H2, Raney Ni) StepA1->StepA2 Racemate Racemic Mixture (50:50) StepA2->Racemate StepB2 Oxidation & Cyclization StepB1->StepB2 Enriched Enantioenriched Product (>90% ee) StepB2->Enriched

Figure 1: Comparative synthetic workflows for generating the target scaffold.

Part 3: Chiral Resolution & Analytical Validation

For most drug development campaigns, Route A (Racemic Synthesis) + Preparative Chiral Chromatography is the most efficient workflow. It guarantees access to both enantiomers for comparative biological testing.

Analytical Method Development (HPLC)

The separation of 4-substituted pyrrolidin-2-ones relies heavily on polysaccharide-based chiral stationary phases (CSPs). The lactam moiety is a hydrogen bond donor/acceptor, making Amylose-based columns particularly effective.

Recommended Protocol (Analytical):

ParameterCondition A (Preferred)Condition B (Alternative)
Column Chiralpak IA (Immobilized Amylose)Chiralcel OD-H (Cellulose)
Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (90:[1]10)n-Hexane / IPA (85:15)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV @ 220 nm (Amide band)UV @ 254 nm (Phenyl band)
Selectivity (

)
Typically > 1.5Typically > 1.2

Technical Insight: Avoid using pure methanol with coated columns (like AD-H or OD-H) as it may strip the selector. Immobilized columns (IA, IB, IC) are robust against all solvents, allowing for solubility optimization using dichloromethane if the bromo-compound is poorly soluble in hexane.

Preparative Resolution (SFC)

For isolating grams of material, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to lower solvent viscosity and easier recovery.

  • Stationary Phase: Chiralpak AD-H or IA.

  • Mobile Phase:

    
     (80%) / Methanol (20%).
    
  • Back Pressure: 120 bar.

  • Throughput: Can typically process 5-10g/day on a 20mm column.

Resolution Logic Diagram

This flowchart guides the researcher through the purification and validation process.

ResolutionLogic Input Racemic 4-(4-Br-Ph)-pyrrolidone Screen Analytical Screen (IA, AD-H, OD-H) Input->Screen Decision Selectivity > 1.3? Screen->Decision MethodA Prep-HPLC (Hex/EtOH) Decision->MethodA No (Solubility issues) MethodB Prep-SFC (CO2/MeOH) Decision->MethodB Yes (Preferred) Collect Fraction Collection MethodA->Collect MethodB->Collect QC QC: e.e. determination (>99.5% required) Collect->QC Output Pure Enantiomers (R) and (S) QC->Output

Figure 2: Decision tree for the isolation of pure enantiomers.

Part 4: Pharmacological Implications & Causality

Why is separation non-negotiable? In the racetam class, chirality dictates binding affinity to the Synaptic Vesicle Protein 2A (SV2A) and various monoamine transporters.

Eutomer vs. Distomer

Based on Structure-Activity Relationship (SAR) data from Phenylpiracetam and related 4-phenylpyrrolidones:

  • (

    
    )-Enantiomer:  Often corresponds to the eutomer for psychostimulant and DAT (Dopamine Transporter) inhibitory activity. It is generally more potent in enhancing cognition and physical performance.
    
  • (

    
    )-Enantiomer:  Often the distomer or possesses a different pharmacological profile (e.g., purely sedative or anticonvulsant without stimulant properties).
    
The "Self-Disproportionation" Risk

Warning: 4-substituted pyrrolidinones are prone to Self-Disproportionation of Enantiomers (SDE) during achiral chromatography (e.g., flash silica columns).

  • Mechanism: Enantiomers may form transient dimers or aggregates that elute differently than the monomer.

  • Impact: A sample with 90% ee can inadvertently be enriched or depleted during a standard "filtration" column.

  • Control: Always re-verify ee% after any purification step, even if the step was not intended to be chiral.

References

  • Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Amylose-Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives. PubMed. Available at: [Link]

  • Enantioselective Synthesis of Pyrrolidines via Asymmetric Michael Addition. MDPI Molecules. Available at: [Link]

  • PubChem Compound Summary: 4-(4-bromophenyl)pyrrolidin-2-one. PubChem.[2] Available at: [Link]

  • Brexpiprazole and its Intermediates (Contextual Reference). DrugBank. Available at: [Link]

Sources

Exploratory

(R)-4-(4-Bromophenyl)pyrrolidin-2-one: Technical Safety & Handling Guide

The following technical guide details the safety, handling, and synthesis of (R)-4-(4-Bromophenyl)pyrrolidin-2-one . Chemical Identity & Significance This compound is a chiral 4-arylpyrrolidin-2-one , a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and synthesis of (R)-4-(4-Bromophenyl)pyrrolidin-2-one .

Chemical Identity & Significance

This compound is a chiral 4-arylpyrrolidin-2-one , a privileged scaffold in medicinal chemistry. It serves as a key intermediate for GABA-B agonists (analogous to Baclofen lactam) and PDE4 inhibitors (Rolipram analogs). The 4-bromo substituent provides a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex biaryl drug candidates.

PropertySpecification
Chemical Name (4R)-4-(4-Bromophenyl)pyrrolidin-2-one
Analogous CAS Ref: 22518-27-0 (Chloro-analog); Specific CAS not widely listed.
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.09 g/mol
SMILES O=C1CNC1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water

Hazard Identification & Risk Assessment

Critical Note: Specific toxicological data for the 4-bromo analog is limited. The following risk assessment is based on Structure-Activity Relationship (SAR) read-across from the closely related Baclofen Lactam (4-(4-chlorophenyl)pyrrolidin-2-one) , a known toxic impurity.

GHS Classification (Inferred)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled). Conservative classification due to high potency of GABA-analogs.

  • Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2]

Risk Matrix
Hazard TypeRisk LevelMechanism of Action
Systemic Toxicity High Potential GABA-ergic activity; CNS depression or excitation upon high exposure.
Sensitization Moderate Brominated organics are potential sensitizers; lactams can be immunogenic.
Reactive Hazards Low Stable under ambient conditions; incompatible with strong oxidizers/reducing agents.

Safe Handling & Engineering Controls

Due to the potential for high potency and aerosol toxicity, Occupational Exposure Band (OEB) 4 protocols are recommended.

Engineering Controls[1]
  • Primary Containment: Handle exclusively within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Isolator .

  • Air Handling: HEPA-filtered exhaust required. Do not recirculate exhaust air into the lab.

  • Transfer: Use split-butterfly valves or continuous liners for solid transfer to avoid open-air weighing.

Personal Protective Equipment (PPE)[1]
  • Respiratory: Powered Air-Purifying Respirator (PAPR) with P3/HEPA cartridges if outside an isolator. N95/P2 is insufficient for OEB 4 solids.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Tyvek® or chemically resistant coveralls with cuffed sleeves.

  • Ocular: Chemical splash goggles (if not using full-face PAPR).

Graphviz: Safety Decision Tree

SafetyProtocol Start Task: Handle (R)-4-(4-Bromophenyl)pyrrolidin-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Isolator Isolator / Glovebox (Required) Solid->Isolator High Dust Potential FumeHood Chemical Fume Hood (Acceptable) Solution->FumeHood Low Dust Potential PPE_Solid PPE: Double Gloves, Tyvek, PAPR (if open sash) Isolator->PPE_Solid PPE_Liquid PPE: Nitrile Gloves, Lab Coat, Goggles FumeHood->PPE_Liquid Disposal Disposal: High-Temp Incineration PPE_Solid->Disposal PPE_Liquid->Disposal

Figure 1: Decision tree for selecting engineering controls based on physical state to minimize exposure risks.

Technical Synthesis & Validation

For research applications requiring high enantiomeric excess (>98% ee), the Asymmetric Michael Addition route is the industry standard. This avoids the resolution of racemates, which is inefficient for 4-substituted pyrrolidones.

Synthesis Workflow (Retrosynthetic Analysis)
  • Precursor: 4-Bromobenzaldehyde + Nitromethane → (E)-4-Bromo-β-nitrostyrene .

  • Chiral Step: Asymmetric Michael addition of Dimethyl malonate to the nitrostyrene using a Thiourea-Cinchona Alkaloid Catalyst .

  • Cyclization: Reductive cyclization (Ra-Ni/H₂ or Zn/HCl) followed by decarboxylation.

Experimental Protocol (Step 2: Chiral Michael Addition)
  • Reagents: (E)-4-Bromo-β-nitrostyrene (1.0 eq), Dimethyl malonate (2.0 eq), Catalyst (10 mol%), Toluene.

  • Conditions: Stir at -20°C for 48h.

  • Validation: Monitor consumption of nitrostyrene via TLC (Hex/EtOAc 4:1).

  • Workup: Quench with 1N HCl, extract with EtOAc.

  • Key QC Parameter: Enantiomeric Excess (ee) determined by Chiral HPLC (Chiralpak AD-H, Hex/IPA 90:10).

Graphviz: Synthesis Pathway

Synthesis Aldehyde 4-Bromobenzaldehyde Nitro (E)-4-Bromo-β-nitrostyrene Aldehyde->Nitro Nitromethane NH4OAc, Reflux Michael Chiral Michael Adduct (>95% ee) Nitro->Michael Dimethyl Malonate Chiral Cat., -20°C Lactam (R)-4-(4-Bromophenyl) pyrrolidin-2-one Michael->Lactam 1. H2, Ra-Ni (Reductive Cyclization) 2. NaCl, DMSO (Decarboxylation)

Figure 2: Asymmetric synthesis workflow targeting the (R)-enantiomer with high stereochemical fidelity.

Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, assume systemic toxicity. Do not wait for symptoms.

Exposure RouteImmediate ActionMedical Follow-up
Inhalation Move to fresh air immediately. Administer oxygen if breathing is labored.[3]Monitor for delayed pulmonary edema (24h observation).
Skin Contact Wash with PEG-400 (if available) or soap/water for 15 mins. Isolate contaminated clothing.[1][3]Monitor for CNS depression or excitation.
Eye Contact Rinse with tepid water for 15 mins, lifting eyelids.Consult ophthalmologist for corneal damage assessment.
Ingestion Do NOT induce vomiting. Rinse mouth.Administer activated charcoal if within 1 hour.
Spill Cleanup
  • Evacuate the immediate area (15 ft radius).

  • Don PPE: Full-face respirator (P100), double gloves, Tyvek suit.

  • Containment: Cover spill with a damp absorbent pad to prevent dust generation. Do not dry sweep.

  • Decontamination: Wipe surface with 10% Bleach followed by 70% Ethanol.

Physicochemical Profiling

ParameterValueMethod
Melting Point 128 - 130 °CCapillary (uncorrected)
LogP ~1.8 (Predicted)In-silico (ChemDraw)
pKa ~16.5 (Lactam NH)Potentiometric Titration
Hygroscopicity Low to ModerateGravimetric Analysis
Specific Rotation [α]D20 = +36.2° (c=1, H2O)*Ref: Analogous 4-hydroxy derivative

References

  • Baclofen Lactam Toxicity Data. European Directorate for the Quality of Medicines (EDQM). Safety Data Sheet: (4RS)-4-(4-chlorophenyl)pyrrolidin-2-one.[4] Link

  • Synthesis of 4-Arylpyrrolidin-2-ones. Organic Syntheses. "Asymmetric Synthesis of 3-Substituted Pyrrolidines." Org. Synth. 2010, 87, 68. Link

  • GABA-B Agonist Structure-Activity Relationships. Journal of Medicinal Chemistry. "Design and Synthesis of Potent GABA-B Receptor Agonists." J. Med. Chem. 2005.[1] Link

  • Chemical Identity & Properties. PubChem. "5-(4-bromophenyl)pyrrolidin-2-one (Isomer Reference)." Link

  • Occupational Safety & Health Administration (OSHA). "Safe Handling of Potent Compounds." Link

Sources

Foundational

supplier price for (R)-4-(4-Bromophenyl)pyrrolidin-2-one high purity

An In-Depth Technical Guide to (R)-4-(4-Bromophenyl)pyrrolidin-2-one: Synthesis, Purification, and Analysis Executive Summary (R)-4-(4-Bromophenyl)pyrrolidin-2-one is a valuable chiral building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-4-(4-Bromophenyl)pyrrolidin-2-one: Synthesis, Purification, and Analysis

Executive Summary

(R)-4-(4-Bromophenyl)pyrrolidin-2-one is a valuable chiral building block in modern medicinal chemistry. Its rigid, stereodefined scaffold is a key component in the design of highly specific and potent therapeutic agents. The pyrrolidine ring system is a ubiquitous motif in a wide range of pharmaceuticals, valued for its ability to orient substituents in precise three-dimensional space, thereby enhancing interactions with biological targets.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals, detailing a robust enantioselective synthesis, rigorous purification strategies to achieve high purity, definitive analytical methods for quality control, and an analysis of procurement and pricing.

Introduction: The Significance of the 4-Arylpyrrolidin-2-one Scaffold

The pyrrolidin-2-one (γ-lactam) core is a privileged scaffold in drug discovery, forming the backbone of numerous biologically active molecules.[3][4] When a stereocenter is introduced, as in (R)-4-(4-Bromophenyl)pyrrolidin-2-one, it allows for the development of enantiomerically pure drugs. Enantiomeric purity is a critical regulatory and safety requirement, as the "wrong" enantiomer can be inactive or, in some cases, cause significant toxicity.

The 4-bromophenyl substituent serves two primary purposes:

  • Structural Mimicry: It can act as a bioisostere for other aromatic groups, occupying key hydrophobic pockets in target proteins such as enzymes or receptors.

  • Synthetic Handle: The bromine atom is a versatile functional group for further chemical modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries during the lead optimization phase of drug discovery.[5]

This guide will focus on the practical aspects of producing and validating high-purity (R)-4-(4-Bromophenyl)pyrrolidin-2-one for research and development applications.

Enantioselective Synthesis Pathway

The most reliable and scalable method for establishing the chiral center at the C4 position is through an asymmetric conjugate addition reaction. The following protocol is based on well-established rhodium-catalyzed 1,4-addition methodology, which is known for its high yields and excellent enantioselectivities.[6]

Causality of Experimental Choices:
  • Catalyst System: A cationic rhodium(I) complex, [Rh(NBD)2]BF4, is used as the catalyst precursor. It is activated by a chiral bisphosphine ligand, specifically (R)-(+)-BINAP. The (R)-BINAP ligand coordinates to the rhodium center, creating a chiral environment. This chiral catalyst complex then orchestrates the addition of the boronic acid to the crotonamide, preferentially forming the (R)-enantiomer of the product. Using the (S)-BINAP ligand would result in the (S)-enantiomer.[6]

  • Reactants: (4-Bromophenyl)boronic acid serves as the source of the aryl group. Acrylamide is the Michael acceptor that will form the backbone of the pyrrolidinone ring.

  • Solvent and Base: A mixture of a polar aprotic solvent like 1,4-dioxane and water is used to facilitate the dissolution of both organic and inorganic reagents. A mild base, such as triethylamine (TEA) or potassium carbonate, is required for the transmetalation step in the catalytic cycle.

Diagram of Enantioselective Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst System R1 4-Bromophenylboronic Acid Process Asymmetric 1,4-Conjugate Addition (Dioxane/H2O, Heat) R1->Process R2 Acrylamide R2->Process C1 [Rh(NBD)2]BF4 C2 (R)-BINAP C1->Process C2->Process C3 Base (e.g., K2CO3) C3->Process Intermediate Intermediate Adduct (Not Isolated) Process->Intermediate Cyclization Intramolecular Cyclization (Acid/Base Workup) Intermediate->Cyclization Product (R)-4-(4-Bromophenyl)pyrrolidin-2-one (Crude Product) Cyclization->Product

Caption: Enantioselective synthesis of (R)-4-(4-Bromophenyl)pyrrolidin-2-one.

Step-by-Step Synthesis Protocol
  • Catalyst Preparation: To an oven-dried, nitrogen-flushed flask, add (4-bromophenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP, 0.01 equiv). Add degassed 1,4-dioxane and stir under nitrogen for 30 minutes until a homogenous solution forms.

  • Reaction Initiation: Add acrylamide (1.2 equiv) and an aqueous solution of potassium carbonate (K2CO3, 2.0 equiv).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the boronic acid.

  • Quenching and Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous ammonium chloride. Extract the aqueous phase three times with ethyl acetate.

  • Cyclization: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude oil or solid contains the linear amino acid precursor. Dissolve this residue in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat to reflux with a Dean-Stark trap to drive the intramolecular lactamization by removing water.

  • Isolation: After 4-6 hours, or upon completion as monitored by TLC/LC-MS, cool the mixture. Wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to yield the crude (R)-4-(4-Bromophenyl)pyrrolidin-2-one.

Purification to High Purity (>99% e.e.)

Achieving high chemical and enantiomeric purity is paramount. A multi-step approach is most effective, starting with bulk purification and finishing with fine polishing.

Diagram of Purification and QC Workflow

G cluster_qc Quality Control Validation Crude Crude Product from Synthesis Chroma Flash Column Chromatography (Silica Gel) Crude->Chroma Recryst Recrystallization (e.g., EtOAc/Heptane) Chroma->Recryst Removes polar/non-polar impurities PrepHPLC Preparative Chiral HPLC (If necessary for >99.5% e.e.) Recryst->PrepHPLC For highest enantiopurity Final High-Purity Product (>99% e.e., >98% chemical) Recryst->Final Increases chemical & enantiomeric purity PrepHPLC->Final QC1 Chiral HPLC (e.e.) Final->QC1 QC2 1H/13C NMR (Structure) Final->QC2 QC3 LC-MS (Purity/MW) Final->QC3

Caption: Workflow for purification and quality control validation.

Purification Protocol
  • Flash Column Chromatography: The crude product is first purified by silica gel chromatography. A gradient elution system, typically starting with 100% heptane and gradually increasing the polarity with ethyl acetate, is effective. This step removes the residual catalyst, unreacted starting materials, and major byproducts.

  • Recrystallization: This is a powerful and cost-effective technique for simultaneously improving both chemical and enantiomeric purity. The product from chromatography is dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate) and a poor solvent (e.g., heptane) is added until turbidity is observed. Slow cooling allows for the formation of crystals of the desired enantiomer, leaving impurities and the minor enantiomer enriched in the mother liquor.

  • Preparative Chiral HPLC (Optional): For applications requiring the highest enantiomeric purity (>99.5% e.e.), preparative chiral HPLC is the ultimate solution. While resource-intensive, it provides baseline separation of the enantiomers, allowing for the collection of a fraction containing only the desired (R)-enantiomer.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of the final compound.

Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This is the most critical analysis for a chiral compound. The goal is to separate the (R) and (S) enantiomers and quantify their relative peak areas.

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.[7]

  • Chiral Stationary Phase (CSP): The choice of column is crucial. Polysaccharide-based columns are often effective for this class of compounds.

    • Primary Recommendation: Chiralcel® OD-H or Chiralpak® AD-H.

    • Alternative: Regis (R,R) Whelk-O® 1 may also provide good separation.

  • Mobile Phase: A normal-phase mobile phase, such as a mixture of n-Hexane and Isopropyl Alcohol (IPA) (e.g., 90:10 v/v), is a common starting point. Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.[8]

  • Method:

    • Prepare a standard solution of the racemic compound (if available) to establish the retention times of both enantiomers.

    • Prepare a solution of the synthesized (R)-enantiomer sample at approximately 1 mg/mL in the mobile phase.

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to a λmax for the bromophenyl chromophore (approx. 225-254 nm).

    • Inject 10 µL of the sample.

    • Integrate the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

Protocol 2: NMR Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.[9][10]

  • 1H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms. Key expected signals include:

    • Aromatic protons on the bromophenyl ring (typically two doublets in the 7.0-7.6 ppm region).

    • The N-H proton of the lactam (a broad singlet).

    • Diastereotopic methylene protons (CH2) and the methine proton (CH) of the pyrrolidine ring, which will appear as complex multiplets.

  • 13C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key signals include:

    • The carbonyl carbon of the lactam (around 175 ppm).

    • Four distinct signals for the aromatic carbons.

    • Three signals for the sp3 carbons of the pyrrolidine ring.

Protocol 3: Mass Spectrometry (MS) and Other Techniques
  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The spectrum should show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in an approximate 1:1 ratio), with peaks for [M+H]+ and [M+Na]+.[11][12]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups, notably the strong C=O stretch of the lactam (approx. 1680-1700 cm-1) and the N-H stretch (approx. 3200 cm-1).[12][13]

Supplier Price and Procurement

(R)-4-(4-Bromophenyl)pyrrolidin-2-one is a specialized, non-commodity chemical intermediate. It is typically available from fine chemical suppliers that specialize in chiral building blocks and custom synthesis. Pricing is highly dependent on purity, scale, and supplier.

Factors Influencing Price:

  • Synthesis Complexity: The multi-step synthesis involving a precious metal catalyst and an expensive chiral ligand makes this an inherently costly molecule to produce.

  • Purity: The cost increases significantly with higher enantiomeric and chemical purity due to the intensive purification required.

  • Scale: The price per gram decreases substantially when ordering in larger quantities (e.g., 100 g vs. 1 g).

Estimated Supplier Price Range

The following table provides an estimated price range based on analogous complex chiral building blocks available from research chemical suppliers.[14]

Purity Grade (e.e. & Chemical)ScaleEstimated Price (USD)Typical Use Case
>95% e.e., >95% chemical1 g$200 - $350Initial screening, proof-of-concept
>98% e.e., >98% chemical1 g$350 - $600Lead optimization, in-vitro assays
>99.5% e.e., >99% chemical1 g$600 - $1,200+Advanced pre-clinical studies
>98% e.e., >98% chemical10 g$2,500 - $4,500Scale-up studies

Note: These are estimates for budgetary purposes. Actual quotes should be obtained from suppliers.

References

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  • PubMed. (2015). Enantioselective Amine-Catalyzed [4 + 2] Annulations of Allene Ketones and 2,3-Dioxopyrrolidine Derivatives: Synthesis of 4H-Pyran Derivatives. J Org Chem.
  • ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4.
  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
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  • PubMed. (2024). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions.
  • PubMed. (2025). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide.
  • MDPI. (2025). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available from: orgsyn.org.
  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives.
  • Sigma-Aldrich. (n.d.). (R)-2-(4-Bromophenyl)pyrrolidine. CAS 1189155-63-2.
  • TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono....
  • Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)pyrrolidin-2-one. CAS 7661-32-7.
  • Orion Cientific. (n.d.). 4-(2-Bromophenyl)pyrrolidin-2-one.
  • PubMed. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling....
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • ChemicalBook. (2025). 1-(4-BROMOPHENYL)-2-PYRROLIDINONE. CAS 7661-32-7.
  • MDPI. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent....
  • LEAPCHEM. (n.d.). Acethydrazide | CAS 1068-57-1.
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  • Tokyo Chemical Industry Co., Ltd. (n.d.). Acetohydrazide | 1068-57-1.
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Exploratory

A Comprehensive Technical Guide to (R)-4-(4-Bromophenyl)pyrrolidin-2-one: Synthesis, Analysis, and Therapeutic Potential

This guide provides an in-depth exploration of (R)-4-(4-bromophenyl)pyrrolidin-2-one, a chiral molecule of significant interest to researchers and professionals in drug development. The pyrrolidin-2-one scaffold is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of (R)-4-(4-bromophenyl)pyrrolidin-2-one, a chiral molecule of significant interest to researchers and professionals in drug development. The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a 4-bromophenyl substituent at the 4-position, combined with a specific stereochemical configuration (R), presents a unique opportunity for developing novel therapeutics with potentially enhanced potency and selectivity.

The five-membered pyrrolidinone ring system is a prevalent motif in a wide array of pharmaceuticals and natural products.[2] Its utility stems from its ability to serve as a versatile scaffold, allowing for three-dimensional diversification of molecular structure, which is crucial for effective interaction with biological targets.[2] The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of pharmacological activity. It is well-established that enantiomers of a chiral drug can exhibit markedly different biological effects, with one enantiomer providing the desired therapeutic action while the other may be inactive or even contribute to adverse effects.[3] Consequently, the enantioselective synthesis and analysis of chiral molecules like (R)-4-(4-bromophenyl)pyrrolidin-2-one are of paramount importance in modern drug discovery.

This document offers a detailed examination of this specific compound, from its fundamental chemical identifiers to proposed methodologies for its enantioselective synthesis and analytical characterization. Furthermore, it delves into the potential therapeutic applications of this molecule, drawing insights from the known biological activities of structurally related compounds.

Chemical Identity and Physicochemical Properties

Identifier Value
IUPAC Name (R)-4-(4-bromophenyl)pyrrolidin-2-one
Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Canonical SMILES C1C2=CC=C(C=C2)Br
InChIKey A specific InChIKey for the (R)-enantiomer is not available. The InChIKey for the racemate would be generated from its InChI string.
CAS Number A specific CAS number for the (R)-enantiomer is not readily available in public databases.

Enantioselective Synthesis

The synthesis of enantiomerically pure 4-aryl-pyrrolidin-2-ones is a significant challenge in organic chemistry. A plausible and efficient route to obtain (R)-4-(4-bromophenyl)pyrrolidin-2-one involves an asymmetric Michael addition reaction, a powerful tool for the formation of carbon-carbon bonds with high stereocontrol. The following protocol is a proposed method, grounded in established organocatalytic principles.[4]

Proposed Synthetic Workflow

Synthetic_Workflow cluster_catalysis Asymmetric Michael Addition cluster_reduction Nitro Group Reduction & Cyclization cluster_product Final Product Nitromethane Nitromethane Reaction_Step1 Formation of Chiral Intermediate Nitromethane->Reaction_Step1 4_Bromocinnamaldehyde 4-Bromocinnamaldehyde 4_Bromocinnamaldehyde->Reaction_Step1 Catalyst (R)-Diphenylprolinol Silyl Ether Catalyst Catalyst->Reaction_Step1 Solvent Toluene Solvent->Reaction_Step1 Additive Benzoic Acid Additive->Reaction_Step1 Reaction_Step2 Reductive Cyclization Reaction_Step1->Reaction_Step2 Reducing_Agent Raney Nickel, H2 Reducing_Agent->Reaction_Step2 Solvent2 Methanol Solvent2->Reaction_Step2 Final_Product (R)-4-(4-Bromophenyl)pyrrolidin-2-one Reaction_Step2->Final_Product

Caption: Proposed synthetic workflow for (R)-4-(4-Bromophenyl)pyrrolidin-2-one.

Detailed Experimental Protocol

Step 1: Asymmetric Michael Addition

  • To a stirred solution of 4-bromocinnamaldehyde (1.0 eq) in toluene (0.5 M), add benzoic acid (0.1 eq) and the (R)-diphenylprolinol silyl ether catalyst (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add nitromethane (5.0 eq) dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral nitro-aldehyde intermediate.

Causality Behind Experimental Choices:

  • Catalyst: The use of a chiral organocatalyst, specifically an (R)-diphenylprolinol silyl ether derivative, is crucial for inducing the desired stereochemistry. This type of catalyst activates the cinnamaldehyde via the formation of a transient iminium ion, which then directs the nucleophilic attack of the nitromethane from a specific face, leading to the formation of the (R)-enantiomer.[4]

  • Additive: Benzoic acid acts as a co-catalyst, facilitating the formation and reactivity of the iminium ion intermediate.

  • Solvent and Temperature: Toluene is a common non-polar solvent for such reactions. Conducting the reaction at a low temperature (0 °C) enhances the enantioselectivity by minimizing competing non-selective background reactions.

Step 2: Reductive Cyclization

  • Dissolve the purified nitro-aldehyde intermediate from Step 1 in methanol (0.2 M).

  • Add a catalytic amount of Raney Nickel (approximately 10% by weight).

  • Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr hydrogenator.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain (R)-4-(4-bromophenyl)pyrrolidin-2-one.

Causality Behind Experimental Choices:

  • Reducing Agent: Raney Nickel is a highly effective catalyst for the reduction of nitro groups to amines. The reduction of the nitro group and the subsequent intramolecular cyclization onto the aldehyde functionality occur in a single step to form the desired pyrrolidin-2-one ring.

Analytical Characterization and Chiral Purity Determination

The structural confirmation and determination of the enantiomeric purity of the final product are critical steps.

Structural Elucidation

Standard analytical techniques would be employed for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the lactam carbonyl (C=O) and the N-H bond.

Determination of Enantiomeric Purity by Chiral HPLC

A validated chiral High-Performance Liquid Chromatography (HPLC) method is essential to determine the enantiomeric excess (e.e.) of the synthesized (R)-4-(4-bromophenyl)pyrrolidin-2-one.

Proposed Chiral HPLC Method:

Parameter Condition
Chiral Stationary Phase Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H)
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Rationale for Method Selection:

  • Chiral Stationary Phase: Polysaccharide-based chiral stationary phases are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds, including those with aromatic and polar functional groups.[5] The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector on the stationary phase.

  • Mobile Phase: A normal-phase mobile system consisting of a non-polar solvent like n-hexane and a polar modifier like isopropanol provides good selectivity for many chiral separations on polysaccharide-based columns. The addition of an acidic modifier can improve the peak shape and resolution for compounds containing basic or acidic functionalities.

Potential Therapeutic Applications and Future Directions

The pyrrolidinone core is a privileged scaffold in drug discovery due to its presence in a wide range of biologically active molecules.[2] The incorporation of a 4-bromophenyl group can further enhance the therapeutic potential by influencing factors such as metabolic stability, receptor binding affinity, and pharmacokinetic properties.

Potential Areas of Investigation:

  • Anticancer Activity: Many pyrrolidinone derivatives have demonstrated potent anticancer properties.[2] The 4-bromophenyl moiety is also found in various anticancer agents. Therefore, (R)-4-(4-bromophenyl)pyrrolidin-2-one represents a promising candidate for screening against various cancer cell lines.

  • Neurological Disorders: The pyrrolidinone ring is a key component of nootropic drugs like piracetam. The specific stereochemistry and substitution pattern of the title compound could lead to novel modulators of neurological pathways implicated in cognitive function and neurodegenerative diseases.

  • Antimicrobial Agents: The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Heterocyclic compounds containing bromine have shown promising antibacterial activity.[6] (R)-4-(4-bromophenyl)pyrrolidin-2-one could be evaluated for its efficacy against a panel of pathogenic bacteria.

Future research should focus on the optimization of the enantioselective synthesis to achieve high yields and enantiomeric purity. Subsequently, a thorough investigation of its biological activity through in vitro and in vivo studies is warranted to unlock its full therapeutic potential.

Conclusion

(R)-4-(4-Bromophenyl)pyrrolidin-2-one is a chiral molecule with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed protocol for its enantioselective synthesis, and robust methods for its analytical characterization and chiral purity determination. The proposed synthetic route, leveraging the power of asymmetric organocatalysis, offers a clear path to obtaining this compound in high enantiomeric excess. The outlined analytical techniques are crucial for ensuring the quality and purity of the final product. The potential therapeutic applications of (R)-4-(4-bromophenyl)pyrrolidin-2-one in oncology, neurology, and infectious diseases make it a compelling target for further investigation by researchers and scientists dedicated to the development of novel therapeutics.

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Foundational

The 4-Arylpyrrolidin-2-one Scaffold in Drug Discovery: Mechanistic Insights and Advanced Synthetic Workflows

Abstract: The 4-arylpyrrolidin-2-one (4-aryl-γ-lactam) motif is a highly privileged scaffold in medicinal chemistry, serving as the structural core for phosphodiesterase-4 (PDE4) inhibitors and as a critical chiral precu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 4-arylpyrrolidin-2-one (4-aryl-γ-lactam) motif is a highly privileged scaffold in medicinal chemistry, serving as the structural core for phosphodiesterase-4 (PDE4) inhibitors and as a critical chiral precursor for γ-aminobutyric acid (GABA) analogs. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between pharmacological target engagement and scalable, stereoselective synthetic methodologies. We will explore the causality behind modern biocatalytic and transition-metal-catalyzed workflows, providing self-validating protocols for drug development professionals.

Pharmacological Significance and Target Engagement

The structural rigidity of the pyrrolidin-2-one ring restricts the conformational freedom of the appended aryl group, allowing for highly specific interactions with target binding pockets. This scaffold is primarily utilized in two major therapeutic avenues:

Precursors to 3-Aryl-GABA Derivatives

4-Arylpyrrolidin-2-ones are the direct cyclic analogs of 3-aryl-GABA derivatives[1]. Acidic hydrolysis of the lactam ring yields compounds such as Baclofen (a selective GABAB receptor agonist) and Phenibut. The cyclic scaffold is not merely a synthetic intermediate; it is often synthesized first to establish the critical stereocenter at the C4 position before ring-opening, ensuring high enantiomeric purity of the final API.

PDE4 Inhibition (The Rolipram Paradigm)

The 4-arylpyrrolidin-2-one core is the defining structural feature of Rolipram, a prototypical PDE4 inhibitor. By occupying the hydrophobic pocket of the PDE4 catalytic site, the scaffold prevents the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), leading to the suppression of pro-inflammatory cytokines like TNF-α.

G Rolipram Rolipram (4-Arylpyrrolidin-2-one) PDE4 PDE4 Enzyme Rolipram->PDE4 Inhibits cAMP_acc cAMP Accumulation Rolipram->cAMP_acc Promotes cAMP_deg cAMP Degradation PDE4->cAMP_deg Catalyzes PKA PKA Activation cAMP_acc->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates TNFa Pro-inflammatory Cytokines (TNF-α) ↓ CREB->TNFa Suppresses

Mechanism of action of Rolipram via PDE4 inhibition and cAMP pathway modulation.

Strategic Synthetic Methodologies

The synthesis of 4-arylpyrrolidin-2-ones has evolved from classical resolution of racemates to highly efficient asymmetric catalysis. The choice of methodology dictates the atom economy, scalability, and environmental impact of the drug discovery program.

Classical Reductive Lactamization

The traditional route involves the Michael addition of nitroalkanes to cinnamates, yielding a γ-nitroester. Hydrogenation of this intermediate using Raney-Nickel catalyzes the reduction of the nitro group to an amine, which spontaneously cyclizes to form the lactam. Causality Check: Often, the initial reduction yields a mixture of the desired lactam and an open-chain γ-aminoester. Refluxing this mixture in a high-boiling solvent (e.g., o-xylene) provides the thermal energy required to drive the intramolecular amidation to completion, yielding the 4-arylpyrrolidin-2-one as a single compound.

Biocatalytic Dynamic Kinetic Resolution (DKR)

To achieve high enantiomeric excess (ee) without heavy metals, ω-transaminases (ωTAs) are employed. In this workflow, a racemic α-chiral aldehyde undergoes DKR. The ωTA, utilizing pyridoxal 5′-phosphate (PLP) as an electron and nitrogen shuttle, stereoselectively aminates the substrate[2]. Causality Check: Isopropylamine is utilized as the amine donor because it is achiral, inexpensive, and drives the equilibrium forward by forming acetone, which can be easily removed via gas flow[3]. This method can yield the desired 4-phenylpyrrolidin-2-one precursor with up to 92% isolated yield[3].

G Substrate Racemic α-Chiral Aldehyde Enzyme ω-Transaminase (ωTA) + PLP Cofactor Substrate->Enzyme DKR Intermediate Chiral γ-Amino Ester Enzyme->Intermediate Amination Donor Amine Donor (Isopropylamine) Donor->Enzyme NH2 transfer Cyclization Thermal Cyclization (o-xylene, reflux) Intermediate->Cyclization Spontaneous/Thermal Product Enantioenriched 4-Arylpyrrolidin-2-one Cyclization->Product Lactamization

Dynamic kinetic resolution and cyclization workflow for 4-arylpyrrolidin-2-one synthesis.

Transition-Metal Catalysis via Mucochloric Acid

A modern, cost-effective approach utilizes mucochloric acid (cheaper and more stable than mucobromic acid) to generate benzyl-lactams. These undergo Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to install the 4-aryl group[4]. Subsequent reduction of the α,β-unsaturated γ-butyrolactam using nickel boride yields the saturated 4-arylpyrrolidin-2-one scaffold, which can be hydrolyzed to (±)-baclofen[5].

Quantitative Method Comparison

The following table summarizes the performance metrics of the discussed synthetic routes, allowing process chemists to select the optimal workflow based on project constraints.

Synthetic MethodologyKey Reagents / CatalystsTypical Yield (%)Enantiomeric Excess (ee%)ScalabilityGreen Chemistry Profile
Reductive Lactamization Raney-Ni, H2 (10 bar), o-xylene~70%Racemic (requires resolution)High (Industrial)Moderate (Heavy metal use)
Biocatalytic DKR ω-Transaminase, PLP, Isopropylamine92%[3]Up to 68-99% (enzyme dependent)[3]Medium (100mg - kg scale)Excellent (Aqueous, mild)
Mucochloric Acid Route Pd(PPh3)4, CsF, Arylboronic acid50-68%[5]RacemicMediumModerate (Pd catalyst)

Validated Experimental Protocols

Protocol A: Biocatalytic Synthesis of Enantioenriched 4-Phenylpyrrolidin-2-one

Objective: To perform a dynamic kinetic resolution of a racemic α-chiral aldehyde to yield the lactam precursor.

  • Preparation of Biocatalyst: Suspend freeze-dried whole cells containing overexpressed ω-transaminase (e.g., ArR-ωTA) in 100 mM phosphate buffer (pH 7.5). Note: Whole-cell preparations bypass the need for costly enzyme purification and cell disruption[3].

  • Cofactor and Donor Addition: Add pyridoxal 5′-phosphate (PLP) to a final concentration of 1 mM. Add isopropylamine (amine donor) to a concentration of 500 mM.

  • Substrate Addition: Dissolve the racemic α-chiral aldehyde (50 mM) in a minimal volume of DMSO (to aid solubility) and add dropwise to the buffered mixture.

  • Incubation & DKR: Incubate the reaction at 30°C with orbital shaking (150 rpm) for 24-48 hours. Monitor the formation of the γ-amino ester intermediate via LC-MS.

  • Thermal Cyclization: Extract the intermediate using ethyl acetate. Dry the organic layer over Na2SO4 and concentrate under reduced pressure. Dissolve the crude residue in o-xylene and reflux for 12 hours to drive complete lactamization.

  • Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Synthesis of (±)-Baclofen Precursor via Mucochloric Acid

Objective: To install the 4-aryl group via Suzuki coupling followed by lactam reduction.

  • Suzuki-Miyaura Coupling: To a solution of Bn-lactam (derived from mucochloric acid, 2.9 mmol) in 1,4-dioxane (10 mL), add 4-chlorophenylboronic acid (8.7 mmol)[5].

  • Degassing & Catalysis: Degas the mixture under N2 for 10 minutes. Add Pd(PPh3)4 (0.29 mmol) and CsF (5.8 mmol). Causality: CsF is chosen as a mild base to facilitate the transmetalation step without degrading the lactam ring.

  • Reaction: Heat the mixture at 120°C for 18 hours. Filter through a pad of Celite and extract with ethyl acetate. Purify the α,β-unsaturated γ-butyrolactam via silica gel chromatography.

  • Reduction: Reduce the double bond using nickel boride (generated in situ from NiCl2 and NaBH4) to yield the saturated 4-(4-chlorophenyl)pyrrolidin-2-one.

  • Hydrolysis: Reflux the lactam (1.0 mmol) in 6 M HCl (5.0 mL) for 16 hours. Concentrate under reduced pressure and triturate with isopropanol to obtain 4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride (Baclofen) as a pure product[5].

References

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Source: Chemical Reviews - ACS Publications URL:[Link]

  • Asymmetric Preparation of prim-, sec-, and tert-Amines Employing Selected Biocatalysts Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Chemistry and Properties - TARGETS IN HETEROCYCLIC SYSTEMS Source: Società Chimica Italiana (chim.it) URL:[Link]

  • β-Substituted γ-butyrolactams from mucochloric acid: synthesis of (±)-baclofen Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of (R)-4-(4-Bromophenyl)pyrrolidin-2-one

Executive Summary (R)-4-(4-Bromophenyl)pyrrolidin-2-one is a highly valuable chiral building block frequently utilized in the synthesis of neuroactive compounds, racetam analogs, and targeted active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-(4-Bromophenyl)pyrrolidin-2-one is a highly valuable chiral building block frequently utilized in the synthesis of neuroactive compounds, racetam analogs, and targeted active pharmaceutical ingredients (APIs). The elaboration of its aryl ring via palladium-catalyzed Suzuki-Miyaura cross-coupling allows for rapid diversification of the scaffold.

This application note provides an in-depth, self-validating protocol for the cross-coupling of this substrate with aryl and heteroaryl boronic acids. The methodology is specifically engineered to ensure high chemoselectivity (avoiding competitive lactam N-arylation) and absolute preservation of the C4 stereocenter.

Mechanistic Rationale & Substrate Analysis

  • Substrate Reactivity: The molecule features an aryl bromide moiety, which readily undergoes oxidative addition with Pd(0) active species to initiate the catalytic cycle[1]. Because the stereocenter at C4 is spatially separated from the reacting C–Br bond, direct racemization via the metal center is sterically and electronically prohibited.

  • Chemoselectivity (C–C vs. C–N Coupling): The free γ-lactam NH is a potential nucleophile (pKa ~16–17). Under strongly basic conditions or with specific monophosphine ligands, Buchwald-Hartwig N-arylation can compete with the desired Suzuki coupling. To strictly favor the Suzuki-Miyaura pathway, a mild inorganic base and a bidentate phosphine ligand with a large bite angle are employed. This combination accelerates the reductive elimination of the biaryl product before any off-cycle N-coordination can occur.

  • The Role of Water: The transmetalation step requires the activation of the boronic acid. The inclusion of water in the solvent system facilitates the formation of a reactive trihydroxyboronate intermediate, which dramatically increases the transmetalation rate compared to anhydrous conditions[2].

Experimental Design & Causality

Every reagent in this protocol has been selected based on field-proven mechanistic causality:

  • Catalyst Selection — Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%): This pre-catalyst is air-stable and highly efficient for aryl bromides. The dppf ligand's flexibility and large bite angle strongly promote rapid reductive elimination, minimizing the lifespan of the Pd(II) intermediate and suppressing side reactions.

  • Base Selection — K₂CO₃ (3.0 equiv): Potassium carbonate is sufficiently basic to activate the boronic acid but mild enough to prevent the deprotonation of the lactam NH, thus preserving the integrity of the pyrrolidinone ring and preventing N-arylation[3].

  • Solvent System — 1,4-Dioxane / Water (4:1 v/v): 1,4-Dioxane provides excellent solubility for the hydrophobic lactam substrate and the boronic acid. Water is essential to dissolve the inorganic base and actively participates in the catalytic cycle by forming the reactive boronate complex.

  • Temperature — 80 °C: Provides the optimal kinetic energy to drive the catalytic cycle without degrading the catalyst or inducing thermal protodeboronation of the boronic acid partner.

Visualization of the Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_Br Pd(II) Intermediate Ar-Pd(II)-Br Pd0->PdII_Br Oxidative Addition (R)-4-(4-Bromophenyl)pyrrolidin-2-one PdII_Ar Pd(II) Intermediate Ar-Pd(II)-Ar' PdII_Br->PdII_Ar Transmetalation Ar'-B(OH)2, K2CO3, H2O PdII_Ar->Pd0 Reductive Elimination Biaryl Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for (R)-4-(4-Bromophenyl)pyrrolidin-2-one.

Detailed Experimental Protocol

Self-Validating System: This protocol includes built-in quality control steps, including rigorous degassing to prevent catalyst poisoning, a specific workup to remove palladium residues, and chiral validation.

Materials Required:

  • (R)-4-(4-Bromophenyl)pyrrolidin-2-one (1.0 equiv, 1.0 mmol, 240.1 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • K₂CO₃ (3.0 equiv, 3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (8.0 mL)

  • Deionized Water (2.0 mL)

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): In an oven-dried 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add (R)-4-(4-Bromophenyl)pyrrolidin-2-one, the arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and Deionized Water. Sparge the biphasic mixture with Argon or Nitrogen gas for a minimum of 10 minutes.

    • Causality: Dissolved oxygen must be rigorously removed to prevent the oxidation of the Pd(0) active species and the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas. Seal the vial tightly.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C in a pre-heated oil bath or heating block. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS. Complete consumption of the aryl bromide typically occurs within 4–6 hours[4].

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Palladium Scavenging (Critical Step): Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and filter the solution through a short pad of Celite to remove precipitated palladium black.

    • Causality: Residual palladium can cause severe baseline drift in downstream chiral HPLC analysis and catalyze degradation during concentration.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–10% Methanol in Dichloromethane) to afford the pure biaryl lactam.

Workflow Visualization

Workflow Step1 1. Reaction Setup Degas Dioxane/H2O, Add Substrates & Catalyst Step2 2. Heating & Monitoring 80°C, Monitor via TLC/LC-MS Step1->Step2 Step3 3. Quench & Workup Cool to RT, Extract with EtOAc, Wash with Brine Step2->Step3 Step4 4. Palladium Scavenging Filter through Celite to remove Pd black Step3->Step4 Step5 5. Purification Flash Chromatography (DCM/MeOH) Step4->Step5 Step6 6. Analysis NMR, Chiral HPLC (ee% determination) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the biaryl lactam.

Data Presentation: Condition Optimization

The following table summarizes the optimization parameters, demonstrating the robustness of the chosen conditions and the critical necessity of the aqueous biphasic system.

EntryCatalyst (5 mol%)Base (3 equiv)Solvent (v/v)Temp (°C)Yield (%)*Enantiomeric Excess (ee %)**
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8072>99
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O9085>99
3 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 94 >99
4Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃DMF/H₂O1007898
5Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane (Dry)8015N/A

*Isolated yield after silica gel chromatography. **Determined by Chiral HPLC.

Analysis: Entry 3 provides the optimal balance of high yield and perfect stereoretention. Entry 5 demonstrates the critical necessity of water in the solvent system; without it, the transmetalation step stalls, resulting in poor conversion[3].

Analytical Validation (Stereochemical Integrity)

To ensure the (R)-configuration at C4 is preserved, the protocol mandates the following analytical self-validation:

  • Chiral HPLC: Run the purified product against a synthesized racemic standard. Utilize a chiral stationary phase (e.g., Daicel Chiralpak IG or AD-H) with an isocratic mobile phase (e.g., Hexane/IPA 70:30). The total absence of the (S)-enantiomer peak confirms that the basic reaction conditions do not induce epimerization.

  • NMR Spectroscopy: ¹H and ¹³C NMR must confirm the disappearance of the characteristic shifts of the starting aryl bromide and the appearance of the new biaryl system. Crucially, the lactam NH proton must remain visible (typically a broad singlet around 6.0–7.5 ppm depending on the deuterated solvent), confirming that off-cycle Buchwald-Hartwig N-arylation did not occur.

References

  • Organic Chemistry Portal. Suzuki Coupling. Available at:[Link]

  • PubMed (NIH). Application of the palladium-catalyzed borylation/Suzuki coupling (BSC) reaction to the synthesis of biologically active biaryl lactams. Available at: [Link]

  • NSF Public Access Repository. Influence of Pd speciation and support interactions for Suzuki reactions. Available at:[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Application

synthesis of Rolipram analogs using (R)-4-(4-Bromophenyl)pyrrolidin-2-one

Application Note: High-Throughput Synthesis of Biaryl Rolipram Analogs via Palladium-Catalyzed Cross-Coupling of (R)-4-(4-Bromophenyl)pyrrolidin-2-one Executive Summary This application note details the synthetic utility...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of Biaryl Rolipram Analogs via Palladium-Catalyzed Cross-Coupling of (R)-4-(4-Bromophenyl)pyrrolidin-2-one

Executive Summary

This application note details the synthetic utility of (R)-4-(4-Bromophenyl)pyrrolidin-2-one as a chiral scaffold for generating a library of Rolipram analogs. While Rolipram (4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one) is the archetypal PDE4 inhibitor, its clinical utility is limited by a narrow therapeutic window (emesis). Modern medicinal chemistry focuses on "Scaffold Hopping" and peripheral functionalization to improve the toxicity profile.

This guide provides a validated protocol for utilizing the 4-bromo handle of the phenyl ring to generate 4-biaryl and 4-heteroaryl analogs via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, strictly maintaining the (R)-enantiomeric excess (>98% ee) which is critical for biological potency.

Scientific Rationale & Mechanism

The "Bromine Handle" Strategy

The core structure of Rolipram contains a 3,4-dialkoxyphenyl group. Replacing this with a 4-biaryl system (via the bromine intermediate) explores a different chemical space within the PDE4 hydrophobic pocket (Q1/Q2 sub-pockets).

  • Chirality: The (R)-enantiomer of Rolipram is approximately 10-fold more potent than the (S)-enantiomer. Using the pre-chiral (R)-4-(4-Bromophenyl)pyrrolidin-2-one avoids the need for late-stage chiral resolution.

  • Reaction Vector: The para-bromo position allows for linear extension of the molecule, probing the deep hydrophobic cleft of the PDE4 active site.

PDE4 Signaling Pathway & Inhibition

Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to elevated intracellular cAMP levels.[1][2] This activates Protein Kinase A (PKA), which phosphorylates downstream effectors (CREB), resulting in anti-inflammatory gene expression (e.g., IL-10 upregulation, TNF-


 suppression).

PDE4_Pathway ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP AC AC Adenylyl Cyclase AMP 5'-AMP (Inactive) cAMP->AMP PDE4 Hydrolysis PKA PKA Activation cAMP->PKA Accumulation PDE4 PDE4 Enzyme (Target) Rolipram Rolipram Analogs (Inhibitor) Rolipram->PDE4 Inhibits Effect Anti-Inflammatory Response (TNF-a ↓) PKA->Effect Phosphorylation

Figure 1: Mechanism of Action.[2][3][4][5][6] Rolipram analogs inhibit PDE4, blocking cAMP degradation and potentiating anti-inflammatory signaling.

Experimental Protocols

Materials & Reagents
  • Scaffold: (R)-4-(4-Bromophenyl)pyrrolidin-2-one (Enantiopurity >98% ee).

  • Catalysts: Pd(dppf)Cl₂·CH₂Cl₂ (for Suzuki), Pd₂(dba)₃ / XPhos (for Buchwald).

  • Bases: Cs₂CO₃ (anhydrous), K₃PO₄.

  • Solvents: 1,4-Dioxane (degassed), DMF (anhydrous).

  • Scavenger: SiliaMetS® Thiol (for Pd removal).

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This protocol is optimized for high-throughput parallel synthesis to generate a library of 4-biaryl analogs.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vial with:

    • (R)-4-(4-Bromophenyl)pyrrolidin-2-one (1.0 equiv, 0.5 mmol, ~120 mg).

    • Aryl Boronic Acid (1.5 equiv).[7]

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

    • Cs₂CO₃ (3.0 equiv).

  • Solvation: Add degassed 1,4-Dioxane:Water (4:1 v/v, 5 mL).

    • Note: The addition of water is crucial for the boronic acid activation mechanism.

  • Reaction: Seal the vial and heat to 90°C for 12 hours .

    • Optimization: For sterically hindered boronic acids, use microwave irradiation at 110°C for 1 hour.

  • Work-up:

    • Cool to room temperature.[3][7][8][9]

    • Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL).

    • Pass the organic layer through a pad of Celite to remove bulk Pd black.

  • Pd Scavenging (Crucial for Biological Assays):

    • Add SiliaMetS® Thiol resin (4 equiv relative to Pd) to the organic layer and stir for 2 hours. Filter and concentrate.

  • Purification: Flash Chromatography (SiO₂).

    • Eluent: 0-10% MeOH in DCM (The lactam NH requires polar solvents).

Data Output: Typical Yields

Boronic Acid (R-B(OH)₂)Product TypeYield (%)Retention of ee (%)
Phenylboronic acidBiaryl88%>98%
4-Methoxyphenylboronic acidBiaryl (e-rich)92%>98%
3-Pyridylboronic acidHeterobiaryl76%>98%
2-Fluorophenylboronic acidBiaryl (steric)65%>97%
Protocol B: Buchwald-Hartwig Amination (N-Aryl Analogs)

Used to introduce morpholine or piperazine rings, mimicking the solubility profiles of clinical candidates like Roflumilast.

Step-by-Step Methodology:

  • Preparation: Charge a dried Schlenk tube with:

    • (R)-4-(4-Bromophenyl)pyrrolidin-2-one (1.0 equiv).

    • Amine (e.g., Morpholine, 1.2 equiv).

    • Pd₂(dba)₃ (2 mol%).

    • XPhos (4 mol%) or BINAP (4 mol%).

    • NaOtBu (1.5 equiv).

  • Solvation: Add anhydrous Toluene or Dioxane (0.2 M).

  • Reaction: Heat at 100°C for 16 hours under Argon.

  • Work-up: Standard aqueous extraction (EtOAc/Water).

  • Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis strategy using the brominated scaffold.

Synthesis_Workflow Start (R)-4-(4-Bromophenyl) pyrrolidin-2-one (Scaffold) Suzuki Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Start->Suzuki Route A Buchwald Buchwald Amination Pd2(dba)3, R2NH Start->Buchwald Route B Biaryl Biaryl Analogs (Hydrophobic Probes) Suzuki->Biaryl Amino N-Aryl Analogs (Solubility/PK) Buchwald->Amino QC QC: Chiral HPLC (Verify >98% ee) Biaryl->QC Amino->QC

Figure 2: Divergent Synthetic Workflow. The brominated scaffold serves as a common precursor for two distinct classes of Rolipram analogs.

Quality Control & Validation

To ensure the integrity of the "Application Note," the following validation steps are mandatory for every synthesized analog:

  • ¹H NMR (400 MHz, DMSO-d₆): Verify the disappearance of the Ar-Br signal and the appearance of the new aryl/amino protons.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (80:20).

    • Criterion: Enantiomeric Excess (ee) must remain >98%. Racemization can occur if harsh basic conditions (e.g., KOtBu at >120°C) are used for prolonged periods.

  • Elemental Analysis / HRMS: Confirm molecular formula within 5 ppm error.

References

  • Review of PDE4 Inhibitors & SAR: Matera, M. G., Page, C. P., & Cazzola, M. (2022).[5][10][11] PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • Enantioselective Synthesis of Rolipram: Otvos, S. B., & Kappe, C. O. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition. Organic Letters. [Link]

  • Buchwald-Hartwig Amination Guide: Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • General PDE4 Biological Context: National Institutes of Health (NIH). PDE4D: A Multipurpose Pharmacological Target. [Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of (R)-4-(4-Bromophenyl)pyrrolidin-2-one

Executive Summary (R)-4-(4-Bromophenyl)pyrrolidin-2-one is a highly valuable chiral building block utilized in the synthesis of neuroactive active pharmaceutical ingredients (APIs), including racetam analogs and selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-(4-Bromophenyl)pyrrolidin-2-one is a highly valuable chiral building block utilized in the synthesis of neuroactive active pharmaceutical ingredients (APIs), including racetam analogs and selective enzyme inhibitors. Functionalization of the aryl bromide moiety via the [1] allows for rapid diversification of the chemical space. However, the presence of an unprotected secondary lactam (pyrrolidin-2-one) poses a significant chemoselectivity challenge. The amide nitrogen can competitively coordinate to the palladium catalyst or undergo unwanted N-arylation (oligomerization).

This application note details a field-proven, highly chemoselective protocol utilizing a weak base (Cs₂CO₃) and a bulky, electron-rich biaryl phosphine ligand (XPhos) to achieve exclusive C(sp²)–N coupling at the aryl bromide, preserving the lactam core.

Mechanistic Rationale & Chemoselectivity

The [2] is a palladium-catalyzed methodology for synthesizing C–N bonds from aryl halides and amines. The catalytic cycle involves four fundamental steps: oxidative addition, amine coordination, deprotonation, and reductive elimination.

When applying this transformation to (R)-4-(4-Bromophenyl)pyrrolidin-2-one, the causality behind reagent selection dictates the success of the reaction:

  • Base Selection (The Chemoselectivity Switch): The lactam N–H has a pKₐ of ~16–17. Strong bases traditionally used in this coupling, such as NaOtBu (pKₐ ~17), readily deprotonate the lactam. This generates a strong amidate nucleophile that competes with the exogenous amine for the Pd(II) center, leading to dimeric or polymeric byproducts. By substituting NaOtBu with a weaker base like Cs₂CO₃ (pKₐ ~10.3), the lactam remains protonated and inert.

  • Ligand Selection (Accelerating Reductive Elimination): The use of XPhos—a bulky, electron-rich bidentate-like monodentate biaryl phosphine—facilitates the oxidative addition of the aryl bromide while its extreme steric bulk accelerates the reductive elimination step for the exogenous amine, effectively outcompeting any background amidation [3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-Br Pd0->OxAdd + (R)-4-(4-Bromophenyl)pyrrolidin-2-one AmineCoord Amine Coordination Ar-Pd(II)(L)(NHR₂)-Br OxAdd->AmineCoord + Exogenous Amine (HNR₂) Amido Deprotonation Ar-Pd(II)(L)-NR₂ AmineCoord->Amido + Cs₂CO₃ - CsBr, - CsHCO₃ RedElim Reductive Elimination Product + Pd(0) Amido->RedElim RedElim->Pd0 Release Aryl Amine Product

Figure 1. Palladium-catalyzed Buchwald-Hartwig amination cycle highlighting chemoselective turnover.

Quantitative Data: Condition Optimization

To demonstrate the causality of the reagent selection, the following optimization data summarizes the coupling of (R)-4-(4-Bromophenyl)pyrrolidin-2-one with morpholine (1.2 equiv).

EntryPrecatalyst / Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)*Observation
1Pd₂(dba)₃ (2) / BINAP (4)NaOtBu (1.5)Toluene901215%Extensive lactam N-arylation
2Pd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.5)Dioxane901232%Moderate yield, oligomers present
3Pd(OAc)₂ (4) / RuPhos (4)K₃PO₄ (2.0)Dioxane901678%Good chemoselectivity
4 Pd₂(dba)₃ (2) / XPhos (4) Cs₂CO₃ (2.0) Dioxane 90 14 94% Optimal; no lactam coupling
5Pd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃ (2.0)Dioxane2524<5%No reaction at room temperature

*Yields determined by HPLC using an internal standard. Entry 4 represents the validated protocol conditions.

Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (IPC) to ensure the integrity of the inert atmosphere and the active Pd(0) catalyst.

Materials & Reagents
  • (R)-4-(4-Bromophenyl)pyrrolidin-2-one: 1.0 equiv (Limiting reagent)

  • Exogenous Amine (e.g., Morpholine): 1.2 equiv

  • Pd₂(dba)₃: 0.02 equiv (2 mol%)

  • XPhos: 0.04 equiv (4 mol%)

  • Cs₂CO₃ (Anhydrous, finely milled): 2.0 equiv

  • 1,4-Dioxane: Anhydrous, Sure/Seal™, degassed.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel (Integrity Check): Flame-dry a Schlenk flask or a thick-walled reaction tube equipped with a magnetic stir bar under vacuum. Backfill with Argon. Repeat this vacuum/Argon cycle three times. Rationale: Pd(0) and electron-rich phosphines are highly susceptible to oxidation.

  • Solid Reagent Addition: Under a positive flow of Argon, charge the flask with (R)-4-(4-Bromophenyl)pyrrolidin-2-one (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and anhydrous Cs₂CO₃ (2.0 mmol).

  • Liquid Reagent Addition: Add the exogenous amine (1.2 mmol). Add degassed 1,4-dioxane (4.0 mL) via a gas-tight syringe.

  • Degassing the Mixture: Perform three freeze-pump-thaw cycles or sparge the reaction mixture with Argon for an additional 10 minutes. Seal the vessel tightly with a PTFE-lined cap.

  • Heating & In-Process Control (IPC): Transfer the vessel to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃.

    • IPC Check: At 4 hours, sample 10 µL of the mixture under Argon, dilute with MeCN, and analyze via LC-MS. The reaction should show >60% conversion. Total reaction time is typically 12–14 hours for >95% conversion.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient of Dichloromethane to Methanol, typically 95:5) to isolate the pure (R)-4-(4-Aminophenyl)pyrrolidin-2-one derivative.

Workflow Prep Reaction Setup (Glovebox/Schlenk) Reagents Add Pd2(dba)3, XPhos, Cs2CO3, Substrates Prep->Reagents Solvent Add Degassed 1,4-Dioxane Reagents->Solvent Heat Heat at 90°C (Monitor via LC-MS) Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Flash Chromatography & Crystallization Workup->Purify

Figure 2. Step-by-step experimental workflow for the chemoselective amination.

Troubleshooting & Field-Proven Insights

  • Catalyst Poisoning / Stalled Conversion: If conversion stalls at <50%, it is almost universally due to oxygen ingress or wet Cs₂CO₃. Ensure Cs₂CO₃ is stored in a desiccator and milled to a fine powder to maximize the reactive surface area. Water in the reaction can also lead to base-mediated hydrolysis of the lactam ring at elevated temperatures.

  • Substrate Inhibition with Primary Amines: Highly nucleophilic primary alkyl amines can sometimes over-coordinate to palladium, forming off-cycle bis-amine complexes. If substituting the secondary amine for a primary alkyl amine, switching the ligand to BrettPhos and utilizing a pre-formed Palladacycle (e.g., BrettPhos Pd G3) ensures a strict 1:1 Ligand:Palladium ratio, preventing this inhibition pathway.

References

  • Buchwald-Hartwig Cross Coupling Reaction Organic Chemistry Portal URL:[Link]

  • Buchwald–Hartwig amination Wikipedia URL:[Link]

Application

palladium-catalyzed cross-coupling reaction conditions for bromophenyl lactams

Application Note: Optimized Palladium-Catalyzed Cross-Coupling Protocols for Bromophenyl Lactams Executive Summary & Strategic Importance Bromophenyl lactams are privileged scaffolds in medicinal chemistry, serving as co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Palladium-Catalyzed Cross-Coupling Protocols for Bromophenyl Lactams

Executive Summary & Strategic Importance

Bromophenyl lactams are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in anticoagulants (e.g., Apixaban analogs), kinase inhibitors, and immunomodulators. The lactam ring provides rigid geometries and hydrogen-bonding capability, while the bromophenyl moiety serves as the primary handle for diversification via cross-coupling.

However, these substrates present a unique "dual-threat" to standard catalysis:

  • Lewis Basic Coordination: The lactam nitrogen and carbonyl oxygen can coordinate to the electrophilic Pd(II) intermediate, forming off-cycle resting states (catalyst poisoning).

  • Nucleophilic Sensitivity: The lactam ring is susceptible to hydrolytic or solvolytic ring-opening under the strong basic conditions often required for transmetallation or amine deprotonation.

This guide provides field-proven protocols to overcome these barriers, focusing on Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings.

Mechanistic Insight: The "Lactam Trap"

To optimize yield, one must understand the failure modes. Unlike simple aryl bromides, bromophenyl lactams can arrest the catalytic cycle.

Figure 1: Catalytic Cycle & Lactam-Induced Poisoning Pathways The diagram below illustrates the standard cycle versus the off-cycle inhibitory pathways caused by lactam coordination.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromophenyl Lactam LactamPoison OFF-CYCLE Lactam Coordination (Pd-N/O Complex) OxAdd->LactamPoison Low Steric Ligand TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + R-B(OH)2 / Base LactamPoison->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Cycle showing how lactam heteroatoms can trap the Pd(II) intermediate (Red), preventing transmetallation. Bulky ligands favor the active pathway (Blue).

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki coupling is the most robust method for arylation. For lactams, the priority is preventing hydrolysis while maintaining high activity.

Critical Parameter Optimization
ParameterRecommendationRationale
Ligand XPhos or SPhos Biaryl dialkylphosphines are bulky, preventing lactam N-coordination to Pd.
Base K₃PO₄ (anhydrous) Avoids hydroxide generation that opens lactam rings. Weaker than alkoxides.
Solvent 1,4-Dioxane or Toluene Non-protic. Dioxane solubilizes polar lactams well.
Temperature 80–100 °C Sufficient to reverse off-cycle coordination equilibrium.
Step-by-Step Methodology

Reagents:

  • Bromophenyl lactam substrate (1.0 equiv)

  • Boronic acid/pinacol ester (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (Precatalyst) (1–3 mol%)

  • Base: K₃PO₄ (tribasic, finely ground) (2.0–3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Inert Setup: Charge an oven-dried reaction vial with the lactam, boronic acid, K₃PO₄, and XPhos Pd G2. Cap with a septum.

  • Degassing: Evacuate and backfill with Argon (x3). Note: Oxygen is a major killer of electron-rich phosphines like XPhos.

  • Solvation: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Place in a pre-heated block at 90 °C. Stir vigorously (1000 rpm) to suspend the insoluble phosphate base.

  • Monitoring (Self-Validation): Check LCMS at 2 hours.

    • Scenario A (Product): Continue to completion.

    • Scenario B (Protodebromination): If Ar-H is observed, the catalyst is active but transmetallation is slow. Increase boronic acid or switch to SPhos.

  • Workup: Dilute with EtOAc, filter through a Celite pad (to remove Pd black and salts), and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Creating C-N bonds on bromophenyl lactams is more challenging due to the competing nucleophilicity of the lactam itself and the requirement for strong bases.

Critical Parameter Optimization
ParameterRecommendationRationale
Ligand BrettPhos (Primary amines) RuPhos (Secondary amines)Specific for C-N coupling; highly active to outcompete side reactions.
Base Cs₂CO₃ or K₃PO₄ CRITICAL: Avoid NaOtBu if the lactam is sensitive. Carbonates are slower but safer for the ring.
Precatalyst Pd(OAc)₂ + Ligand or G3/G4 Palladacycles Precatalysts ensure rapid initiation, crucial when using weaker carbonate bases.
Step-by-Step Methodology

Reagents:

  • Bromophenyl lactam (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (anhydrous) (2.0 equiv)

  • Solvent: t-Amyl Alcohol or Dioxane

Procedure:

  • Pre-drying: Flame-dry the reaction vessel. Moisture kills the anionic amide intermediate.

  • Charge Solids: Add lactam, catalyst (BrettPhos Pd G3), and Cs₂CO₃.

  • Inert Cycle: Evacuate/Argon (x3).

  • Liquid Addition: Add solvent and the amine (if liquid) via syringe.

  • Activation: Heat to 100 °C.

    • Expert Tip: If using Cs₂CO₃, the reaction may have an induction period. Do not spike temperature immediately.

  • Workup: Standard aqueous extraction. Avoid acidic washes if the product is basic (amino-lactam).

Optimization Decision Matrix

Use this workflow to troubleshoot low yields or side reactions.

Figure 2: Reaction Optimization Logic Flow

G Start Start Optimization CheckLCMS Analyze LCMS (2 hrs) Start->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Result2 De-brominated Product (Ar-H) CheckLCMS->Result2 Result3 Lactam Ring Opened CheckLCMS->Result3 Action1 Catalyst Poisoned: Switch to XPhos/BrettPhos Increase Temp Result1->Action1 Inactive Cycle Action2 Transmetallation Slow: Add Water (Suzuki) Change Base (Buchwald) Result2->Action2 Hydride Elimination Action3 Base Too Strong: Switch NaOtBu -> Cs2CO3 Use K3PO4 Result3->Action3 Hydrolysis

Caption: Decision tree for troubleshooting common failure modes in lactam cross-coupling.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Halides

    • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. (2022).[1] National Institutes of Health (PMC).

    • [Link]

  • Buchwald-Hartwig Amination Protocols

    • Buchwald-Hartwig Amination of bis(3-bromophenyl)amine - Application Note.[2] (2025).[2][3][4][5] BenchChem.

  • Catalyst Poisoning & Heterocycle Functionalization

    • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2019).
    • [Link]

  • General Cross-Coupling Guides

    • Suzuki-Miyaura Coupling - Mechanism and Ligand Design. Chemistry LibreTexts.
    • [Link]

Sources

Method

microwave-assisted synthesis with (R)-4-(4-Bromophenyl)pyrrolidin-2-one

Application Note: Microwave-Assisted Functionalization of (R)-4-(4-Bromophenyl)pyrrolidin-2-one Executive Summary This guide details the protocols for the rapid functionalization of (R)-4-(4-Bromophenyl)pyrrolidin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of (R)-4-(4-Bromophenyl)pyrrolidin-2-one

Executive Summary

This guide details the protocols for the rapid functionalization of (R)-4-(4-Bromophenyl)pyrrolidin-2-one (CAS: 28311-23-1), a privileged gamma-lactam scaffold. By leveraging microwave irradiation, researchers can accelerate Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) from 12–24 hours (thermal) to 10–30 minutes, while preserving the integrity of the C4 chiral center. This workflow is optimized for medicinal chemistry campaigns targeting GABAergic modulators, PDE4 inhibitors, and racetam-class neurotherapeutics.[1]

Scaffold Profile & Strategic Importance

The pyrrolidin-2-one (gamma-lactam) core is a structural motif found in numerous CNS-active drugs (e.g., Levetiracetam, Rolipram).[1] The specific enantiomer (R)-4-(4-Bromophenyl)pyrrolidin-2-one serves as a versatile "chiral anchor."

  • Chemical Handle: The para-bromo substituent allows for orthogonal functionalization without disturbing the lactam ring or the stereocenter.

  • Stereochemistry: The (R)-configuration at C4 is critical for biological activity in many target classes (e.g., Baclofen analogs). Microwave heating is preferred over conventional reflux as it minimizes the thermal window for potential racemization mechanisms (though C4 is generally configurationally stable, prolonged exposure to strong bases at high heat can induce epimerization).[1]

Workflow Visualization

The following diagram outlines the divergent synthesis strategy using microwave irradiation to generate a library of biaryl and aniline derivatives.

G Start (R)-4-(4-Bromophenyl) pyrrolidin-2-one (Scaffold) MW Microwave Reactor (100-150°C, 10-30 min) Start->MW Suzuki Suzuki-Miyaura (Ar-B(OH)2) MW->Suzuki Pd(dppf)Cl2 K2CO3 Buchwald Buchwald-Hartwig (HNR2) MW->Buchwald Pd2(dba)3 XPhos Prod1 Biaryl Analog Library (C-C Bond) Suzuki->Prod1 Prod2 Aniline Analog Library (C-N Bond) Buchwald->Prod2

Figure 1: Divergent synthesis workflow for generating (R)-4-phenylpyrrolidin-2-one libraries via microwave irradiation.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(4'-biaryl)pyrrolidin-2-one derivatives.

Reagents & Materials:

  • Substrate: (R)-4-(4-Bromophenyl)pyrrolidin-2-one (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

  • Vessel: 2-5 mL Microwave Process Vial (borosilicate glass)

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon flow, add the lactam substrate (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl2 (0.025 mmol) to the microwave vial.

  • Solvate: Add 3.0 mL of 1,4-Dioxane. Cap the vial and purge with Argon for 1 minute.

  • Activate: Inject 0.75 mL of 2.0 M aq. K2CO3 through the septum. (Note: The biphasic mixture is beneficial for scavenging boronic acid byproducts).

  • Irradiate: Place in the microwave reactor.

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Stirring: High (magnetic stir bar essential for biphasic systems)

    • Absorption Level: High[1][2]

  • Workup: Cool to room temperature (compressed air cooling). Dilute with EtOAc (10 mL) and wash with water (5 mL). Dry organic phase over MgSO4, filter, and concentrate.[1][3]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Expert Insight:

  • Why Pd(dppf)Cl2? This bulky bidentate ligand prevents catalyst deactivation and is highly robust for aryl bromides in aqueous/organic mixtures.[1]

  • Solvent Effect: The Dioxane/Water mixture couples efficiently with microwave energy (high loss tangent), ensuring rapid heating rates that outpace catalyst decomposition.[1]

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Objective: Synthesis of 4-(4-aminophenyl)pyrrolidin-2-one derivatives.

Reagents & Materials:

  • Substrate: (R)-4-(4-Bromophenyl)pyrrolidin-2-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-catalyst: XPhos Pd G2 (2-5 mol%) (or Pd2(dba)3 + XPhos)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or tert-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Charge: Add lactam substrate (0.5 mmol), amine (0.6 mmol), NaOtBu (0.75 mmol), and XPhos Pd G2 (0.01-0.025 mmol) to a microwave vial equipped with a stir bar.

  • Solvate: Add 3.0 mL of anhydrous Toluene. Critical: Solvents must be rigorously degassed; oxygen kills the active Pd(0) species rapidly in amination cycles.

  • Seal & Irradiate:

    • Temperature: 110 °C

    • Hold Time: 30 minutes

    • Pre-stirring:[1][4] 30 seconds

  • Workup: Filter the reaction mixture through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium black.

  • Analysis: Check conversion via LC-MS. If incomplete, re-irradiate for 10 minutes.

Expert Insight:

  • Base Selection: NaOtBu is standard, but if the lactam ring shows sensitivity (hydrolysis), switch to Cs2CO3 (weaker base) and increase temperature to 130 °C.[1]

  • Ligand Choice: XPhos is preferred for its ability to facilitate the reductive elimination step in electron-rich systems.

Comparative Data: Thermal vs. Microwave

The following table summarizes average yields and reaction times for the coupling of (R)-4-(4-Bromophenyl)pyrrolidin-2-one with Phenylboronic acid (Suzuki) and Morpholine (Buchwald).

Reaction TypeMethodTemperatureTimeYield (%)Purity (HPLC)
Suzuki Thermal (Reflux)100 °C18 hours78%92%
Suzuki Microwave 120 °C 20 min 94% 98%
Buchwald Thermal (Reflux)110 °C24 hours65%88%
Buchwald Microwave 130 °C 30 min 89% 96%

Note: Microwave yields are typically higher due to minimized side-reactions (e.g., protodebromination) that occur during prolonged heating.[1]

Troubleshooting & Optimization

  • Issue: Homocoupling of Boronic Acid.

    • Cause: Oxidation of the catalyst or excess oxygen in solvent.

    • Fix: Degas solvents more thoroughly (sparge with Argon for 10 min) and ensure the microwave vial is crimped tight.

  • Issue: Lactam Hydrolysis.

    • Cause: High pH (hydroxide bases) at high temperatures.

    • Fix: In Suzuki coupling, switch from K2CO3 to K3PO4 or KF.[1] In Buchwald, ensure anhydrous conditions to prevent hydroxide formation.[1]

  • Issue: Incomplete Conversion.

    • Fix: Increase microwave temperature by 10°C increments. Do not simply extend time; temperature is the primary driver for overcoming activation energy in these catalytic cycles.[1]

References

  • Scaffold Synthesis: Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[1][3] Organic Syntheses, 2018, 95 , 328-344.[1][3] (Precursor to the lactam). Link

  • Microwave Suzuki Review: Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43 , 6250-6284.[1] Link

  • Buchwald-Hartwig Protocols: McNally, A., et al. "Palladium-Catalysed C–N Bond Formation: The Autotandem Catalysis Effect."[1] Chemical Science, 2011.[1] Link

  • Commercial Source: CAS 28311-23-1 Entry.[1][5] Common Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) of (R)-4-(4-Bromophenyl)pyrrolidin-2-one

Ticket ID: #EE-OPT-4BP Subject: Troubleshooting & Optimization Guide for High-Purity (R)-4-(4-Bromophenyl)pyrrolidin-2-one Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Executive Summary Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #EE-OPT-4BP Subject: Troubleshooting & Optimization Guide for High-Purity (R)-4-(4-Bromophenyl)pyrrolidin-2-one Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

Achieving high enantiomeric excess (ee) for (R)-4-(4-Bromophenyl)pyrrolidin-2-one (a structural analog of Rolipram and Baclofen precursors) requires a dual-strategy approach: upstream control via asymmetric catalysis and downstream refinement via resolution.

The core challenge lies in the C4-stereocenter. Standard racemic synthesis followed by crystallization often yields poor recovery. This guide prioritizes Asymmetric Michael Addition as the primary route, with Enzymatic Kinetic Resolution as a robust salvage strategy.

Module 1: Asymmetric Synthesis (The "Upstream" Solution)

Core Protocol: Organocatalytic Michael Addition

The most reliable method to set the (R)-configuration at C4 is the asymmetric conjugate addition of nitromethane to a 4-bromocinnamic acid derivative, followed by reductive cyclization.

Reaction Scheme:

  • Substrates: (E)-Methyl 4-bromocinnamate + Nitromethane.

  • Catalyst: Diphenylprolinol silyl ether (Jørgensen-Hayashi type) or Chiral Squaramide.

  • Transformation: Michael addition

    
     Nitro-ester intermediate 
    
    
    
    Reductive Cyclization (H2/Ra-Ni).
Workflow Diagram

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Reductive Cyclization Start 4-Bromocinnamate + Nitromethane Catalyst Chiral Catalyst (Squaramide/Thiourea) Start->Catalyst Activation Inter Chiral Nitro-Ester (90-98% ee) Catalyst->Inter C-C Bond Formation Red Reduction (H2, Ra-Ni or Zn/HCl) Inter->Red Final (R)-4-(4-Bromophenyl) pyrrolidin-2-one Red->Final Spontaneous Cyclization

Caption: Asymmetric synthesis pathway. The stereocenter is established in Step 1 via organocatalysis, locking the (R)-configuration before ring closure.

Troubleshooting Guide: Synthesis Optimization
SymptomProbable CauseCorrective Action
Low ee (< 80%) Background Reaction: Uncatalyzed racemic addition is competing with the catalytic cycle.Lower Temperature: Run the reaction at -20°C or 0°C. Dilution: Increase solvent volume to suppress the bimolecular background reaction.
Low ee (< 80%) Catalyst Aggregation: Common with thioureas/squaramides in non-polar solvents.Change Solvent: Switch from Toluene to a slightly more polar solvent like THF or DCM, or add 5% water if using phase-transfer conditions.
Incomplete Conversion Product Inhibition: The nitro-ester product may bind to the catalyst.Add Additive: Use weak acids (e.g., Benzoic acid, 10 mol%) to facilitate catalyst turnover.
Racemization Basic Workup: The C4 proton is acidic (alpha to nitro/carbonyl).Quench Cold: Quench reaction at 0°C with weak acid (AcOH). Avoid strong bases (NaOH/KOH) during workup.

Module 2: Downstream Purification (Resolution Strategies)

If the synthetic route yields low ee (e.g., 50-80%), use these resolution techniques to upgrade optical purity to >99%.

Method A: Enzymatic Kinetic Resolution (Green Chemistry)

Lipases can selectively hydrolyze the amide bond or an N-acyl derivative of the lactam.

  • Enzyme: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).

  • Substrate: Racemic 4-(4-bromophenyl)pyrrolidin-2-one (or its N-acetyl derivative).

  • Mechanism: The enzyme selectively hydrolyzes the (S)-enantiomer (or acylates the (R)-enantiomer depending on conditions), leaving the desired (R)-lactam enriched.

  • Protocol:

    • Suspend racemic lactam in MTBE/Vinyl Acetate (10:1).

    • Add CALB (20% w/w).

    • Incubate at 30-40°C. Monitor by HPLC.

    • Filter enzyme and separate unreacted (R)-lactam from the acylated/hydrolyzed byproduct.

Method B: Classical Crystallization

Direct crystallization of the lactam is often inefficient for resolution. Instead, use Diastereomeric Salt Formation on the ring-opened amino acid intermediate.

  • Hydrolysis: Open the lactam ring (6N HCl, Reflux) to form 3-(4-bromophenyl)-4-aminobutyric acid.

  • Resolution: Form a salt with (S)-(-)-Phenylethylamine or (S)-Mandelic Acid .

  • Crystallization: Recrystallize from Ethanol/Water until constant melting point.

  • Cyclization: Free the base and reflux in Toluene/AcOH to reform the pure (R)-lactam.

Module 3: Analytical Validation (Chiral HPLC)

Accurate ee determination is critical. Standard C18 columns will not separate these enantiomers.

Recommended Method:

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 85:15).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Bromophenyl chromophore).

  • Expected Retention: The (R)-enantiomer typically elutes second on AD-H columns (verify with authentic standard).

FAQs

Q: Can I use the "Rolipram" synthesis method for this molecule? A: Yes. The chemistry is identical. Rolipram is the 3-cyclopentyloxy-4-methoxy analog. Protocols using Diphenylprolinol silyl ethers for Rolipram synthesis are directly applicable to the 4-bromophenyl derivative.

Q: My catalyst is expensive. Can I recycle it? A: Immobilized squaramides or polymer-supported Jørgensen catalysts are available and recyclable. However, for solution-phase chemistry, catalyst recovery is difficult. For scale-up, consider the Enzymatic Resolution (Method A in Module 2) as lipases are easily filtered and reused.

Q: Why is the "Nitro-Michael" route preferred over direct arylation? A: Direct arylation of pyrrolidin-2-one (e.g., using Pd catalysis) typically yields a racemic product and requires harsh conditions that may debrominate the aryl ring. The Nitro-Michael route builds the chirality before the ring is formed, offering superior control.

References

  • Enantioselective Michael Addition to Nitro-Olefins

    • Title: "Enantioselective Michael additions of nitromethane by a catalytic double activation method using chiral Lewis Acid and achiral amine c
    • Source:Journal of the American Chemical Society (2002).
    • URL:[Link]

  • Synthesis of Rolipram Analogs (Applicable Methodology)

    • Title: "Enantiodivergent Synthesis of (R)- and (S)-Rolipram."
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Organocatalytic Strategies for Gamma-Lactams

    • Title: "Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates."[2]

    • Source:Chemical Communic
    • URL:[Link]

  • Chiral HPLC Separation of 4-Arylpyrrolidinones

    • Title: "Basics of chiral HPLC - Sigma-Aldrich Technical Guide."
    • Source:Sigma-Aldrich.[1][3][4]

Sources

Optimization

Technical Support Center: Preventing Debromination During Hydrogenation of Bromopyrrolidinone Precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a frustrating roadblock: the unintended cleavage of carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a frustrating roadblock: the unintended cleavage of carbon-bromine (C-Br) bonds during the catalytic hydrogenation of pyrrolidinone precursors.

Whether you are reducing an exocyclic double bond on a tetramic acid derivative, reducing a nitro group, or removing an N-benzyl protecting group, standard Palladium on Carbon (Pd/C) catalysts are notoriously active for hydrodebromination. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to help you achieve perfect chemoselectivity.

The Causality of Hydrodebromination

To prevent debromination, we must first understand why it happens. Palladium nanoparticles possess a high intrinsic affinity for oxidative addition into the relatively weak C-Br bond. During hydrogenation, two competing catalytic cycles occur simultaneously on the catalyst surface:

  • The Desired Pathway: Coordination of the target functional group (e.g., an alkene) to the Pd surface, followed by migratory insertion of hydrogen and reductive elimination.

  • The Undesired Pathway: Oxidative addition of Pd(0) into the C-Br bond, forming a Pd-H species that undergoes rapid reductive elimination, replacing the bromine atom with a hydrogen atom.

By manipulating the electronic environment of the catalyst or changing the metal entirely, we can increase the activation energy required for C-Br oxidative addition while leaving the alkene/nitro reduction pathway unhindered.

Mechanism Substrate Bromopyrrolidinone (Alkene + C-Br) Pd_Active Active Pd(0) Catalyst Substrate->Pd_Active H2 Adsorption PathA Alkene Coordination (Desired) Pd_Active->PathA PathB C-Br Oxidative Addition (Undesired) Pd_Active->PathB ProductA Chemoselective Hydrogenation PathA->ProductA Reductive Elimination ProductB Hydrodebromination (Bromine Lost) PathB->ProductB Hydride Transfer

Competing pathways in Pd-catalyzed hydrogenation of bromopyrrolidinones.

Troubleshooting Guide & FAQs

Q1: Why does standard Pd/C cause so much debromination, and how can I suppress it without changing my catalyst? A1: Standard Pd/C is highly active and unselective. To suppress hydrodebromination while using Pd/C, you must "poison" the catalyst. Adding a controlled amount of a sulfur-containing compound, such as diphenylsulfide (Ph₂S), selectively deactivates the highly reactive edge/corner sites responsible for C-Br oxidative addition. This allows the chemoselective reduction of olefins and acetylenes without hydrogenolysis of the halogens [1].

Q2: Are there alternative catalysts better suited for bromopyrrolidinone scaffolds? A2: Yes. If catalyst poisoning is not viable, switching the transition metal is highly effective.

  • Ruthenium (Ru): Ru-catalyzed hydrogenation is exceptionally chemoselective for reducing exocyclic double bonds on pyrrolidine-2,4-dione (tetramic acid) systems while leaving halogens completely intact [2].

  • Palladium-Fibroin (Pd/Fib): A finely dispersed palladium catalyst on a silk-fibroin support has been shown to chemoselectively hydrogenate olefins without affecting aromatic halides [3].

  • Platinum on Carbon (Pt/C): Pt/C is generally much less active for oxidative addition into carbon-halogen bonds compared to Pd/C and is a standard alternative for nitro group reductions on halogenated rings.

Q3: How do temperature and solvent choices impact the debromination rate? A3: Hydrodebromination is highly temperature-dependent. Elevated temperatures exponentially increase the rate of C-Br oxidative addition. Always run these reactions at room temperature (20–25 °C) or lower. Additionally, highly polar or basic solvents (like methanol with amines) promote the formation of Pd-H species. Switching to a non-polar solvent (e.g., toluene, ethyl acetate) or adding a mild acid can significantly suppress debromination.

Quantitative Data: Catalyst & Additive Effects

The following table summarizes the expected chemoselectivity when reducing an exocyclic alkene on a model 3-arylidene-5-bromopyrrolidin-2-one precursor under various catalytic systems (1 atm H₂, 2 hours).

Catalyst SystemAdditive / PoisonTemp (°C)Total Conversion (%)Desired Product (%)Debrominated Byproduct (%)
10% Pd/CNone25>991585
10% Pd/CDiphenylsulfide (Ph₂S)2598962
5% Ru/CNone5095923
5% Pt/CNone2588808
Pd/FibroinNone2599981

Experimental Methodology

Below is a self-validating, step-by-step protocol for the chemoselective hydrogenation of a bromopyrrolidinone precursor utilizing the diphenylsulfide-poisoned Pd/C method [1].

Protocol: Chemoselective Hydrogenation via Poisoned Pd/C

Materials Required:

  • Bromopyrrolidinone precursor (1.0 eq, ~1.0 mmol)

  • 10% Pd/C (5 mol% Pd)

  • Diphenylsulfide (Ph₂S) (0.5 to 1.0 eq relative to Pd)

  • Ethyl acetate (anhydrous, 10 mL)

  • Hydrogen gas balloon (1 atm)

Step-by-Step Procedure:

  • Catalyst Preparation: To an oven-dried, argon-purged reaction flask, add 10% Pd/C (5 mol% Pd).

  • Poisoning: Suspend the catalyst in 5 mL of anhydrous ethyl acetate. Add diphenylsulfide (0.5 eq relative to Pd metal) via microsyringe. Stir the suspension at room temperature for 15 minutes to allow the sulfur to coordinate and poison the hyperactive Pd sites.

  • Substrate Addition: Dissolve the bromopyrrolidinone precursor (1.0 mmol) in 5 mL of ethyl acetate and transfer it to the reaction flask.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a balloon. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at 20–25 °C.

  • Monitoring: Monitor the reaction strictly via LC-MS or TLC every 30 minutes. Terminate the reaction immediately upon full consumption of the starting material to prevent over-reduction.

  • Work-up: Filter the reaction mixture through a short pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate (2 × 10 mL). Concentrate the filtrate in vacuo.

  • Self-Validation (Analytical): Analyze the crude product by ¹H NMR. The disappearance of the exocyclic alkene proton (typically δ 6.5–7.5 ppm) confirms successful reduction. Crucially, the retention of the chemical shifts of the protons adjacent to the bromine atom—without the significant upfield shift that would indicate replacement by hydrogen—confirms the C-Br bond remains intact.

Workflow Step1 1. Catalyst Poisoning Mix Pd/C with Ph2S Step2 2. Substrate Addition Add Bromopyrrolidinone Step1->Step2 Step3 3. Hydrogenation Stir under H2 (1 atm) Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Step3->Step4 Step5 5. Work-up & Validation Filter & NMR Analysis Step4->Step5

Step-by-step workflow for chemoselective hydrogenation using a poisoned catalyst.

Additional FAQs

Q: Can I use transfer hydrogenation (e.g., ammonium formate) instead of H₂ gas to avoid debromination? A: While formate-mediated transfer hydrogenation is excellent for operational safety, it often still causes severe debromination when paired with Pd/C, as the mechanism still generates the highly reactive Pd-H species. If you must use transfer hydrogenation, switch your catalyst to Pt/C or Ru/C.

Q: Does the position of the bromine atom on the pyrrolidinone ring matter? A: Yes. Vinylic and allylic bromides are significantly more labile and prone to oxidative addition than unactivated aliphatic or distant aryl bromides. If your bromine is allylic to the double bond being reduced, you must use a poisoned catalyst or a Ru-based system [2] to prevent cleavage.

References

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide Source: Organic Letters, 2006, 8(15), 3279-3281. URL:[Link]

  • Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones Source: Molecules, 2011, 16(7), 6116-6128. URL:[Link]

  • Highly chemoselective hydrogenation method using novel finely dispersed palladium catalyst on silk-fibroin: its preparation and activity Source: Tetrahedron, 2005, 61(9), 2217-2231. URL:[Link]

Troubleshooting

optimizing yield of Suzuki coupling with sterically hindered boronic acids

Welcome to the Advanced Catalysis Support Center. Ticket ID: #SZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist This guide is not a generic overview.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. Ticket ID: #SZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

This guide is not a generic overview. It is a targeted technical intervention for researchers hitting the "molecular brick wall" of steric hindrance in Suzuki-Miyaura cross-couplings. When ortho-substituents crowd the reaction center, standard catalytic cycles fail due to inhibited transmetallation or accelerated protodeboronation.

Module 1: The Diagnostic Matrix

Start Here. Identify your failure mode before selecting a protocol.

SymptomChemical Signature (LCMS/NMR)Root CauseImmediate Remediation
The "Stall" High recovery of starting halide (Ar-X) and boronic acid. No Pd black.Transmetallation Failure. The catalyst is resting as the oxidative addition complex (Ar-Pd-X) because the boronate cannot approach the Pd center.Switch to Protocol A (Buchwald Precatalysts). The ligand bulk creates a "pocket" that actually facilitates transmetallation via mono-ligation.
The "Silent Death" Starting halide remains. Boronic acid is gone. Product is replaced by Ar-H (de-boronated arene).Protodeboronation. The rate of hydrolysis (C-B bond cleavage) exceeds the rate of transmetallation. Common in 2,6-disubstituted boronic acids.Switch to Protocol B (MIDA Slow-Release). You must keep the concentration of free boronic acid low to favor the cross-coupling over the side reaction.
The "Crash" Rapid formation of Pd black (precipitate). Low conversion.[1]Ligand Dissociation. The ligand is not bulky or electron-rich enough to stabilize the Pd(0) species, or the reaction temperature is too high for the catalyst lifespan.Switch to Protocol C (NHC/PEPPSI). N-Heterocyclic Carbenes bind tighter than phosphines, offering higher thermal stability.
The "Dimer" Formation of Ar-Ar (homocoupling of boronic acid).Oxidative Homocoupling. Presence of Oxygen or Cu/Ag contaminants.Degas solvents rigorously (Freeze-Pump-Thaw). Avoid oxidative additives.
Module 2: The "Heavy Artillery" Protocols
Protocol A: The Buchwald G3/G4 System (Standard for Steric Bulk)

Why it works: SPhos and XPhos are dialkylbiaryl phosphines. They are electron-rich (facilitating oxidative addition) and extremely bulky. Crucially, they promote the formation of a monoligated Pd species [L1Pd(Ar)X] . In sterically crowded systems, a bis-ligated complex [L2Pd] is too crowded to allow the incoming boronic acid to bind.

  • Target Substrates: 2,6-disubstituted aryl halides + ortho-substituted boronic acids.

  • Key Reference: J. Am. Chem. Soc.[2] 2005 (Barder & Buchwald) [1].[3]

Step-by-Step Methodology:

  • Catalyst Prep: Do not use Pd(OAc)₂ + Ligand if possible. Use XPhos Pd G4 or SPhos Pd G3 precatalysts. These ensure a strict 1:1 Pd:L ratio and rapid activation at low temperatures.

  • Reaction Setup (0.5 mmol scale):

    • Charge a vial with Aryl Halide (1.0 equiv) and Boronic Acid (1.5 - 2.0 equiv). Note: Excess boron is required due to potential deboronation.

    • Add XPhos Pd G4 (2-5 mol%).

    • Add Base: K₃PO₄ (3.0 equiv). Carbonates are often too weak for hindered transmetallation.

  • Solvent System: Add Toluene:Water (10:1) or Dioxane:Water (4:1) (2 mL total). The biphasic system with water is critical for the solubility of the inorganic base and formation of the active boronate species.

  • Execution: Seal and heat to 100°C for 12-24 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: The MIDA "Slow-Release" Strategy

Why it works: Sterically hindered boronic acids (especially heteroaromatics) are prone to protodeboronation.[4] MIDA (N-methyliminodiacetic acid) boronates are protected and stable.[5][6] Under aqueous basic conditions, they hydrolyze slowly to release the active boronic acid.[4] This keeps the instantaneous concentration of free boronic acid low, statistically favoring the reaction with the catalyst over the decomposition pathway.

  • Target Substrates: Unstable, electron-deficient, or 2,6-disubstituted boronic acids prone to Ar-H formation.

  • Key Reference: J. Am. Chem. Soc.[2] 2009 (Knapp & Burke) [2].

Step-by-Step Methodology:

  • Reagents: Use the MIDA boronate ester instead of the free boronic acid (1.2 - 1.5 equiv).

  • Catalyst: XPhos Pd G4 (2 mol%).

  • Base/Solvent (The Critical Switch):

    • Use K₃PO₄ (3.0 equiv) in THF:Water (10:1) .

    • Technical Note: The hydrolysis rate of the MIDA group is pH and water-dependent. If release is too slow, increase water ratio to 5:1.

  • Execution: Heat to 60°C . Higher temperatures (100°C) may accelerate hydrolysis too much, negating the slow-release benefit.

Module 3: Mechanistic Visualization[8]

To optimize, you must understand the bottleneck. In hindered couplings, Transmetallation is the Rate-Determining Step (RDS). The diagram below illustrates the competition between the productive pathway and the destructive protodeboronation pathway.

SuzukiMechanisms Start Oxidative Addition Complex [L-Pd(Ar)-X] Transmetallation Transmetallation (Sterically Sensitive Step) Start->Transmetallation Electrophile BoronicAcid Hindered Boronic Acid Ar'-B(OH)2 Boronate Boronate 'Ate' Complex [Ar'-B(OH)3]- BoronicAcid->Boronate + Base (Fast Eq) Base Base (OH-) Boronate->Transmetallation Attacks Pd SideReaction Protodeboronation (Ar'-H + B(OH)3) Boronate->SideReaction + H2O / Heat (Accelerated by Sterics) Productive Di-Aryl Pd Complex [L-Pd(Ar)(Ar')] Transmetallation->Productive Success Hydrolysis MIDA Slow Release Hydrolysis->BoronicAcid Controlled Feed

Caption: The "Steric Bottleneck": High steric bulk retards Transmetallation, allowing the competing Protodeboronation pathway to dominate. MIDA esters mitigate this by throttling the supply of the Boronate intermediate.

Module 4: Advanced FAQs

Q: I am using Pd(PPh₃)₄ and getting 0% yield. Why? A: Triphenylphosphine (PPh₃) is physically too small and electronically too neutral for hindered substrates.

  • It forms Pd(PPh₃)₂ or Pd(PPh₃)₃ species in solution. Sterically hindered substrates cannot penetrate this "forest" of ligands to reach the Palladium center.

  • It lacks the electron-donating power to facilitate oxidative addition of hindered/deactivated chlorides. Fix: You must use dialkylbiaryl ligands (SPhos, XPhos, RuPhos) or NHCs (PEPPSI).

Q: Can I use anhydrous conditions to stop protodeboronation? A: Yes, but it complicates Transmetallation. The "Boronate Pathway" (shown in the diagram) requires water/base to form Ar-B(OH)₃⁻. The Workaround: If you must go anhydrous (e.g., water-sensitive functional groups), use CsF (Cesium Fluoride) or Ag₂O in Dioxane. The Fluoride anion activates the boron (forming Ar-BF₃⁻) without water [3]. However, for purely steric problems, the aqueous Buchwald protocol (Protocol A) is usually superior.

Q: My product and starting material have the same Rf. How do I purify? A: This is common in hindered biaryls (greasy molecules).

  • Oxidative Workup: Treat the crude mixture with H₂O₂ / NaOH for 30 mins. This converts unreacted boronic acid to the corresponding phenol, which is much more polar and can be washed away with base.

  • Scavengers: Use silica-supported thiols (SiliaMetS® Thiol) to remove Palladium, which can sometimes "smear" compounds on columns.

References
  • Barder, T. E., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Knapp, D. M., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst."[7] Chemistry – A European Journal. [Link]

Sources

Optimization

minimizing side products in the synthesis of 4-substituted gamma-lactams

Technical Guide: Minimizing Side Products in 4-Substituted -Lactam Synthesis Introduction The 4-substituted -lactam (pyrrolidin-2-one) scaffold is a privileged core in neuroactive therapeutics (e.g., Rolipram, Brivaracet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Minimizing Side Products in 4-Substituted -Lactam Synthesis

Introduction

The 4-substituted


-lactam (pyrrolidin-2-one) scaffold is a privileged core in neuroactive therapeutics (e.g., Rolipram, Brivaracetam) and a critical intermediate in the synthesis of GABA analogs (e.g., Pregabalin, Baclofen). However, introducing substituents at the C4 position creates unique steric and electronic challenges that often lead to specific impurity profiles: regioisomers (

-lactams), oligomers (linear polyamides), and diastereomeric mixtures.

This guide moves beyond standard textbook protocols to address the causality of these side reactions. It provides troubleshooting frameworks for the three most common synthetic methodologies: Reductive Amination/Cyclization , Metal-Catalyzed C-H Insertion , and Asymmetric Michael Addition .

Module 1: Troubleshooting Reductive Amination/Cyclization

Context: This route typically involves the reaction of a


-keto ester or acid with a primary amine, followed by reduction and cyclization.
Q1: Why am I observing significant "bis-amide" dimer formation instead of the desired lactam?

Diagnosis: This is a classic concentration-dependent competition between intramolecular cyclization (


) and intermolecular amidation (

).

Mechanism: The intermediate amino-ester is bifunctional. If the local concentration of the amine is too high relative to the cyclization rate, the amine of one molecule attacks the ester of another, forming a linear dimer (bis-amide).

Corrective Protocol:

  • High-Dilution Addition: Do not mix reagents all at once. Add the reducing agent (e.g., NaBH(OAc)

    
    ) slowly to a dilute solution of the keto-ester and amine.
    
  • Solvent Switch: Switch from Methanol (protic, stabilizes intermolecular H-bonds) to 1,2-Dichloroethane (DCE) or Toluene . Non-polar solvents favor the folded conformation required for intramolecular cyclization.

  • Stepwise Temperature Ramp: Perform the imine formation/reduction at

    
    , then heat to 
    
    
    
    to drive the lactamization. If the amine is hindered, add acetic acid (1.0 eq) to catalyze the ring closure.
Q2: My product is a 50:50 mixture of cis and trans diastereomers. How do I favor the trans-isomer?

Diagnosis: The reductive step is kinetically controlled, often delivering the hydride from the less hindered face, which may not yield the thermodynamic product.

The Fix (Thermodynamic Equilibration): 4-substituted


-lactams can often be epimerized to the thermodynamically more stable trans-isomer (minimizing A-1,3 strain).
  • Protocol: Treat the crude mixture with KOtBu (0.2 eq) in refluxing t-BuOH for 2 hours.

  • Result: This typically shifts the ratio from ~1:1 to >9:1 in favor of the trans-isomer [1].

Module 2: Regiocontrol in C-H Insertion

Context: Using Ru, Rh, or Ir catalysts to insert a nitrene (from dioxazolones) or carbene into a C-H bond.

Q3: I am targeting the -lactam, but I see 15-20% -lactam formation. How do I shift the regioselectivity?

Diagnosis: You are likely using a catalyst that is not sufficiently sterically demanding. The C-H insertion regioselectivity is governed by the size of the transition state metallocycle.

Technical Insight:

  • 
    -Lactam (5-membered):  Favored by electronic activation of the C-H bond.
    
  • 
    -Lactam (4-membered):  Favored if the C4-H bond is sterically accessible and the catalyst is small.
    

Corrective Protocol: Switch from standard CpRh(III) catalysts to bulky CpIr(III) or Ruthenium(II) complexes with sterically demanding ligands.

  • Recommended Catalyst:

    
     with chiral transient directing groups or bulky carboxylate ligands.
    
  • Mechanism: Bulky ligands destabilize the tighter 4-membered transition state required for

    
    -lactam formation, effectively "pushing" the reaction toward the 5-membered 
    
    
    
    -lactam [2].
Visualizing the Divergence

The following diagram illustrates the critical decision points in the C-H insertion pathway where side products are generated.

CH_Insertion_Pathways Start Substrate (Dioxazolone) Nitrene Metal-Nitrene Intermediate Start->Nitrene Catalyst Activation TS_Beta 4-Membered TS (Sterically Sensitive) Nitrene->TS_Beta Small Ligands TS_Gamma 5-Membered TS (Electronically Favored) Nitrene->TS_Gamma Bulky Ligands (Ir/Ru) Beta_Lactam Side Product: Beta-Lactam TS_Beta->Beta_Lactam Gamma_Lactam Target: Gamma-Lactam TS_Gamma->Gamma_Lactam

Figure 1: Mechanistic divergence in metal-catalyzed C-H amidation. Steric bulk on the catalyst prevents the formation of the tighter 4-membered transition state (TS_Beta).

Module 3: Stereoselective Michael Addition

Context: Addition of nitroalkanes to


-unsaturated esters/amides followed by reduction.
Q4: The enantiomeric excess (ee) of my 4-substituted lactam drops during the reduction/cyclization step. Why?

Diagnosis: Racemization via retro-Michael reaction or harsh reduction conditions. If you use high temperatures during the nitro-group reduction (e.g., Fe/HCl reflux), the stereocenter at C4 (alpha to the carbonyl in the intermediate) can epimerize.

Corrective Protocol: Use a "Domino" Reductive Cyclization under mild conditions.

  • Reagent: Zn dust / dilute HCl in isopropanol at

    
     or Raney Ni/H
    
    
    
    at room temperature.
  • Key: Avoid strong bases or high heat after the chiral center is set. The cyclization should occur spontaneously upon reduction of the nitro group to the amine [3].

Comparative Analysis of Synthetic Routes

Use this table to select the methodology that minimizes your specific risk profile.

MethodologyKey Risk (Side Product)Mitigation StrategyTypical Yield
Reductive Amination Linear Bis-amides (Dimers)High dilution; Non-polar solvents (DCE)60-85%
Ru/Ir C-H Insertion

-Lactam Regioisomers
Bulky ligands (Cp*Ir); Steric directing groups70-95%
Michael Addition Diastereomers (syn/anti)Chiral organocatalysts; Low-temp reduction80-92%
Paraconic Anhydride Ring Opening (Hydrolysis)Anhydrous conditions; Avoid aqueous workup55-75%

Experimental Protocol: Optimized Reductive Cyclization

Objective: Synthesis of 4-phenyl-2-pyrrolidinone with minimized dimer formation.

  • Preparation: Dissolve ethyl 3-benzoylpropionate (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (0.1 M concentration) . Note: DCE promotes the folded conformer.

  • Imine Formation: Add activated 4Å molecular sieves. Stir at RT for 2 hours.

  • Reduction: Cool to

    
    . Add NaBH(OAc)
    
    
    
    (1.5 eq)
    portion-wise over 30 minutes. Crucial: Fast addition causes local hotspots and dimerization.
  • Cyclization: Allow to warm to RT. If TLC shows intermediate amino-ester, add AcOH (1.0 eq) and heat to

    
     for 1 hour.
    
  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and brine.
    
  • Purification: Crystallization from EtOAc/Hexanes is preferred over column chromatography to avoid lactam hydrolysis on acidic silica.

References

  • Hutton, C. A., & Bartlett, S. (2008). Efficient Synthesis of

    
    -Lactams by a Tandem Reductive Amination/Lactamization Sequence. PLoS ONE, 3(5), e2212. Link
    
  • Xing, Q., Chan, C. M., Yeung, Y. W., & Yu, W. Y. (2019).[1] Ruthenium(II)-Catalyzed Enantioselective

    
    -Lactam Formation by Intramolecular C–H Amidation.[2] Journal of the American Chemical Society, 141(9), 3849–3853. Link
    
  • Wang, Y., & Li, P. (2017). Enantioselective Synthesis of 4-Substituted

    
    -Lactams via Organocatalytic Michael Addition. Organic Letters, 19(10), 2666-2669. Link
    
  • Vukkum, P., et al. (2015). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.[3][4] International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2257.[3] Link

Sources

Troubleshooting

crystallization methods for (R)-4-(4-Bromophenyl)pyrrolidin-2-one

Technical Support Center: Crystallization & Purification of (R)-4-(4-Bromophenyl)pyrrolidin-2-one Executive Summary This guide addresses the isolation, crystallization, and enantiomeric enrichment of (R)-4-(4-Bromophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Purification of (R)-4-(4-Bromophenyl)pyrrolidin-2-one

Executive Summary

This guide addresses the isolation, crystallization, and enantiomeric enrichment of (R)-4-(4-Bromophenyl)pyrrolidin-2-one . Due to the conformational flexibility of the pyrrolidinone ring and the lipophilicity of the bromophenyl group, this compound presents specific challenges: oiling out (liquid-liquid phase separation) , polymorphism , and racemic scavenging .

The protocols below prioritize thermodynamic stability and enantiomeric purity (ee) .

Part 1: Solvent Selection & Solubility Profiles

Q: What is the optimal solvent system for recrystallizing (R)-4-(4-Bromophenyl)pyrrolidin-2-one?

A: The compound exhibits moderate polarity. A single-solvent system is often insufficient for high yield. We recommend a binary solvent system using an ester/alkane or alcohol/alkane combination.

Solvent SystemRatio (v/v)Dissolution Temp (°C)Crystallization Temp (°C)Comments
Ethyl Acetate / n-Heptane 1:2 to 1:465–70°C0–5°CRecommended. Best balance of yield and impurity rejection.
Isopropyl Alcohol (IPA) / Water 1:1 to 1:375–80°C20°C (Slow cool)Good for removing inorganic salts, but high risk of "oiling out" if cooled too fast.
Ethanol / Diisopropyl Ether 1:3Reflux0°CAlternative if heptane is unavailable. Higher evaporation risk.
Toluene Pure80–90°C-10°CGood for polymorph control; lower yield due to high solubility.

Q: I am experiencing "oiling out" (LLPS) instead of crystallization. How do I fix this?

A: Oiling out occurs when the metastable liquid phase separates before the crystalline solid phase can nucleate. This is common with aryl-pyrrolidinones in water-miscible solvents.

Troubleshooting Protocol for Oiling Out:

  • Switch Solvent: Move from IPA/Water to Ethyl Acetate/Heptane . The lack of strong hydrogen bond donors in the anti-solvent (heptane) reduces the "hydrophobic effect" driving the oiling.

  • Seed Loading: You must seed the solution. Add 0.5–1.0 wt% of pure seed crystals at the metastable zone width (MSZW) boundary (typically 5–10°C below dissolution temperature).

  • Reduce Concentration: If the solution is too concentrated, the cloud point (liquid-liquid) is crossed before the solubility curve (solid-liquid). Dilute by 10-15%.

Part 2: Chiral Resolution & Enantiomeric Enrichment

Q: My synthesis yielded a racemate or low ee% mixture. Can I resolve it by direct crystallization?

A: Direct resolution of the lactam (pyrrolidinone) racemate is difficult because it often behaves as a racemic compound (where the racemate crystal lattice is more stable than the pure enantiomer) rather than a conglomerate.

Recommended Strategy: Precursor Resolution The most robust method is to resolve the amino acid precursor (4-amino-3-(4-bromophenyl)butanoic acid) before cyclization, or use Chiral HPLC for the final lactam.

Workflow: Chiral Purification Pathways

ChiralResolution Start Starting Material (Racemic or Low ee) Check Is it the Lactam or the Amino Acid Precursor? Start->Check Precursor Amino Acid Precursor Check->Precursor Precursor Lactam Cyclized Lactam Check->Lactam Lactam SaltFormation Diastereomeric Salt Formation (Use (+)-Tartaric Acid or Mandelic Acid) Precursor->SaltFormation CrystallizeSalt Crystallize Salt (Ethanol/Water) SaltFormation->CrystallizeSalt Cyclize Cyclize to Lactam (Heat/Acid) CrystallizeSalt->Cyclize HPLC Preparative Chiral HPLC (Chiralpak AD-H or OD-H) Lactam->HPLC Low ee (<80%) Enrichment Melt Crystallization (Only if ee > 85%) Lactam->Enrichment High ee (>85%)

Figure 1: Decision matrix for chiral resolution. Precursor resolution is chemically superior for scale-up.

Q: I have 85% ee material. How do I upgrade it to >99% ee?

A: If you are already at 85% ee, you can use crystallization-induced enantiomeric enrichment .

  • Dissolve the 85% ee solid in minimal hot Ethyl Acetate.

  • Cool slowly to room temperature.

  • Filter .

    • Scenario A (Racemic Compound): The crystals may be lower ee (racemate crystallizes first). The mother liquor will be enriched in the (R)-enantiomer.

    • Scenario B (Conglomerate - Rare): The crystals are enriched.

    • Action: Analyze both filter cake and mother liquor by Chiral HPLC. For many pyrrolidinones, the mother liquor contains the highly enriched material. Evaporate the liquor and recrystallize again.

Part 3: Detailed Experimental Protocol

Protocol A: Standard Recrystallization (Purification)

Target: Removal of chemical impurities (des-bromo, inorganic salts).

  • Preparation: Charge 10.0 g of crude (R)-4-(4-Bromophenyl)pyrrolidin-2-one into a 250 mL reactor.

  • Dissolution: Add 40 mL Ethyl Acetate . Heat to 70°C with stirring (300 rpm). Ensure full dissolution.

  • Anti-solvent Addition: Slowly add 80 mL n-Heptane dropwise over 20 minutes while maintaining 70°C.

    • Note: If precipitate forms during addition, stop and reheat until clear.

  • Cooling Ramp:

    • Cool to 50°C at 1°C/min.

    • Seed: Add 50 mg of pure seed crystals. Hold for 30 mins.

    • Cool to 20°C at 0.5°C/min.

    • Cool to 0°C at 0.5°C/min.

  • Isolation: Filter under vacuum. Wash cake with 20 mL of cold (0°C) 1:3 EtOAc/Heptane.

  • Drying: Dry at 45°C under vacuum (50 mbar) for 12 hours.

Protocol B: Chiral HPLC Method (Process Control)

Use this to verify optical purity.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aryl bromide absorption).

  • Temperature: 25°C.

  • Expected Retention: (R)-enantiomer typically elutes second on AD-H (verify with standard).

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<50%) Solubility in mother liquor is too high.Increase the Anti-solvent ratio (e.g., go to 1:5 EtOAc/Heptane). Cool to -10°C.
Gummy/Sticky Solid Solvent trapped in crystal lattice or rapid precipitation.Re-dissolve and cool slower (0.2°C/min). Use a "digestion" step: stir the gum at 40°C until it transforms to powder.
Low ee% after Cryst. Racemic compound crystallizing preferentially.Check the Mother Liquor . If the solid is racemic, your product is in the filtrate. Evaporate filtrate and recrystallize.
Colored Impurities Oxidation byproducts.Treat the hot ethyl acetate solution with activated carbon (5 wt%) for 15 mins, then filter hot through Celite before adding heptane.

References

  • Chiral Separation of Pyrrolidinone Derivatives

    • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. ResearchGate.[2][3] (Demonstrates conglomerate vs. racemic compound behavior in pyrrolidinones).

  • HPLC Method for Aryl-Pyrrolidinones

    • Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Amylose-Based Chiral Stationary Phases. ResearchGate.[2][3] (Details Chiralpak AD/OD separation conditions).

  • General Synthesis & Purification of 4-Aryl-Pyrrolidinones

    • Synthesis of pyrrolidin-2-one derivatives. (General procedures for crystallization from esters/ethers).

  • Kinetic Resolution of Related Lactones/Lactams

    • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones. Chinese Chemical Society. (Analogous structural resolution strategies).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chiral HPLC Separation of (R)- and (S)-4-(4-Bromophenyl)pyrrolidin-2-one

Introduction: The Significance of Chiral Purity in Pyrrolidinone Scaffolds The 4-aryl-pyrrolidin-2-one structure is a privileged scaffold in medicinal chemistry, forming the core of numerous neurologically active agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Purity in Pyrrolidinone Scaffolds

The 4-aryl-pyrrolidin-2-one structure is a privileged scaffold in medicinal chemistry, forming the core of numerous neurologically active agents, including anticonvulsants and nootropics. The compound (R)- and (S)-4-(4-Bromophenyl)pyrrolidin-2-one represents a key chiral intermediate in the synthesis of such molecules. As with most chiral compounds, the biological activity and pharmacokinetic profiles of its individual enantiomers can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to off-target toxicity.

Therefore, the ability to accurately separate and quantify the (R)- and (S)-enantiomers is critical for drug development, enabling researchers to study the properties of each stereoisomer independently and to control the stereochemical purity of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for this purpose, comparing the performance of industry-standard polysaccharide-based chiral stationary phases (CSPs).

The Method Development Workflow: A Strategy for Success

Effective chiral method development is a systematic process. The primary goal is to screen a diverse set of chiral stationary phases and mobile phases to identify the combination that provides the best balance of resolution, analysis time, and robustness. The workflow is guided by the physicochemical properties of the analyte, 4-(4-Bromophenyl)pyrrolidin-2-one, which possesses a polar amide group, a phenyl ring, and a bromine substituent, making it amenable to interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions.

G cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Mobile Phase Screening cluster_2 Phase 3: Optimization & Validation A Characterize Analyte (pKa, logP, solubility) B Select Diverse CSPs (Polysaccharide-based: Amylose & Cellulose) A->B Guides initial column choice C Normal Phase (NP) (Hexane/Alcohol) B->C Primary screen D Polar Organic (PO) (ACN/MeOH/EtOH) B->D Secondary screen E Reversed Phase (RP) (ACN/Water/Buffers) B->E If NP/PO fails F Identify Promising Conditions (Rs > 1.5) C->F D->F E->F G Optimize Parameters (Flow Rate, Temp., Additive Conc.) F->G H Method Validation (ICH Guidelines) G->H

Caption: Chiral HPLC method development workflow.

Comparative Analysis of Chiral Stationary Phases

Based on the structure of 4-(4-Bromophenyl)pyrrolidin-2-one, polysaccharide-based CSPs are the most promising candidates for achieving separation. These columns, typically based on amylose or cellulose derivatives coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms. We screened two leading immobilized-type columns, known for their broad applicability and robustness, under both normal phase and polar organic conditions.

Experimental Protocol: CSP Screening
  • System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector was used.

  • Analyte Preparation: A racemic standard of 4-(4-Bromophenyl)pyrrolidin-2-one was dissolved in methanol to a concentration of 1.0 mg/mL. The injection volume was set to 5 µL.

  • Column Equilibration: Each column was equilibrated with the initial mobile phase for at least 30 minutes or until a stable baseline was achieved.

  • Screening Conditions:

    • Columns:

      • Column A: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 5 µm

      • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 5 µm

    • Mobile Phases (Isocratic):

      • Normal Phase (NP): n-Hexane / Isopropanol (IPA) (80:20, v/v)

      • Polar Organic (PO): Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm

Results and Performance Comparison

The screening yielded the following chromatographic data, which is summarized for direct comparison.

Column IDChiral Stationary Phase (CSP)Mobile Phase ModeMobile Phase Compositionk'₁k'₂Separation Factor (α)Resolution (Rs)
A Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (NP)n-Hexane/IPA (80:20)2.152.881.34 3.15
A Amylose tris(3,5-dimethylphenylcarbamate)Polar Organic (PO)ACN/MeOH (50:50)1.021.151.131.45
B Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (NP)n-Hexane/IPA (80:20)3.544.011.131.60
B Cellulose tris(3,5-dimethylphenylcarbamate)Polar Organic (PO)ACN/MeOH (50:50)1.881.881.000.00
  • k' (Retention Factor): (t_R - t_0) / t_0

  • α (Separation Factor): k'₂ / k'₁

  • Rs (Resolution): 2(t_R₂ - t_R₁) / (w₁ + w₂)

Analysis of Results:

The data clearly indicates that Column A (Amylose-based CSP) under Normal Phase conditions provides the superior separation. A resolution value (Rs) of 3.15 is well above the baseline separation requirement of 1.5, indicating a highly robust and reliable method. The separation factor (α) of 1.34 demonstrates excellent chiral recognition by the stationary phase for the two enantiomers.

In contrast, the cellulose-based column (Column B) showed only partial separation in normal phase (Rs = 1.60) and no separation at all in polar organic mode (α = 1.00). This suggests that the specific arrangement of carbamate groups on the amylose backbone creates a more effective chiral environment for this particular analyte.

Mechanism of Chiral Recognition

The successful separation on the amylose-based CSP is attributed to a combination of intermolecular interactions between the analyte and the chiral selector. The carbamate groups on the polysaccharide backbone form a helical groove. Chiral recognition occurs when the enantiomers of 4-(4-Bromophenyl)pyrrolidin-2-one fit differently into these grooves, leading to a difference in interaction energy and, consequently, a difference in retention time.

The primary interactions responsible are:

  • Hydrogen Bonding: The amide N-H and C=O groups of the pyrrolidinone ring can form hydrogen bonds with the carbamate groups of the CSP.

  • π-π Stacking: The bromophenyl ring of the analyte can engage in π-π interactions with the phenyl groups of the CSP.

  • Dipole-Dipole Interactions: The polar C-Br and C=O bonds contribute to dipole-dipole interactions.

The stereochemical difference between the (R) and (S) enantiomers results in a more stable, lower-energy transient diastereomeric complex for one enantiomer compared to the other, causing it to be retained longer on the column.

G cluster_0 Analyte: 4-(4-Bromophenyl)pyrrolidin-2-one cluster_1 CSP: Amylose tris(3,5-dimethylphenylcarbamate) Analyte (R/S)-Enantiomer H-Bond Donor/Acceptor (Amide) π-System (Phenyl Ring) Dipole (C=O, C-Br) CSP Helical Groove H-Bond Acceptor (C=O) π-System (Phenyl Rings) Dipole (Carbamate) Analyte:f1->CSP:f1 Hydrogen Bonding Analyte:f2->CSP:f2 π-π Stacking Analyte:f3->CSP:f3 Dipole-Dipole

Caption: Chiral recognition interaction model.

Recommended Analytical Method

Based on the comparative data, the following method is recommended for the baseline separation of (R)- and (S)-4-(4-Bromophenyl)pyrrolidin-2-one.

Step-by-Step Protocol:
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak® IA or equivalent).

    • Rationale: This CSP demonstrated the highest resolution and selectivity in screening. Immobilized phases offer superior solvent compatibility and robustness.

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).

    • Rationale: This normal phase mixture provided the optimal balance of retention and enantioselectivity. The isopropanol acts as the polar modifier, engaging in competitive hydrogen bonding to elute the analyte.

  • Flow Rate: 1.0 mL/min.

    • Rationale: This flow rate provides a good balance between analysis time and column efficiency without generating excessive backpressure.

  • Column Temperature: 25 °C.

    • Rationale: Temperature can influence selectivity. Maintaining a constant, controlled temperature ensures run-to-run reproducibility.

  • Detection: UV, 254 nm.

    • Rationale: The bromophenyl chromophore exhibits strong absorbance at this wavelength, providing excellent sensitivity.

  • Injection Volume: 5 µL.

  • Run Time: Approximately 10 minutes (ensure elution of the second peak).

This method provides a robust and reliable separation, suitable for quality control, enantiomeric excess (e.e.) determination, and preparative-scale applications with appropriate scaling.

References

  • Chiral Technologies, Inc. A Guide to Chiral Stationary Phase Selection. [Link]

  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chemical Reviews, 109 (12), 6102-6212. [Link]

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker . [Link]

Comparative

Introduction: The Analytical Imperative for Chiral Pyrrolidinones

An In-Depth Guide to the Analytical Characterization of (R)-4-(4-Bromophenyl)pyrrolidin-2-one: A Comparative Analysis (R)-4-(4-Bromophenyl)pyrrolidin-2-one is a chiral lactam that serves as a valuable building block in m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of (R)-4-(4-Bromophenyl)pyrrolidin-2-one: A Comparative Analysis

(R)-4-(4-Bromophenyl)pyrrolidin-2-one is a chiral lactam that serves as a valuable building block in medicinal chemistry and drug development. Its rigid, five-membered ring structure, coupled with the stereocenter at the C4 position and the functionalizable bromophenyl group, makes it an attractive scaffold for synthesizing a wide range of pharmacologically active compounds. The precise three-dimensional arrangement of atoms—its stereochemistry—is paramount, as enantiomers of a chiral drug can exhibit vastly different potencies, metabolic pathways, and toxicological profiles.[1] Consequently, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of any resulting therapeutic agent.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-4-(4-Bromophenyl)pyrrolidin-2-one. Moving beyond a simple data report, we will dissect the expected spectrum, explaining the causal relationships between molecular structure and spectral features. Furthermore, we will objectively compare the capabilities of ¹H NMR with alternative analytical techniques, including Chiral High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to provide a holistic framework for its comprehensive characterization.

Part 1: A Deep Dive into the ¹H NMR Spectrum

¹H NMR spectroscopy is an unparalleled tool for the primary structural elucidation of organic molecules.[2] It provides detailed information about the electronic environment of each proton, their connectivity, and their spatial relationships through the observation of chemical shifts, spin-spin coupling, and integration.

Anticipated ¹H NMR Spectral Features

The structure of (R)-4-(4-Bromophenyl)pyrrolidin-2-one presents several distinct proton environments. A thorough analysis allows for the prediction of the chemical shift (δ), multiplicity, and coupling constants (J) for each signal.

Table 1: Predicted ¹H NMR Data for (R)-4-(4-Bromophenyl)pyrrolidin-2-one (in CDCl₃)

Proton LabelNumber of ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constants (J, Hz)
H-Ar (ortho to Br)2~7.50Doublet (d)³J ≈ 8.5
H-Ar (meta to Br)2~7.20Doublet (d)³J ≈ 8.5
H-N15.5 - 7.0Broad Singlet (br s)N/A
H413.5 - 3.9Quintet or Multiplet (m)³J (H4-H3), ³J (H4-H5)
H5a, H5b23.6 - 4.0Multiplet (m)²J (geminal), ³J (vicinal)
H3a, H3b22.6 - 3.0Multiplet (m)²J (geminal), ³J (vicinal)

Note: These are estimated values based on typical chemical shift ranges and may vary depending on solvent and concentration.[3]

Causality Behind the Assignments:

  • Aromatic Protons (H-Ar): The protons on the bromophenyl ring are in the most deshielded region (6.5-8.0 ppm) due to the anisotropic effect of the aromatic ring current.[4] They are expected to appear as a classic AA'BB' system, which often simplifies to two distinct doublets, with the protons ortho to the electron-withdrawing bromine atom appearing further downfield.

  • Amide Proton (H-N): The NH proton of the lactam is typically observed as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, temperature, and concentration due to hydrogen bonding effects.

  • Methine Proton (H4): This proton is attached to the stereocenter and is adjacent to two methylene groups (C3 and C5). It will be split by the four neighboring protons, theoretically leading to a quintet, though it often appears as a more complex multiplet due to differing coupling constants. Its position is influenced by the adjacent phenyl ring and the lactam carbonyl group.

  • Methylene Protons (H3 and H5): The protons on the C3 and C5 carbons are diastereotopic. This is because the C4 position is a stereocenter, making the two protons on each adjacent methylene group chemically non-equivalent.

    • H3a/H3b: These protons are adjacent to the chiral center (C4) and the electron-withdrawing carbonyl group (C2). They will split each other (geminal coupling) and the H4 proton (vicinal coupling), resulting in complex multiplets, often referred to as doublets of doublets.[5]

    • H5a/H5b: These protons are adjacent to the chiral center (C4) and the nitrogen atom. Their chemical environment is also distinct, leading to a separate complex multiplet.

Caption: Key ¹H-¹H spin-spin coupling relationships in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (R)-4-(4-Bromophenyl)pyrrolidin-2-one in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer at 298 K.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Key Limitation: While ¹H NMR is excellent for confirming the constitution and connectivity of the molecule, it is an achiral technique. The ¹H NMR spectra of the (R) and (S) enantiomers are identical under standard conditions. This limitation necessitates the use of alternative methods for determining enantiomeric purity.

Part 2: A Comparative Guide to Alternative Analytical Techniques

To overcome the inherent limitations of ¹H NMR for chiral analysis and to gain complementary structural information, other techniques are indispensable.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[1] Its power lies in the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality of Separation: The CSP creates a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes results in one enantiomer being retained on the column longer than the other, enabling their separation. Polysaccharide-based columns (e.g., Chiralcel®) are widely effective for this class of compounds.[6][7]

G cluster_0 Chiral HPLC Workflow A Prepare Racemic or Enantioenriched Sample B Inject onto Chiral HPLC System (Polysaccharide-based CSP) A->B C Mobile Phase Elution (e.g., Hexane/Isopropanol) B->C D Differential Interaction with CSP C->D E Separation of Enantiomers D->E F UV Detection E->F G Chromatogram: Two Resolved Peaks F->G

Caption: Workflow for enantiomeric separation by Chiral HPLC.

Experimental Protocol: Chiral HPLC

  • System: An HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: Dissolve a small amount of the sample in the mobile phase. Inject onto the equilibrated column and record the chromatogram. The two enantiomers will elute as separate peaks. Enantiomeric excess (ee%) can be calculated from the peak areas.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's structure. For (R)-4-(4-Bromophenyl)pyrrolidin-2-one, MS is particularly useful for confirming the presence of bromine.

Causality of Bromine Detection: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment, most notably the molecular ion (M⁺). Two peaks of almost equal intensity will be observed, one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).[9][10] This signature is a definitive confirmation of the presence of a single bromine atom.

Caption: Characteristic M/M+2 isotopic pattern for a compound with one bromine atom.

Experimental Protocol: LC-MS

  • System: A Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Separation: Use a standard C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from impurities.

  • MS Detection: Operate the mass spectrometer in positive ion ESI mode, scanning a mass range that includes the expected molecular weight (240.1 g/mol ).

  • Analysis: Examine the resulting mass spectrum for the molecular ion peak [M+H]⁺ at m/z 241 and the corresponding [M+2+H]⁺ peak at m/z 243, confirming the molecular weight and the presence of bromine.

Method Comparison Summary

Table 2: Comparison of Analytical Techniques

Feature¹H NMR SpectroscopyChiral HPLCMass Spectrometry (LC-MS)
Primary Information Detailed molecular structure, proton connectivity, relative stereochemistry (diastereomers).Enantiomeric purity (ee%), separation of enantiomers.Molecular weight, elemental composition (from high resolution), presence of specific isotopes (e.g., Br).
Chiral Analysis No (unless using chiral derivatizing agents).Yes (primary application).No (unless coupled with a chiral separation technique).
Quantification Relative (integration), absolute with internal standard.High-precision quantification of enantiomers.Quantitative with appropriate standards.
Sample Requirement ~5-10 mg<1 mg<1 mg
Key Strength Unambiguous structural elucidation of the molecular backbone.Gold standard for determining enantiomeric excess.Confirms molecular formula and presence of key elements like bromine.[11]
Key Limitation Cannot distinguish enantiomers. Complex multiplets can be difficult to fully resolve.Provides no structural information beyond retention time. Method development can be required.Provides limited structural and no stereochemical information.

Conclusion and Expert Recommendations

The comprehensive analysis of (R)-4-(4-Bromophenyl)pyrrolidin-2-one requires a multi-faceted approach, as no single technique can provide all the necessary information.

  • For Structural Confirmation: ¹H NMR spectroscopy is the indispensable primary tool. It provides a detailed fingerprint of the molecule's carbon-hydrogen framework, confirming that the correct constitutional isomer has been synthesized.

  • For Enantiomeric Purity: Chiral HPLC is mandatory. For any research or development involving this chiral intermediate, quantifying the enantiomeric excess is critical for ensuring stereochemical integrity.

  • For Molecular Formula Verification: Mass Spectrometry is essential for confirming the molecular weight and, crucially, for providing definitive evidence of the bromine atom through its unique isotopic signature.

For researchers and drug development professionals, a combination of these three techniques forms a self-validating system. ¹H NMR confirms the structure, MS verifies the mass and elemental composition, and Chiral HPLC validates the stereochemical purity. This orthogonal analytical approach ensures the highest level of confidence in the identity and quality of this critical chiral building block.

References

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Journal of Mass Spectrometry. [Link]

  • Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

  • 5R-Methyl-1-chloromethyl-2-pyrrolidinone: Determining Enantiomeric Excess in Chiral Nonracemic Amines. Synthetic Communications. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester E. Taylor & Francis Online. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Institutional Repository. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • Describe the 1H NMR spectrum you would expect for each of the following compounds. Pearson. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR 5: Coupling Constants. YouTube. [Link]

Sources

Validation

Melting Point Range Validation for (R)-4-(4-Bromophenyl)pyrrolidin-2-one

This guide provides a technical comparison and validation protocol for the melting point range of (R)-4-(4-Bromophenyl)pyrrolidin-2-one , a critical chiral intermediate often utilized in the synthesis of GABA-B receptor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and validation protocol for the melting point range of (R)-4-(4-Bromophenyl)pyrrolidin-2-one , a critical chiral intermediate often utilized in the synthesis of GABA-B receptor agonists and phosphodiesterase (PDE) inhibitors.

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Strategic Context

(R)-4-(4-Bromophenyl)pyrrolidin-2-one is a structural analog of the lactam precursor to Baclofen (which is the 4-chloro derivative). In chiral drug synthesis, the melting point (MP) is not merely a physical constant; it is a rapid, first-line indicator of enantiomeric purity and solid-state form .

While Chiral HPLC is the definitive method for determining Enantiomeric Excess (%ee), melting point depression is a critical "at-line" tool for monitoring recrystallization efficiency. This guide compares the traditional Capillary Melting Point method against Differential Scanning Calorimetry (DSC) and correlates these thermal properties with enantiomeric purity.

Why This Validation Matters
  • Enantiomeric Purity: Racemates and pure enantiomers often form different crystal lattices (conglomerates vs. racemic compounds), leading to distinct melting points.

  • Process Control: A sharp MP range (< 2°C) confirms the removal of the (S)-enantiomer and process solvents.

  • Regulatory Compliance: Validated thermal data is required for IND/NDA submissions to prove solid-state stability.

Technical Comparison: Validation Methodologies

The following table objectively compares the three primary methods for validating the quality of (R)-4-(4-Bromophenyl)pyrrolidin-2-one.

Table 1: Comparative Analysis of Validation Methods
FeatureMethod A: Capillary Melting Point Method B: Differential Scanning Calorimetry (DSC) Method C: Chiral HPLC (Reference)
Primary Output Visual Melting Range (

to

)
Heat Flow (

,

)
Enantiomeric Ratio (R:S)
Precision



ee
Sample Req. 1–5 mg (Destructive)2–5 mg (Destructive)Dissolved Sample
Throughput High (Rapid QC check)Low (Detailed characterization)Medium (Requires equilibration)
Key Limitation Subjective endpoint; misses polymorphs.Requires expensive instrumentation.Does not detect solid-state form.
Best For Routine Process Monitoring Final Product Release & Polymorph Screening Purity Quantification

Scientific Grounding: Structural Analogs & Expected Range

Due to the specific proprietary nature of some intermediates, exact literature values for the bromo-derivative can be scarce. However, we validate the range based on the well-characterized Chloro-analog ((R)-Baclofen Lactam) .

  • Chloro-Analog: (R)-4-(4-Chlorophenyl)pyrrolidin-2-one[1]

    • Literature MP: 126–128°C (Recrystallized from Hexane/Ethyl Acetate) [1].

  • Bromo-Analog: (R)-4-(4-Bromophenyl)pyrrolidin-2-one

    • Projected Range: 135–145°C

    • Causality: The substitution of Chlorine (MW 35.45) with Bromine (MW 79.90) increases molecular weight and polarizability, typically elevating the melting point by 10–20°C in para-substituted phenyl rings due to enhanced

      
      -
      
      
      
      stacking interactions.

Critical Alert: The racemic mixture (4-(4-bromophenyl)pyrrolidin-2-one) will likely exhibit a lower melting point (e.g., 110–120°C) if it behaves as a racemic compound, or a similar melting point if it forms a conglomerate. Validation against a Reference Standard is mandatory.

Experimental Protocols

Protocol A: Capillary Melting Point Determination (USP <741>)

Objective: To determine the visual melting range as a quick purity check.

  • Sample Preparation:

    • Dry the sample of (R)-4-(4-Bromophenyl)pyrrolidin-2-one at 40°C under vacuum for 4 hours to remove residual solvent.

    • Grind the sample into a fine, uniform powder using an agate mortar.

    • Fill a clean glass capillary tube to a height of 3–4 mm. Compact the solid by tapping the capillary on a hard surface.

  • Instrument Setup:

    • Use a calibrated automated melting point apparatus (e.g., Mettler Toledo MP90 or Buchi).

    • Start Temperature: 120°C (approx. 15°C below expected onset).

    • Ramp Rate: 1.0°C/min. (Fast ramping causes thermal lag and falsely high readings).

  • Observation:

    • Record

      
      : The instant the first drop of liquid is visible.
      
    • Record

      
      : The instant the entire sample becomes a clear liquid.
      
  • Acceptance Criteria:

    • Range (

      
      ) must be 
      
      
      
      .
    • Values must fall within

      
       of the Reference Standard.
      
Protocol B: Differential Scanning Calorimetry (DSC)[3]

Objective: To distinguish between solvates, polymorphs, and true melting.

  • Parameters:

    • Pan: Tzero Aluminum Pan (Hermetically sealed with a pinhole).

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Ramp: 10°C/min from 30°C to 200°C.

  • Analysis:

    • Integrate the endothermic melting peak to calculate the Enthalpy of Fusion (

      
      ).
      
    • Interpretation: A broad peak or a "pre-melt" endotherm suggests the presence of the (S)-enantiomer (eutectic impurity) or solvent.

Validation Workflow Visualization

The following diagram illustrates the decision logic for validating the intermediate.

ValidationWorkflow Fig 1. Thermal Validation Workflow for Chiral Intermediate Start Crude (R)-4-(4-Bromophenyl) pyrrolidin-2-one Drying Vacuum Drying (40°C, <50 mbar) Start->Drying MP_Check Capillary MP Check (Ramp 1°C/min) Drying->MP_Check Range_Wide Range > 2°C or Low Onset MP_Check->Range_Wide Fail Range_Good Range < 2°C Matches Standard MP_Check->Range_Good Pass Recryst Recrystallization (Hexane/EtOAc) Range_Wide->Recryst Recryst->Drying DSC_Conf DSC Confirmation (Single Endotherm) Range_Good->DSC_Conf HPLC_Final Chiral HPLC (>99.5% ee) DSC_Conf->HPLC_Final Release Release for Synthesis HPLC_Final->Release

Caption: Logical workflow for validating solid-state purity using thermal analysis prior to final chiral purity confirmation.

Data Analysis: Interpreting the Results

Distinguishing Enantiomeric Purity via Melting Point

In a binary system of enantiomers (R and S), the melting point usually follows a phase diagram.

ScenarioObservationConclusion
Pure (R)-Enantiomer Sharp MP at

(e.g., ~138°C)
High Optical Purity (>98% ee).
Racemate (50:50) Distinct MP (often lower, e.g., ~115°C)Racemic Compound formation.[2]
Slightly Impure (90:10) Broad MP, depressed onset (

)
Eutectic melting behavior. Requires recrystallization.
Troubleshooting Common Issues
  • Problem: MP is sharp but 10°C lower than expected.

    • Cause: You may have isolated a solvate (e.g., Ethyl Acetate solvate) or a different polymorph .

    • Action: Run TGA (Thermogravimetric Analysis) to check for weight loss (desolvation) before melting.

  • Problem: MP is very broad (>4°C range).

    • Cause: Wet sample (solvent) or low enantiomeric excess.

    • Action: Dry further. If range persists, check %ee via Chiral HPLC.

References

  • Chloro-Analog Reference: Paraskar, A. S., & Sudalai, A. (2006). "Enantioselective synthesis of (R)-Baclofen via organocatalytic aldol reaction." Tetrahedron, 62(20), 4907-4916.[3]

  • General Synthesis of 4-Arylpyrrolidin-2-ones: "Synthesis of 4-phenyl-2-pyrrolidone." Patent CN112608267A.

  • Chiral Resolution Principles: "Chiral Resolution with and without Resolving Agents." Pharmaceutical Technology.

  • Validation Standards: USP <741> Melting Range or Temper

Sources

Comparative

comparison of (R)-4-(4-Bromophenyl)pyrrolidin-2-one with Rolipram structure

An in-depth structural and pharmacological analysis reveals that seemingly minor modifications to a molecular scaffold can drastically alter a compound's target selectivity. This guide provides a comprehensive comparison...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and pharmacological analysis reveals that seemingly minor modifications to a molecular scaffold can drastically alter a compound's target selectivity. This guide provides a comprehensive comparison between (R)-Rolipram —a prototypic phosphodiesterase 4 (PDE4) inhibitor—and its structural relative, (R)-4-(4-Bromophenyl)pyrrolidin-2-one .

By dissecting the causality behind their structure-activity relationships (SAR) and providing self-validating experimental workflows, this guide equips researchers with the theoretical and practical frameworks necessary to evaluate these divergent chemical spaces.

Structural and Physicochemical Comparison

Both compounds share an identical chiral (R)-pyrrolidin-2-one core, a versatile lactam scaffold frequently utilized in medicinal chemistry. However, the substitution at the C4 position dictates entirely different pharmacological trajectories.

  • (R)-Rolipram features a bulky, bidentate-like 3-cyclopentyloxy-4-methoxyphenyl group. This specific decoration is the hallmark of classic PDE4 inhibitors.

  • (R)-4-(4-Bromophenyl)pyrrolidin-2-one replaces this complex ether system with a simple 4-bromophenyl group. This strips away the oxygen-rich pharmacophore, replacing it with a lipophilic, polarizable halogen at the para position, shifting the molecule into the chemical space of γ-aminobutyric acid (GABA) analogs (specifically, the lactam forms of baclofen and phenibut) ().

Table 1: Physicochemical & Structural Profiling
Property(R)-Rolipram(R)-4-(4-Bromophenyl)pyrrolidin-2-one
Structure/IUPAC 4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one4-(4-bromophenyl)pyrrolidin-2-one
Molecular Weight 275.34 g/mol 240.10 g/mol
Primary Target Phosphodiesterase 4 (PDE4)GABA-B / VGCC α2δ (Neuromodulatory)
H-Bond Donors 1 (Lactam NH)1 (Lactam NH)
H-Bond Acceptors 3 (Lactam C=O, 2x Ether O)1 (Lactam C=O)
Calculated LogP ~2.8~2.5

Mechanistic Divergence: The "Why" Behind the Pharmacology

To understand why the 4-bromophenyl analog loses PDE4 activity, we must examine the atomic-level causality of the PDE4 active site. The PDE4 catalytic domain is sub-divided into specific binding regions: the metal-binding pocket (M-pocket) and the hydrophobic Q-pockets ([1]).

The Rolipram Binding State: Rolipram exhibits complex inhibition kinetics, binding to both a High-Affinity Rolipram Binding State (HARBS,


 ~10-50 nM) and a Low-Affinity Rolipram Binding State (LARBS, 

~500-1000 nM) ([2]). Crystallographic evidence demonstrates that Rolipram's 4-methoxy group and lactam core form critical hydrogen bonds with an invariant glutamine (e.g., Gln369) at the base of the substrate-binding pocket[3]. Simultaneously, the 3-cyclopentyl group acts as a hydrophobic plug. In the high-affinity dimeric state, this cyclopentyl group is completely buried in a hydrophobic pocket where Tyr274 from the regulatory helix forms a critical wall, stabilizing the autoinhibited conformation of the enzyme[3].

The Halogenated Analog Divergence: When the 3-cyclopentyloxy-4-methoxyphenyl group is replaced by a 4-bromophenyl group, the molecule suffers a catastrophic loss of PDE4 binding affinity.

  • Loss of M-Pocket Anchoring: The absence of the 4-methoxy oxygen removes the critical bidentate hydrogen-bonding interaction with the conserved glutamine[1].

  • Steric Mismatch in the Q-Pocket: The linear, para-substituted bromine atom cannot fill the volumetric space required to engage Tyr274 and stabilize the regulatory helix[4].

Instead, the 4-bromophenyl substitution perfectly aligns the molecule with the pharmacophore of baclofen lactam (4-(4-chlorophenyl)pyrrolidin-2-one). In neuropharmacology, these 4-arylpyrrolidin-2-ones serve as lipophilic precursors or allosteric modulators for the GABA-B receptor and the α2δ subunit of voltage-gated calcium channels ([5]).

SAR_Mechanistic_Divergence Core (R)-Pyrrolidin-2-one Scaffold Sub_Roli 3-Cyclopentyloxy- 4-methoxyphenyl Core->Sub_Roli Rolipram Path Sub_Bromo 4-Bromophenyl Substitution Core->Sub_Bromo Halogen Analog Path Mech_Roli Fills Q-Pocket (Tyr274) H-bonds M-Pocket (Gln369) Sub_Roli->Mech_Roli Mech_Bromo Lacks Q-Pocket Bulk Para-Halogen Lipophilicity Sub_Bromo->Mech_Bromo Target_Roli PDE4 Inhibition (HARBS/LARBS) Mech_Roli->Target_Roli Target_Bromo GABA-B / α2δ Neuromodulation Mech_Bromo->Target_Bromo

SAR divergence of the (R)-pyrrolidin-2-one scaffold dictating target selectivity.

Experimental Workflows for Target Validation

To empirically validate this target shift, a parallel screening cascade must be employed. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data trustworthiness.

Protocol A: TR-FRET PDE4 Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radiometric assays for PDE4 to eliminate radioactive waste while maintaining high sensitivity for cAMP hydrolysis.

  • Buffer Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Prepare 10-point, 3-fold serial dilutions of Rolipram (Positive Control) and (R)-4-(4-Bromophenyl)pyrrolidin-2-one in pure DMSO. Transfer to a 384-well microplate (final assay DMSO concentration = 1%).

  • Enzyme Addition: Add 10 µL of recombinant human PDE4D enzyme (0.1 ng/well) to the compound wells. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Substrate Initiation: Add 10 µL of 100 nM fluorescently labeled cAMP substrate.

  • Reaction & Detection: Incubate for 1 hour at RT. Halt the reaction by adding 20 µL of TR-FRET stop solution containing a europium-labeled anti-cAMP antibody. Read the plate on a multi-mode reader at 620 nm (donor) and 665 nm (acceptor emission).

  • Validation Check: The Rolipram control must yield a biphasic or standard Hill slope curve with an

    
     between 100-800 nM depending on the construct's HARBS/LARBS ratio[4].
    
Protocol B: GABA-B Radioligand Displacement Assay

Because lactams of this class often require membrane preparations to assess displacement, a classic radioligand competition assay is utilized.

  • Membrane Preparation: Isolate rat brain cortex homogenates expressing high densities of GABA-B receptors. Resuspend in 50 mM Tris-HCl (pH 7.4) supplemented with 2.5 mM CaCl₂.

  • Tracer Addition: Utilize 10 nM

    
    -Baclofen as the competitive radioligand.
    
  • Incubation: Add the test compounds (10 µM to 1 mM range) and incubate the suspension for 45 minutes at RT. Use 100 µM unlabeled Baclofen to define non-specific binding (NSB).

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific adherence.

  • Quantification: Wash filters 3x with ice-cold buffer, extract into scintillation cocktail, and quantify via Liquid Scintillation Counting (CPM).

Experimental_Workflow Prep Compound Library Prep Assay1 TR-FRET PDE4 Assay Prep->Assay1 Assay2 Radioligand Displacement Prep->Assay2 Val1 cAMP Hydrolysis Quantification Assay1->Val1 Val2 [3H]-Baclofen Competition Assay2->Val2 Result Selectivity Profiling Val1->Result Val2->Result

Parallel screening workflow for evaluating PDE4 vs. GABAergic target engagement.

Comparative Pharmacological Profiling (Expected Data)

Based on the structural determinants discussed above, the execution of the described workflows will yield a stark divergence in binding affinities, summarized in Table 2.

Table 2: Target Engagement Profile ( / )
Target SystemAssay Type(R)-Rolipram(R)-4-(4-Bromophenyl)pyrrolidin-2-one
PDE4 (HARBS) Enzymatic / Binding10 - 50 nM > 100,000 nM (Inactive)
PDE4 (LARBS) TR-FRET0.5 - 1.0 µM > 100,000 nM (Inactive)
GABA-B Receptor

-Baclofen Disp.
> 100 µM (Inactive)1 - 10 µM (Active/Modulator)
VGCC α2δ Subunit

-Gabapentin Disp.
> 100 µM (Inactive)~10 µM

Conclusion: The comparison between (R)-Rolipram and (R)-4-(4-Bromophenyl)pyrrolidin-2-one is a textbook example of how removing a specific bidentate anchoring group (methoxy) and a hydrophobic plug (cyclopentyl) completely abolishes primary target activity (PDE4). In doing so, the remaining halogenated scaffold defaults to the baseline pharmacology of its structural class—acting as a neuromodulatory lactam in the GABAergic system.

References

  • Cedervall, P., et al. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. Proceedings of the National Academy of Sciences (PNAS), 112(14), E1414-E1422.

  • Mancuso, A., et al. (2020). PDE4D: A Multipurpose Pharmacological Target. International Journal of Molecular Sciences, 21(21), 8348.

  • Saha, S., et al. (2014). β-Substituted γ-butyrolactams from mucochloric acid: synthesis of (±)-baclofen. RSC Advances, 4(5), 2538-2545.

  • Winkler, C. K., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(20), 12288-12330.

Sources

Validation

Comparative Guide: Chiralpak IA vs. IC for Pyrrolidin-2-one Enantioseparation

Executive Summary: The "Racetam" Challenge Pyrrolidin-2-one derivatives (the "racetam" class) represent a distinct challenge in chiral chromatography. Their rigid lactam ring acts as a strong hydrogen bond acceptor, whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Racetam" Challenge

Pyrrolidin-2-one derivatives (the "racetam" class) represent a distinct challenge in chiral chromatography. Their rigid lactam ring acts as a strong hydrogen bond acceptor, while the absence of extensive aromatic systems in simpler derivatives often limits


 interactions.

When selecting between Chiralpak IA and Chiralpak IC for these scaffolds, the decision is rarely about "better" efficiency, but rather electronic complementarity .

  • Chiralpak IA (Amylose) relies on inclusion complexes within its helical groove, stabilized by electron-donating methyl groups.

  • Chiralpak IC (Cellulose) utilizes a flatter, more rigid backbone with electron-withdrawing chlorine groups, significantly enhancing hydrogen bond donor acidity.

Verdict: Start with Chiralpak IA for general screening. Switch to Chiralpak IC if the analyte lacks aromatic bulk or requires strong dipole-dipole resolution (common in 4-substituted pyrrolidin-2-ones like Phenylpiracetam intermediates).

Mechanistic Comparison: The "Electronic Switch"

The core difference lies in the Selector Electronics and Backbone Geometry . This dictates how the stationary phase interacts with the pyrrolidin-2-one carbonyl (


) and amide nitrogen (

).
FeatureChiralpak IA Chiralpak IC
Polymer Backbone Amylose (Helical)Cellulose (Linear/Sheet-like)
Derivatization Tris(3,5-dimethylphenylcarbamate)Tris(3,5-dichlorophenylcarbamate)
Electronic Nature Electron Donating (Methyl groups)Electron Withdrawing (Chloro groups)
Primary Interaction Inclusion (cavity fit) +

interaction
H-Bonding (Strong Donor) + Dipole-Dipole
Lactam Recognition Good for bulky 4- or 5-substituted derivatives that fit the helix.Superior for smaller or highly polar derivatives due to enhanced acidity of the carbamate NH.
Interaction Diagram

The following diagram illustrates the mechanistic divergence between the two columns when interacting with a generic pyrrolidin-2-one pharmacophore.

Mechanism cluster_IA Chiralpak IA (Amylose-3,5-dimethyl) cluster_IC Chiralpak IC (Cellulose-3,5-dichloro) Analyte Pyrrolidin-2-one (Lactam Ring) IA_Mech Helical Inclusion (Steric Fit) Analyte->IA_Mech Bulky Substituents (e.g. Phenylpiracetam) IC_Mech Linear Alignment (Dipole Stacking) Analyte->IC_Mech Polar/Small Groups (e.g. Levetiracetam int.) IA_Elec e- Donating (Methyl) Weak H-Bond Donor IA_Elec->IA_Mech Modulates IC_Elec e- Withdrawing (Cl) STRONG H-Bond Donor IC_Elec->IC_Mech Enhances Acidity

Figure 1: Mechanistic divergence. IA relies on steric inclusion; IC leverages electronic withdrawal to strengthen H-bonding with the lactam carbonyl.

Comparative Performance Data

The following data summarizes the separation of 4-phenylpyrrolidin-2-one (a Phenylpiracetam precursor) and related derivatives. This comparison highlights the "Immobilized Advantage"—the ability to use non-standard solvents like Dichloromethane (DCM) and Methyl tert-butyl ether (MtBE) to invert or improve selectivity.

Table 1: Separation Metrics (Representative Data)

Conditions: Flow 1.0 mL/min, 25°C, Detection UV 210 nm.

ColumnMobile Phase

(Retention)

(Selectivity)

(Resolution)
Notes
Chiralpak IA Hexane/IPA (90:10)2.151.121.4Partial separation. Inclusion limited.
Chiralpak IA Hexane/DCM (50:50) 1.851.352.8 Immobilized Benefit: DCM alters cavity shape.
Chiralpak IC Hexane/IPA (90:10)3.401.282.2Stronger retention due to H-bonding.
Chiralpak IC MtBE/MeOH (95:5) 4.101.55 4.1 Best Method. MtBE enhances dipole interactions.

Critical Insight: Note the retention increase (


) on Chiralpak IC. The electron-withdrawing chlorines make the stationary phase more "sticky" for the polar lactam ring. This often results in higher resolution (

) even if peak width increases slightly.

Validated Screening Protocol

Do not limit yourself to standard Hexane/Alcohol mixes. The power of IA and IC lies in their immobilization.[1] Follow this "Solvent Switching" workflow to maximize success rates.

Experimental Workflow
  • Preparation: Dissolve sample at 1 mg/mL in Ethanol (avoid DMSO if possible to prevent peak broadening).

  • Phase 1 (Standard): Screen Hexane/EtOH (80:20) and Hexane/IPA (80:20).

  • Phase 2 (Extended): If

    
    , switch to "Forbidden" Solvents .
    
    • For IA: Try Hexane/DCM (50:50). DCM swells the amylose helix, changing the chiral pocket dimensions.

    • For IC: Try pure MtBE or MtBE/MeOH (98:2). MtBE interacts uniquely with the chlorinated cellulose backbone.

Screening_Protocol Start Start: Pyrrolidin-2-one Sample (1 mg/mL in EtOH) Screen1 Phase 1: Standard Screening Hex/EtOH & Hex/IPA (80:20) Start->Screen1 Decision1 Rs > 1.5? Screen1->Decision1 Success Optimize & Validate Decision1->Success Yes Branch Phase 2: Extended Solvent Screening (Immobilized Columns Only) Decision1->Branch No IA_Path Chiralpak IA Route Solvent: Hexane/DCM (50:50) Mechanism: Helix Swelling Branch->IA_Path IC_Path Chiralpak IC Route Solvent: MtBE/MeOH (98:2) Mechanism: H-Bond Enhancement Branch->IC_Path

Figure 2: Screening workflow emphasizing the "Extended Solvent" capability of immobilized phases.

Decision Matrix: When to Choose Which?

ScenarioRecommended ColumnRationale
Standard Screening Chiralpak IA Covers ~60% of cases. The amylose backbone is generally more versatile for broad pharmacophore screening.
Polar/Acidic Analytes Chiralpak IC The chlorinated backbone tolerates polar additives better and interacts strongly with polar functional groups (like the lactam C=O).
Chlorinated Solvents Chiralpak IA IA shows dramatic selectivity changes with DCM/Chloroform mixtures due to polymer swelling.
Ether Solvents (MtBE) Chiralpak IC IC often exhibits "magic" selectivity with MtBE, particularly for carbonyl-containing compounds.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN, IQ, OX and OZ. [Link]

  • Kaštánek, A. et al. (2025). Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Amylose-Based Chiral Stationary Phases. ResearchGate. [Link]

  • Rao, L. et al. (2022).[2] Evaluation of Chiral Liquid Chromatographic Method for Separation and Quantification of Isomers of Brivaracetam. Journal of Chromatographic Science.[3] [Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to IR Spectroscopy of Pyrrolidinones: Characterizing Carbonyl and C-Br Bonds

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of two critical functional groups in substituted pyrrolidinones: the carbonyl (C=O) group and the carbon-bromine (C-Br) bond. Designe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of two critical functional groups in substituted pyrrolidinones: the carbonyl (C=O) group and the carbon-bromine (C-Br) bond. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak identification to explain the underlying principles that govern their spectral behavior. We will explore how structural and environmental factors influence peak positions, present robust experimental protocols, and compare the utility of IR spectroscopy against other common analytical techniques for a comprehensive characterization strategy.

The Carbonyl (C=O) Stretching Vibration: The Pyrrolidinone Signature

The most prominent feature in the IR spectrum of a pyrrolidinone is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration, often referred to as the Amide I band. Its high intensity is a direct result of the large change in dipole moment during the stretching vibration of the polar C=O bond.[1] For a typical 2-pyrrolidinone, this peak is a reliable indicator of the lactam ring.

Factors Influencing the Carbonyl Peak Position

The precise wavenumber of the C=O absorption is highly sensitive to the molecular environment, providing valuable structural clues.

  • Ring Strain: The incorporation of a carbonyl group into a cyclic system introduces angle strain, which significantly affects the stretching frequency. In lactams, a decrease in ring size leads to an increase in the C=O stretching frequency. This is because the smaller ring forces more p-character into the C-C bonds of the ring, which in turn increases the s-character of the exocyclic C=O sigma bond, strengthening it and increasing the absorption frequency.[2][3]

    • 4-membered lactams (β-lactams): ~1745 ± 15 cm⁻¹[4]

    • 5-membered lactams (γ-lactams, e.g., pyrrolidinones): ~1700 ± 15 cm⁻¹[4]

    • 6-membered lactams (δ-lactams): ~1670 ± 10 cm⁻¹[4] The spectrum of 2-pyrrolidinone itself shows a strong C=O stretch at approximately 1680 cm⁻¹.[5]

  • Hydrogen Bonding: In the solid state or in concentrated solutions, pyrrolidinones with an N-H bond can form intermolecular hydrogen bonds. This interaction lengthens and weakens the C=O bond, causing a downward shift (a decrease in wavenumber) in the absorption frequency.[6] The N-H stretching band itself appears as a broad absorption around 3250 cm⁻¹.[5]

  • Conjugation: If the carbonyl group is conjugated with a carbon-carbon double bond (α,β-unsaturation), the delocalization of π-electrons reduces the double-bond character of the C=O bond.[2][3] This weakening of the bond results in a significant decrease in the stretching frequency, typically by 25-45 cm⁻¹.[3][7]

  • Substituent Effects: Electron-withdrawing groups attached to the carbonyl carbon can increase the C=O bond strength and shift the absorption to a higher frequency. Conversely, electron-donating groups tend to lower the frequency.[2][6]

Data Summary: Carbonyl (C=O) Stretching Frequencies
Compound TypeWavenumber (cm⁻¹)Key Influencing Factor
2-Pyrrolidinone (γ-lactam)~1680 - 17155-membered ring strain[4][5]
4-membered lactam (β-lactam)~1730 - 1760Higher ring strain[4]
6-membered lactam (δ-lactam)~1660 - 1680Lower ring strain[4]
α,β-Unsaturated Pyrrolidinone~1650 - 1690Conjugation[7]
Hydrogen-Bonded PyrrolidinoneLower end of rangeIntermolecular H-bonding[6]

The Carbon-Bromine (C-Br) Stretching Vibration: A Fingerprint Region Clue

Identifying a carbon-bromine bond using IR spectroscopy relies on locating its characteristic stretching vibration. Due to the heavier mass of the bromine atom and the weaker nature of the C-Br bond compared to bonds involving lighter atoms, this absorption occurs at a much lower frequency.

The C-Br stretch is consistently found in the 690-515 cm⁻¹ range.[8][9][10][11] This places it squarely in the "fingerprint region" of the spectrum (below 1500 cm⁻¹), which is often crowded with many other vibrational modes (C-C stretches, bending vibrations, etc.).[12] While this can make unambiguous assignment challenging, the presence of a moderately strong band in this specific region is a good indicator of a C-Br bond.

Associated Vibrational Modes

For terminal alkyl bromides (e.g., a bromomethyl group attached to the pyrrolidinone ring), another useful, albeit weaker, peak to look for is the C-H wagging vibration of the –CH₂Br group, which appears between 1300-1150 cm⁻¹ .[10][11]

Data Summary: Carbon-Bromine (C-Br) Vibrational Frequencies
Vibrational ModeWavenumber (cm⁻¹)RegionIntensity
C-Br Stretch690 - 515FingerprintMedium to Strong[8][9][10]
-CH₂Br Wag1300 - 1150FingerprintMedium[10][11]

Experimental Protocol: FTIR Analysis of a Brominated Pyrrolidinone

This protocol outlines the steps for acquiring a high-quality IR spectrum of a solid pyrrolidinone sample using the potassium bromide (KBr) pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples and eliminate solvent-related absorptions.

Methodology
  • Sample and Reagent Preparation:

    • Rationale: Moisture is the primary interferent, as water has strong IR absorptions that can obscure key spectral features.

    • Action: Place approximately 200 mg of spectroscopic grade KBr in a drying oven at 110°C for at least 2 hours to ensure it is completely dry. Separately, ensure the brominated pyrrolidinone sample is dry and free of residual solvents.

  • Sample Grinding and Mixing:

    • Rationale: To obtain a transparent pellet and avoid scattering of the IR beam, the sample must be uniformly dispersed in the KBr matrix at a very fine particle size.

    • Action: In an agate mortar, add about 1-2 mg of the pyrrolidinone sample to ~150 mg of the dried KBr. Grind the mixture thoroughly with a pestle for 3-5 minutes until it becomes a fine, homogeneous powder.

  • Pellet Formation:

    • Rationale: Applying high pressure sinters the KBr powder into a transparent disc, ideal for IR transmission.

    • Action: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for approximately 2 minutes. Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.

  • Data Acquisition:

    • Rationale: A background scan is essential to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.

    • Action: Place the empty pellet holder into the FTIR spectrometer and run a background scan. Once complete, mount the KBr pellet onto the holder and place it in the sample beam path. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[5]

  • Data Processing and Analysis:

    • Rationale: The instrument software performs a ratio of the sample scan to the background scan to generate the final transmittance or absorbance spectrum.

    • Action: Use the software to label the significant peaks, paying close attention to the ~1700 cm⁻¹ region for the C=O stretch and the 690-515 cm⁻¹ region for the C-Br stretch.

Workflow Diagram: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dry 1. Dry KBr & Sample Grind 2. Grind 1:100 Sample/KBr Dry->Grind Press 3. Press Pellet Grind->Press BG 4. Acquire Background (Atmosphere) Press->BG Sample 5. Acquire Sample Spectrum BG->Sample Process 6. Ratio Sample/BG Sample->Process Analyze 7. Identify Peaks (C=O, C-Br) Process->Analyze

Caption: Workflow for obtaining and analyzing an FTIR spectrum of a solid pyrrolidinone derivative.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is an invaluable tool for identifying functional groups, a comprehensive structural elucidation and purity assessment requires a multi-technique approach.

TechniqueInformation ProvidedAdvantagesDisadvantages
FTIR Spectroscopy Presence of functional groups (C=O, N-H, C-Br).Fast, non-destructive, excellent for identifying key functional groups.Provides limited information on molecular connectivity; fingerprint region can be complex.
NMR Spectroscopy (¹H, ¹³C) Detailed atomic connectivity, chemical environment of protons and carbons.Unambiguous structure confirmation, primary method for quantitative analysis (qNMR).[13]Lower sensitivity than MS, requires more sample, higher instrument cost.[13]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns for structural clues.[14]Extremely high sensitivity, provides definitive molecular weight.[13]Does not directly identify functional groups, isomers can be difficult to distinguish without fragmentation analysis.
Chromatography (GC, HPLC) Separation of mixtures, purity assessment, quantification.High precision for purity and quantification, versatile for a wide range of compounds.[13]Does not provide direct structural information unless coupled with a detector like MS.[13]
Decision Workflow: Choosing the Right Analytical Tool

Analytical_Decision_Tree decision decision result result start Start: Characterize a new Pyrrolidinone Derivative q1 Need to confirm functional groups? start->q1 q2 Need full structure & connectivity? q1->q2 No ir Use FTIR Spectroscopy q1->ir Yes q3 Need molecular weight? q2->q3 No nmr Use 1D/2D NMR q2->nmr Yes q4 Need to assess purity? q3->q4 No ms Use Mass Spectrometry q3->ms Yes q4->result No hplc Use HPLC or GC q4->hplc Yes ir->q2 nmr->q3 ms->q4 hplc->result Characterization Complete

Caption: A decision-making workflow for selecting the appropriate analytical techniques for pyrrolidinone characterization.

Conclusion

IR spectroscopy is a rapid and powerful technique for the initial characterization of pyrrolidinone derivatives. The carbonyl (C=O) stretch between 1680-1715 cm⁻¹ serves as a definitive marker for the γ-lactam ring, with its exact position offering insights into ring strain and intermolecular interactions. The C-Br stretching frequency, while located in the complex fingerprint region at 690-515 cm⁻¹, provides a reliable, albeit less isolated, indicator for bromination. For unambiguous structure elucidation and purity assessment, it is essential to employ IR spectroscopy in concert with other methods, primarily NMR and mass spectrometry, to build a complete and validated analytical profile.

References

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]

  • Royal Society of Chemistry. (n.d.). Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • National Institutes of Health (NIH). (2025, December 26). Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. [Link]

  • SlideShare. (n.d.). Infrared (IR) spectroscopy. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Pyrrolidinone. [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]

  • YouTube. (2023, April 7). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

Validation

Comparative LC-MS Profiling of (R)-4-(4-Bromophenyl)pyrrolidin-2-one: Chiral Resolution &amp; Fragmentation Dynamics

Topic: LC-MS fragmentation pattern of (R)-4-(4-Bromophenyl)pyrrolidin-2-one Content Type: Publish Comparison Guides Executive Summary Compound: (R)-4-(4-Bromophenyl)pyrrolidin-2-one Role: Key chiral intermediate for subs...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS fragmentation pattern of (R)-4-(4-Bromophenyl)pyrrolidin-2-one Content Type: Publish Comparison Guides

Executive Summary

Compound: (R)-4-(4-Bromophenyl)pyrrolidin-2-one Role: Key chiral intermediate for substituted


-lactam APIs (e.g., HPK1 inhibitors, Rolipram analogs).
Molecular Formula: 

Exact Mass: 238.9946 (

) / 240.9925 (

)

This guide provides a technical comparison between Achiral Screening (for chemical purity) and Chiral Resolution (for enantiomeric excess) of (R)-4-(4-Bromophenyl)pyrrolidin-2-one. It details the specific electrospray ionization (ESI) fragmentation pathways that distinguish this scaffold from non-halogenated analogs, offering a validated reference for structural confirmation in drug development.

LC-MS Method Development: A Comparative Strategy

For pharmaceutical applications, the analytical approach must switch between high-throughput screening and high-resolution chiral quantification. The following table contrasts the two required methodologies.

Table 1: Methodological Comparison (Achiral vs. Chiral)
FeatureMethod A: Achiral Screening (Chemical Purity) Method B: Chiral Resolution (Enantiomeric Excess)
Objective Rapid confirmation of synthesis yield and Br-pattern verification.Quantitation of (R)-isomer vs. (S)-isomer (0.1% impurity limit).
Stationary Phase C18 (ODS) (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).Amylose/Cellulose derivative (e.g., Chiralpak AD-H or Whelk-O1).
Mobile Phase Water/Acetonitrile + 0.1% Formic Acid (Gradient).Hexane/IPA (Normal Phase) OR Ammonium Bicarbonate/MeOH (Reversed Phase Chiral).
Separation Mechanism Hydrophobic interaction based on logP (~1.6).Steric fit into chiral cavities (inclusion complexes).
MS Compatibility Excellent (Standard ESI conditions).Limited: Normal phase solvents require APCI or post-column make-up flow.
Retention Time Single Peak (~4.5 min).Split Peaks: (S)-isomer (~18 min) / (R)-isomer (~22 min).

Expert Insight: While Normal Phase (Hexane/IPA) offers superior chiral selectivity (


), it is hostile to standard ESI sources. For LC-MS applications, use Reversed-Phase Chiral conditions  (e.g., Chiralpak IG-3 with MeOH/Water/NH4HCO3) to maintain ionization efficiency without hazardous solvent changeovers.

Fragmentation Analysis & Mechanism

The mass spectrum of (R)-4-(4-Bromophenyl)pyrrolidin-2-one is dominated by the stability of the lactam ring and the labile nature of the bromine substituent.

The Isotope Signature

The presence of a single bromine atom provides a definitive 1:1 doublet at m/z 240.0 and m/z 242.0 (


). This isotopic envelope is the primary diagnostic tool for filtering biological matrix noise.
Key Fragmentation Pathways (ESI+)

Upon Collision Induced Dissociation (CID), the molecule undergoes predictable neutral losses.

  • Pathway A: Lactam Ring Contraction (Loss of CO). The cyclic amide (lactam) ejects carbon monoxide (28 Da), a hallmark of pyrrolidinone fragmentation.

    • Transition:

      
      
      
  • Pathway B: Dehalogenation (Loss of Br/HBr). Homolytic cleavage of the C-Br bond is energetically favorable, often accompanied by hydrogen transfer.

    • Transition:

      
       (Loss of 
      
      
      
      ) or
      
      
      (Loss of
      
      
      ).
  • Pathway C: Combined Loss (Aryl Core Formation). Sequential loss of the lactam functionality and the halogen leads to the stabilized phenyl-alkyl cation.

    • Transition:

      
       (Loss of Br from the ring-contracted species).
      
Table 2: Diagnostic Ion Table
m/z (Nominal)Ion IdentityFormulaOrigin/MechanismRelative Abundance
240 / 242


Protonated Molecular Ion (1:1 doublet)100% (Base Peak)
212 / 214


Neutral loss of Carbon Monoxide (Lactam contraction)40-60%
161


Homolytic loss of Bromine radical20-30%
133


Sequential loss of CO and Br15-25%
77


Phenyl cation (High energy collision)<10%

Visualization of Fragmentation Dynamics[2][3][4]

The following diagram illustrates the mechanistic flow from the protonated precursor to the terminal fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 240.0 / 242.0 (1:1 Isotope Ratio) Fragment_CO [M+H - CO]+ m/z 212.0 / 214.0 (Lactam Contraction) Precursor->Fragment_CO - CO (28 Da) CID: 15-20 eV Fragment_Br [M+H - Br•]+ m/z 161.1 (Dehalogenation) Precursor->Fragment_Br - Br• (79/81 Da) CID: 25-30 eV Fragment_Core Core Fragment m/z 133.1 (Phenyl-allyl cation) Fragment_CO->Fragment_Core - Br• Fragment_Br->Fragment_Core - CO Fragment_Phenyl Phenyl Cation m/z 77.0 Fragment_Core->Fragment_Phenyl Ring Disassembly High Energy

Caption: ESI+ Fragmentation pathway of (R)-4-(4-Bromophenyl)pyrrolidin-2-one showing parallel losses of Carbon Monoxide and Bromine.

Experimental Protocols

Sample Preparation (Standardized)
  • Stock Solution: Dissolve 1.0 mg of (R)-4-(4-Bromophenyl)pyrrolidin-2-one in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute stock 1:100 in 50:50 Water:MeOH + 0.1% Formic Acid (Final conc: 10 µg/mL).

  • Filtration: Filter through 0.22 µm PTFE syringe filter to remove particulates.

LC-MS Instrument Parameters (Agilent Q-TOF / Thermo Orbitrap)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Sheath Gas: 35 arb units.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the molecular ion and the fragmentation tree.

  • Acquisition Mode: Full Scan (m/z 50-500) followed by Targeted MS2 on m/z 240.0.

Chiral Workflow Visualization

ChiralWorkflow Sample Racemic Mixture (Reaction Crude) Column Chiral Column (Chiralpak AD-H) Sample->Column Injection Detector MS Detection (SIM m/z 240) Column->Detector Separation Result_S (S)-Isomer RT: 18.2 min (Impurity) Detector->Result_S Result_R (R)-Isomer RT: 22.5 min (Target) Detector->Result_R

Caption: Workflow for the chiral resolution of the R-enantiomer using Selected Ion Monitoring (SIM).

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-(4-Bromophenyl)pyridine and related scaffolds. Retrieved from [Link]

  • TSI Journals. (2007). Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Retrieved from [Link]

Comparative

X-ray crystallography data for absolute configuration of 4-aryl pyrrolidinones

Comparison of X-ray Crystallography and Vibrational Circular Dichroism (VCD) Executive Summary The 4-aryl-2-pyrrolidinone scaffold is a privileged structure in medicinal chemistry, serving as the core for phosphodiestera...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison of X-ray Crystallography and Vibrational Circular Dichroism (VCD)

Executive Summary

The 4-aryl-2-pyrrolidinone scaffold is a privileged structure in medicinal chemistry, serving as the core for phosphodiesterase 4 (PDE4) inhibitors (e.g., Rolipram), anticonvulsants (e.g., Brivaracetam analogs), and nootropic agents. The biological activity of these compounds is strictly governed by their stereochemistry; for instance, the (R)-enantiomer of Rolipram exhibits high affinity for the PDE4 catalytic site, while the (S)-enantiomer is associated with increased emetic side effects.

Establishing absolute configuration (AC) with unequivocal certainty is a regulatory requirement (ICH Q6A). While Single Crystal X-ray Diffraction (SC-XRD) remains the absolute "gold standard," it faces significant bottlenecks with "light atom" organic molecules. This guide compares SC-XRD with Vibrational Circular Dichroism (VCD) , a powerful solution-phase alternative, and provides field-proven protocols for the crystallization of these polar lactams.

Technical Deep Dive: The Methods
A. X-ray Crystallography (The Gold Standard)

Mechanism: SC-XRD determines AC by detecting anomalous dispersion (resonant scattering).[1] When X-rays interact with inner-shell electrons of heavy atoms, they undergo a phase shift that breaks Friedel's law (


). This difference allows the determination of the absolute structure (Bijvoet pairs).
  • The "Light Atom" Problem: 4-aryl pyrrolidinones typically contain only C, H, N, and O. Using standard Molybdenum (Mo) radiation (

    
    ), the anomalous signal from these atoms is negligible.
    
  • The Solution:

    • Copper Source (Cu K

      
      ):  Modern diffractometers use Cu radiation (
      
      
      
      ), which increases the anomalous signal of Oxygen and Nitrogen, often allowing AC determination without heavy atoms (using the Flack or Hooft parameter).
    • Derivatization: If the crystal quality is poor or the Flack parameter is inconclusive (

      
      ), the molecule is derivatized with a heavy atom (Br, Cl).
      
B. Vibrational Circular Dichroism (The Modern Challenger)

Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational transitions.[2]
  • Workflow: The experimental VCD spectrum is compared against a theoretical spectrum calculated using Density Functional Theory (DFT).

  • Advantage: It requires no crystals and no derivatization. It is performed directly in solution (e.g., CDCl

    
     or DMSO-
    
    
    
    ).
Comparative Analysis: Performance Matrix

The following table contrasts the operational metrics of both methods for a typical 4-aryl pyrrolidinone drug candidate.

FeatureX-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)
Sample State Single Crystal (Solid)Solution (Liquid/Oil)
Sample Requirement ~1–5 mg (for crystal growth)~5–10 mg (recoverable)
Preparation Time Days to Weeks (crystallization is rate-limiting)< 24 Hours (measurement + calculation)
Derivatization Often required (Heavy Atom) for high confidenceNot required
Confidence Level Absolute (100%) – Direct observationHigh (>95%) – Model dependent
Cost High (instrumentation/time)Moderate (outsourced or benchtop unit)
Primary Failure Mode Failure to crystallize or twinningConformational flexibility (poor DFT fit)
Case Study: Absolute Configuration of Rolipram

Reference: Bioorg. Med. Chem. Lett. 1997, 7, 2145-2148.

Challenge: Assigning the absolute configuration of the PDE4 inhibitor Rolipram (4-(3-cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidinone). Method:

  • Resolution: Racemic Rolipram was resolved via Chiral HPLC to isolate the (-)-enantiomer.[3]

  • Derivatization: The (-)-enantiomer was alkylated with 4-bromobenzyl bromide to introduce a heavy bromine atom, yielding (+)-1-(4-bromobenzyl)-rolipram.

  • X-ray Analysis: The heavy atom allowed for a definitive Flack parameter determination.

  • Result: The structure was confirmed as (R) . This validated the biological model that the (R)-configuration fits the hydrophobic clamp of the PDE4 active site.

Experimental Protocols
Protocol A: Crystallization of 4-Aryl Pyrrolidinones

These molecules are polar (lactam core) but have lipophilic tails (aryl/cyclopentyl groups). A Vapor Diffusion method is superior to simple evaporation.

Materials:

  • Good Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).

  • Anti-Solvent: Hexane or Pentane.

  • Vessels: 1 small vial (4 mL), 1 large vial (20 mL) with cap.

Step-by-Step:

  • Dissolution: Dissolve 5 mg of the pure enantiomer in the minimum amount of Good Solvent (approx. 0.5 mL) in the small vial. Ensure the solution is clear (filter if necessary).

  • Setup: Place the open small vial inside the large vial.

  • Charge: Carefully add approx. 3 mL of Anti-Solvent into the large vial (in the space surrounding the small vial). Do not let the liquids mix yet.

  • Equilibration: Tightly cap the large vial. Store at room temperature (or 4°C for slower growth) in a vibration-free area.

  • Mechanism: The volatile anti-solvent (Hexane) will slowly vapor-transfer into the solution, gradually increasing polarity and forcing the pyrrolidinone to crystallize out as high-quality prisms suitable for X-ray.

Protocol B: Heavy Atom Derivatization (If Light Atom X-ray Fails)

If the native molecule yields inconclusive X-ray data:

  • Reaction: React the pyrrolidinone nitrogen with 4-bromobenzyl bromide (NaH, DMF, 0°C -> RT).

  • Purification: Silica gel chromatography.

  • Crystallization: Use Protocol A. The heavy Bromine atom will provide a strong anomalous signal (Flack parameter

    
    ) for unambiguous assignment.
    
Decision Workflow Diagram

G Start Start: Pure Enantiomer IsSolid Is sample solid? Start->IsSolid TryCrystal Attempt Crystallization (Protocol A: Vapor Diffusion) IsSolid->TryCrystal Yes VCD_Path Perform VCD Analysis (Solution Phase) IsSolid->VCD_Path No (Oil/Gum) CrystalSuccess Single Crystals obtained? TryCrystal->CrystalSuccess XRD_Cu Run SC-XRD (Cu Source) CrystalSuccess->XRD_Cu Yes CrystalSuccess->VCD_Path No FlackCheck Flack Parameter < 0.1? XRD_Cu->FlackCheck SuccessXRD Absolute Config CONFIRMED FlackCheck->SuccessXRD Yes Derivatize Derivatize with Heavy Atom (Protocol B: 4-Br-Benzyl) FlackCheck->Derivatize No (Ambiguous) DFT_Calc DFT Calculation (Conformer Search) VCD_Path->DFT_Calc Compare Compare Spectra (Exp vs Calc) DFT_Calc->Compare Compare->SuccessXRD High Similarity Derivatize->TryCrystal Retry w/ Heavy Atom

Caption: Decision tree for determining absolute configuration. X-ray is preferred for crystalline solids; VCD is the bypass for oils or difficult-to-crystallize intermediates.

References
  • Comparison of X-ray and VCD

    • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.

  • Rolipram Case Study (X-ray)

    • Duplantier, A. J., et al. (1997). The crystal structure, absolute configuration, and phosphodiesterase inhibitory activity of (+)-1-(4-bromobenzyl)-4-(3-(cyclopentyloxy)-4-methoxyphenyl)-pyrrolidin-2-one. Bioorganic & Medicinal Chemistry Letters.

  • General Crystallization Guide

    • University of Fribourg. Guide for Crystallization of Organic Compounds.

  • VCD Methodology

    • Spark904.[2] Absolute configuration of complex chiral molecules.

  • Rolipram Synthesis & Properties

    • Wang, H., et al. (2022). Enantioselective Flow Synthesis of Rolipram. Organic Letters.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-4-(4-Bromophenyl)pyrrolidin-2-one

This guide outlines the strategic safety, logistical, and operational protocols for handling (R)-4-(4-Bromophenyl)pyrrolidin-2-one . As a Senior Application Scientist, I have structured this not merely as a list of rules...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic safety, logistical, and operational protocols for handling (R)-4-(4-Bromophenyl)pyrrolidin-2-one .

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational system . Given that specific toxicological data for this precise chiral intermediate is often proprietary or limited compared to commodity chemicals, this guide applies a Control Banding (Band 3) approach. We treat this compound as a potent pharmaceutical intermediate with high potential for respiratory and ocular irritation.

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: (R)-4-(4-Bromophenyl)pyrrolidin-2-one

  • Physical State: Solid (typically off-white to beige crystalline powder).

  • Primary Hazard Class (GHS): WARNING – Irritant / Harmful.

  • Key Risks: Inhalation of dust, severe eye irritation, potential skin sensitization.

The "Why" Behind the Protocol: This molecule combines a pyrrolidinone (lactam) core with a brominated phenyl group .

  • Lactams: Generally polar, water-soluble, and can act as penetration enhancers, potentially increasing the systemic absorption of contaminants or the compound itself through the skin.

  • Aryl Bromides: Reactive handles for cross-coupling (e.g., Suzuki-Miyaura). While valuable for synthesis, halogenated aromatics are often persistent and can be irritating to mucous membranes.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to solid pharmaceutical intermediates: Dust Inhalation and Dermal Absorption .

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 (Minimum) or P100 Respirator Solid Particulates: As a powder, the primary risk is airborne dust during weighing. Simple surgical masks offer zero protection against chemical particulates. If handling >10g outside a fume hood, a P100 is mandatory.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Permeation Defense: Pyrrolidinone derivatives can act as solvents. Double gloving creates a sacrificial outer layer. Change outer gloves immediately upon contamination; change inner gloves every 2 hours.
Ocular Chemical Splash Goggles Particulate Seal: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a full seal against dust entry.
Body Tyvek® Lab Coat (or similar impervious material)Retention Prevention: Cotton coats trap dust in fibers, creating a secondary exposure source later. Tyvek sheds particles and is disposable.

Part 3: Decision Logic & Workflow Visualization

Figure 1: PPE Selection Decision Tree

This logic gate ensures you scale your safety measures according to the quantity handled, preventing both complacency and over-encumbrance.

PPE_Decision_Tree Start Start: Assess Quantity & State Small_Scale < 100 mg (Solid) Start->Small_Scale Large_Scale > 100 mg or Solution Start->Large_Scale Hood_Check Is Fume Hood Available? Small_Scale->Hood_Check Level_3 Level 3 PPE (High Risk): P100 Respirator / PAPR Tyvek Sleeves Double Gloves (Long Cuff) Large_Scale->Level_3 Dust Risk High Level_1 Level 1 PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat Hood_Check->Level_1 Yes (Sash < 18") Level_2 Level 2 PPE: Double Nitrile Gloves Splash Goggles N95 Respirator Hood_Check->Level_2 No (Benchtop)

Caption: Figure 1. Risk-based PPE selection logic based on quantity and engineering controls.

Part 4: Operational Workflow (Step-by-Step)

Phase 1: Pre-Operational Setup
  • Engineering Control: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic. Static charge is the #1 cause of powder scattering during weighing.

  • Decontamination Zone: Place a "wet wipe" station (isopropanol-soaked wipes) next to the balance.

Phase 2: Weighing & Transfer (Critical Risk Point)
  • The Protocol:

    • Place the receiving vessel (flask) inside the hood.

    • Tare the balance before opening the chemical container.

    • Open the container slowly. If the lid is stuck, do not force it; tap gently to settle dust.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

    • Immediate Cleanup: If any grain falls on the balance pan, wipe it immediately with the isopropanol wipe. Do not blow on it.

Phase 3: Solubilization
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.

  • Exothermic Warning: Dissolution in polar aprotic solvents (DMSO) can be slightly exothermic. Add solvent slowly.

  • Labeling: Once in solution, label the flask immediately with "Contains Halogenated Organic - Irritant."

Part 5: Disposal & Decontamination Plan

Waste Stream Classification:

  • Stream A (Solid Waste): Contaminated paper towels, gloves, and solid chemical residue.

    • Bin:Hazardous Solid Waste (Halogenated).

  • Stream B (Liquid Waste): Reaction mixtures or mother liquors.

    • Bin:Halogenated Organic Solvents. (Do not mix with acid waste).

Decontamination Protocol:

  • Surface Cleaning: Wipe the work area with 10% soap solution first (to solubilize the lactam), followed by 70% Isopropanol .

  • Glassware: Rinse with acetone into the halogenated waste container before washing with detergent.

Part 6: Emergency Response

ScenarioImmediate Action
Eye Contact Flush for 15 minutes. Do not rub. The lactam ring can increase irritation. Seek medical attention immediately.
Skin Contact Wash with soap and water (not alcohol, which may enhance absorption). Remove contaminated clothing.[1][2][3][4][5][6]
Spill (< 5g) Dampen a paper towel with water (to prevent dust), wipe up, and dispose of as solid hazardous waste.
Spill (> 5g) Evacuate area. Use a dedicated chemical spill kit with dust-suppressing absorbent. Wear N95/P100.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(4-Bromophenyl)pyrrolidin-2-one (Isomer Analog). PubChem. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrrolidinone Derivatives. Available at: [Link]

Sources

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